Lenperone
Description
antipsychotic of the butyrophenone class; like other major tranquilizers, it has some alpha-adrenergic blocking action & is antiemetic; minor descriptor (76-85); on-line & Index Medicus search BUTYROPHENONES (76-85); RN given refers to parent cpd
See also: this compound Hydrochloride (active moiety of).
Propriétés
IUPAC Name |
4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18H,1-2,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIBOXFOUGQLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24677-86-9 (hydrochloride) | |
| Record name | Lenperone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024678135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046120 | |
| Record name | Lenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24678-13-5 | |
| Record name | Lenperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24678-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lenperone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024678135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lenperone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LENPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13P4GX22ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lenperone's Mechanism of Action on Dopamine D2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenperone is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs. Its therapeutic efficacy in managing psychosis is primarily attributed to its interaction with the central dopaminergic system, specifically its antagonist activity at the dopamine (B1211576) D2 receptor. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action on D2 receptors, including its binding affinity, functional antagonism, and impact on downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacodynamics.
Core Mechanism of Action at the Dopamine D2 Receptor
This compound functions as a competitive antagonist at the dopamine D2 receptor. In psychotic disorders such as schizophrenia, an overactivity of the mesolimbic dopamine pathway is a key pathophysiological feature. By binding to postsynaptic D2 receptors in this pathway, this compound blocks the binding of the endogenous neurotransmitter, dopamine. This blockade attenuates the excessive dopaminergic signaling, leading to a reduction in the positive symptoms of psychosis, such as hallucinations and delusions.
Quantitative Data: Binding Affinity and Functional Potency
The following table summarizes the available quantitative data for butyrophenone antipsychotics, with melperone (B1203284) serving as a proxy for this compound, at the human dopamine D2 receptor.
| Compound | Parameter | Value (nM) | Receptor Type | Reference |
| Melperone | Ki (radioligand-independent) | 30 - 90 | Dopamine D2 | [1] |
Ki (dissociation constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Signaling Pathways
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like dopamine, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound blocks this dopamine-induced signaling cascade.
Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of this compound
Caption: Dopamine D2 receptor signaling and this compound's antagonistic action.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have high D2 receptor density (e.g., striatum).
-
Assay Buffer: A suitable buffer is used, typically containing Tris-HCl, MgCl₂, and other salts to maintain physiological pH and ionic strength.
-
Radioligand: A radiolabeled D2 receptor antagonist with high affinity, such as [³H]-spiperone or [³H]-raclopride, is used.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional cAMP Assay
Objective: To determine the functional antagonist activity of this compound at the dopamine D2 receptor by measuring its effect on agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293) is cultured to an appropriate density.
-
Assay Medium: Cells are washed and resuspended in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Pre-incubation: Cells are pre-incubated with increasing concentrations of this compound for a defined period.
-
Agonist Stimulation: A fixed concentration of a dopamine agonist (e.g., dopamine or quinpirole) is added to stimulate the D2 receptors and inhibit adenylyl cyclase. Forskolin is often co-administered to stimulate adenylyl cyclase and provide a robust signal window for measuring inhibition.
-
Incubation: The cells are incubated for a specific time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified. The IC₅₀ value, representing the concentration of this compound that causes a 50% reversal of the agonist effect, is determined by non-linear regression analysis.
Caption: Workflow for a functional cAMP antagonist assay.
Conclusion
This compound exerts its antipsychotic effects through competitive antagonism of the dopamine D2 receptor. This action effectively dampens the hyperdopaminergic state associated with psychosis by blocking the canonical Gi/o-coupled signaling pathway, thereby preventing the dopamine-induced inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels. The quantitative binding and functional data, along with the detailed experimental protocols provided in this guide, offer a comprehensive technical overview of this compound's mechanism of action at the dopamine D2 receptor for professionals in the field of neuropharmacology and drug development.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Lenperone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Lenperone, a typical antipsychotic of the butyrophenone (B1668137) class. It details its chemical structure, physicochemical properties, a validated synthetic route with experimental protocols, and its primary mechanism of action.
Chemical Identity and Structure
This compound is a complex organic molecule belonging to the butyrophenone family, a class of drugs known for their antipsychotic properties.[1] Its structure features a central piperidine (B6355638) ring linking two distinct fluorinated phenyl moieties.
The formal chemical name for this compound is 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one .[1] Its identity is unambiguously confirmed by its CAS Registry Number: 24678-13-5 .[2]
Structural Representation:
-
Molecular Formula : C₂₂H₂₃F₂NO₂[2]
-
SMILES : C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F[3]
-
InChI Key : WCIBOXFOUGQLFC-UHFFFAOYSA-N[3]
Physicochemical Properties
The physicochemical properties of a drug substance are critical for its formulation and pharmacokinetic profile. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 371.42 g/mol | [2] |
| Exact Mass | 371.16968530 Da | [4] |
| CAS Number | 24678-13-5 | [2] |
| Chemical Formula | C₂₂H₂₃F₂NO₂ | [2] |
| Polar Surface Area | 37.4 Ų | [4] |
| Color/Form | Neat | [5] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the strategic coupling of key chemical intermediates. The most commonly cited synthetic route involves a two-step process: an N-alkylation reaction followed by the deprotection of a ketal group to yield the final product.[1]
Synthetic Workflow
The overall synthesis begins with the alkylation of 4-(4-fluorobenzoyl)piperidine (B1333394) with a protected chloropropyl derivative. The resulting intermediate, a dioxolane, is then subjected to acidic hydrolysis to remove the protecting group and reveal the ketone functionality, completing the synthesis of this compound.[1]
Experimental Protocols
The following protocols are representative methodologies for the synthesis of this compound based on established chemical transformations for N-alkylation and ketal deprotection.
Step 1: Synthesis of 2-(4-fluorophenyl)-2-{3-[4-(4-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane (Intermediate Ketal)
-
Objective: To couple the piperidine and chloropropyl fragments via N-alkylation.
-
Materials:
-
4-(4-fluorobenzoyl)piperidine (1.0 eq)
-
2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Potassium iodide (KI) (0.1 eq, catalytic)
-
Toluene or Methyl isobutyl ketone (MIBK) as solvent
-
-
Procedure:
-
To a stirred suspension of 4-(4-fluorobenzoyl)piperidine, sodium carbonate, and potassium iodide in toluene, add 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 24-48 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be used directly in the next step or purified by column chromatography if necessary.
-
Step 2: Synthesis of this compound via Ketal Deprotection
-
Objective: To hydrolyze the dioxolane protecting group to form the final ketone.
-
Materials:
-
Intermediate ketal from Step 1 (1.0 eq)
-
Acetone (B3395972) and Water (e.g., 4:1 mixture)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
-
Procedure:
-
Dissolve the crude intermediate ketal in a mixture of acetone and water.
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.[7]
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 4-8 hours.
-
Monitor the deprotection via TLC or HPLC.[8]
-
Once the reaction is complete, neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo to yield crude this compound.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
-
Mechanism of Action & Signaling Pathway
This compound is a typical antipsychotic that primarily functions as an antagonist of the dopamine (B1211576) D2 receptor.[9] Overactivity of dopaminergic pathways in the brain is strongly implicated in the symptoms of psychosis.[9] By blocking the D2 receptor, this compound inhibits the activity of the neurotransmitter dopamine, thereby mitigating hyperactive dopaminergic signaling.[9]
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi subunit. The canonical pathway is as follows:
-
Dopamine Binding: In the absence of an antagonist, dopamine binds to the D2 receptor.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G-protein and causing the Gαi subunit to dissociate from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), altering downstream cellular responses.
This compound, as an antagonist, binds to the D2 receptor but does not activate it. Instead, it physically blocks dopamine from binding, thus preventing the initiation of this signaling cascade and restoring basal levels of adenylyl cyclase activity.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C22H23F2NO2 | CID 32593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. worldresearchlibrary.org [worldresearchlibrary.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
Lenperone's classification within the butyrophenone chemical class
An In-depth Technical Guide to Lenperone's Classification within the Butyrophenone (B1668137) Chemical Class
Introduction
This compound is a typical antipsychotic drug that belongs to the butyrophenone chemical class.[1] First reported in the 1970s for its anti-emetic and antipsychotic properties, its clinical application has been explored in the treatment of acute schizophrenia.[1] As a member of the butyrophenone family, its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the central nervous system. This technical guide provides a comprehensive analysis of this compound's chemical classification, comparative pharmacological data, detailed experimental protocols for its synthesis and receptor binding analysis, and a visualization of its principal signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound's core scientific attributes.
Chemical Classification and Structure
This compound is chemically designated as 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one.[1] Its structure is characterized by the quintessential butyrophenone framework: a four-carbon chain (butane) with a ketone at the 1-position and a phenyl group attached to the carbonyl carbon. In this compound, this phenyl group is substituted with a fluorine atom at the para-position. The terminal carbon of the butyl chain is attached to a nitrogen atom within a piperidine (B6355638) ring. This piperidine moiety is further substituted at the 4-position with a 4-fluorobenzoyl group.
The presence of the butyrophenone core is a defining feature that aligns this compound with other well-known antipsychotics such as haloperidol (B65202) and spiperone. The specific substitutions on the piperidine and phenyl rings contribute to its unique pharmacological profile.
Quantitative Pharmacological Data
The therapeutic and side-effect profile of a butyrophenone antipsychotic is largely determined by its binding affinity to various neurotransmitter receptors. While specific, publicly available quantitative binding data (Kᵢ values) for this compound is limited, the following tables present comparative data for other structurally related and well-characterized butyrophenones to provide a contextual understanding of the expected receptor affinity profile. A lower Kᵢ value signifies a higher binding affinity.
Table 1: Comparative Dopamine Receptor Binding Affinities (Kᵢ in nM)
| Compound | D₂ Receptor | D₃ Receptor | D₄ Receptor |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Haloperidol | 1.2 | 0.7 | 5.0 |
| Spiperone | 0.16 | 0.25 | 1.9 |
| Melperone | 75 | 29 | 57 |
Data for Haloperidol, Spiperone, and Melperone are compiled from various sources and represent approximate values.
Table 2: Comparative Serotonin Receptor Binding Affinities (Kᵢ in nM)
| Compound | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor | 5-HT₂C Receptor |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Haloperidol | 5600 | 45 | 5000 |
| Spiperone | 13 | 1.1 | 110 |
| Melperone | 260 | 26 | 130 |
Data for Haloperidol, Spiperone, and Melperone are compiled from various sources and represent approximate values.
Table 3: Comparative Adrenergic Receptor Binding Affinities (Kᵢ in nM)
| Compound | α₁-Adrenergic Receptor | α₂-Adrenergic Receptor |
| This compound | Data Not Available | Data Not Available |
| Haloperidol | 13 | 2800 |
| Spiperone | 18 | 4400 |
| Melperone | 37 | >10000 |
Data for Haloperidol, Spiperone, and Melperone are compiled from various sources and represent approximate values.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of a key intermediate followed by alkylation and deprotection.[1]
Protocol 1: Synthesis of 4-(4-fluorobenzoyl)piperidine (B1333394) (Intermediate)
-
Reaction Setup: A solution of 1-acetyl-4-(4-fluorobenzoyl)piperidine (B1605381) (70.6 g) in 200 ml of 6N HCl is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The solution is heated to reflux for 2 hours.
-
Extraction (Acidic): The cooled solution is extracted twice with diethyl ether to remove non-basic impurities.
-
Basification: The aqueous layer is made basic with a sodium hydroxide (B78521) solution.
-
Extraction (Basic): The basic aqueous solution is extracted with benzene (B151609).
-
Drying and Concentration: The combined benzene extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product as an oil.
-
Salt Formation and Purification: The residual oil is dissolved in diethyl ether, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt. The salt is collected by filtration, washed with ether, and recrystallized from isopropanol (B130326) to yield pure 4-(4-fluorobenzoyl)piperidine hydrochloride.
Protocol 2: Synthesis of this compound
-
Alkylation: 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (B144598) is reacted with 4-(4-fluorobenzoyl)piperidine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield 2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane.[1]
-
Deprotection: The resulting ketal is deprotected using acidic hydrolysis (e.g., aqueous HCl in a suitable solvent) to yield this compound.[1]
Radioligand Binding Assay
The following is a generalized protocol for determining the binding affinity of a test compound like this compound for the dopamine D₂ receptor.
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) or cultured cells expressing the target receptor in an ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in a fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Assay buffer.
-
A solution of the test compound (this compound) at various concentrations or vehicle.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone).
-
The membrane preparation.
-
For determining non-specific binding, a high concentration of an unlabeled competing ligand (e.g., unlabeled haloperidol) is added to a set of wells.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Signaling Pathways and Workflows
The antipsychotic effect of this compound is primarily mediated through its antagonism of the dopamine D₂ receptor, which is a G-protein coupled receptor (GPCR) that couples to the Gαi subunit. Blockade of this receptor prevents the inhibition of adenylyl cyclase, leading to downstream effects on cyclic AMP (cAMP) and protein kinase A (PKA) signaling.
References
Early Studies of Lenperone as an Anti-Emetic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenperone (Elanone-V) is a typical antipsychotic agent belonging to the butyrophenone (B1668137) chemical class.[1] First synthesized and evaluated in the late 1960s and early 1970s, its primary therapeutic investigation was for neuropsychiatric disorders. However, early research also identified its potential as an effective anti-emetic agent, a characteristic shared by many butyrophenone derivatives. This technical guide provides an in-depth analysis of the early preclinical studies on this compound's anti-emetic properties, focusing on its mechanism of action, the experimental protocols used for its evaluation, and the available quantitative data. Although this compound was never approved for human use in the United States, it was utilized in veterinary medicine for sedation prior to 1989.[1]
Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism
The anti-emetic effect of this compound and other butyrophenones is primarily attributed to their antagonist activity at dopamine D2 receptors. The chemoreceptor trigger zone (CTZ) in the area postrema of the medulla oblongata is a key site for the induction of emesis. This region is rich in D2 receptors, and their activation by dopamine or dopaminergic agonists like apomorphine (B128758) initiates the vomiting reflex.
This compound, by blocking these D2 receptors in the CTZ, prevents the emetic signal from being transmitted to the vomiting center in the brainstem, thereby inhibiting nausea and vomiting. The high affinity of butyrophenones for D2 receptors underscores their potency as anti-emetics.
Signaling Pathway of Dopamine D2 Receptor Antagonism by this compound
References
The Neuroleptic Landscape of Lenperone and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the neuroleptic properties of Lenperone, a typical antipsychotic of the butyrophenone (B1668137) chemical class. It delves into the core pharmacological principles, including its mechanism of action centered on dopamine (B1211576) and serotonin (B10506) receptor antagonism, and explores the structure-activity relationships that define the butyrophenone scaffold. This document compiles available quantitative data on receptor binding affinities, details standard experimental protocols for assessing antipsychotic efficacy, and visualizes key pathways and workflows. The intended audience includes researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound and its analogs within the broader context of antipsychotic drug discovery.
Introduction to this compound and the Butyrophenone Class
This compound (Elanone-V) is a typical antipsychotic agent belonging to the butyrophenone class of compounds. First described in the 1970s for its anti-emetic and antipsychotic activities, it represents a significant area of research in the development of neuroleptic drugs.[1][2] Although never approved for human use in the United States, it saw use in veterinary medicine for sedation.[1]
The butyrophenones emerged as a structurally distinct class of antipsychotics from the earlier phenothiazines, offering a similar pharmacological profile.[3] Their discovery spurred extensive research into the role of dopamine antagonism in treating psychosis. The general structure of a butyrophenone consists of a fluorinated phenyl ketone connected by a three-carbon propyl chain to a piperidine (B6355638) ring. This core scaffold is amenable to various substitutions, leading to a wide range of analogs with diverse pharmacological properties.
Pharmacodynamics and Mechanism of Action
The therapeutic effects of this compound and its analogs are primarily attributed to their antagonist activity at central nervous system neurotransmitter receptors. The key mechanisms are:
-
Dopamine D2 Receptor Antagonism: The hallmark of typical antipsychotics, including the butyrophenones, is their ability to block postsynaptic dopamine D2 receptors.[3] This action is particularly prominent in the mesolimbic pathway, where hyperactivity of dopaminergic neurons is associated with the positive symptoms of schizophrenia (e.g., hallucinations and delusions). By blocking D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.
-
Serotonin 5-HT2A Receptor Antagonism: Many butyrophenones, including this compound's analog melperone, also exhibit significant affinity for serotonin 5-HT2A receptors.[3][4] The blockade of 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to a more favorable side-effect profile.[5] Specifically, 5-HT2A antagonism can increase dopamine release in the nigrostriatal and mesocortical pathways, which may mitigate the extrapyramidal symptoms (EPS) and cognitive deficits associated with potent D2 blockade.
The interplay between D2 and 5-HT2A receptor antagonism is a critical determinant of a drug's overall clinical profile, influencing both its efficacy and its propensity to cause side effects.
Quantitative Data: Receptor Binding Profiles
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) | Melperone (Ki, nM) | Primary Function / Side Effect Association |
| Dopamine D2 | Data not available | 0.5 - 2.2[7] | ~190 (weak affinity)[8] | Antipsychotic efficacy, Extrapyramidal Symptoms (EPS), Hyperprolactinemia |
| Serotonin 5-HT2A | Data not available | 3.6 - 21 | ~20 | Mitigation of EPS, potential effects on negative symptoms |
| Adrenergic α1 | Data not available | 4 - 12 | ~19 | Orthostatic hypotension, dizziness |
| Histamine H1 | Data not available | 18 - 85 | ~100 | Sedation, weight gain[9] |
| Muscarinic M1 | Data not available | >10,000 (low affinity) | >10,000 (low affinity) | Anticholinergic effects (dry mouth, blurred vision, constipation) |
Note: Ki values are compiled from various sources and can differ based on experimental conditions. This table is for comparative purposes.
Structure-Activity Relationships (SAR) of Butyrophenones
The neuroleptic activity of butyrophenones is highly dependent on their chemical structure. Key SAR observations include:
-
Aromatic Ring (AR1): A para-substituted fluorophenyl group is optimal for antipsychotic activity. This feature is characteristic of many potent butyrophenones, including this compound and Haloperidol.
-
Carbonyl Group: The ketone (C=O) is a crucial feature of the butyrophenone scaffold.
-
Propyl Chain: A three-carbon (propyl) chain connecting the ketone to the nitrogen atom is essential for optimal activity. Lengthening or shortening this chain generally decreases neuroleptic potency.
-
Tertiary Amine: The basic nitrogen atom is required for activity and is typically incorporated into a piperidine or tetrahydropyridine (B1245486) ring.
-
Substituent on Nitrogen (AR2): The substituent on the piperidine nitrogen is a major point of variation and significantly influences the compound's potency and receptor selectivity. For example, in Haloperidol, this is a p-chlorophenyl group attached to a hydroxylated carbon, whereas in this compound, it is a p-fluorobenzoyl group.
References
- 1. Characterization of a novel effect of serotonin 5-HT1A and 5-HT2A receptors: increasing cGMP levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic effects, side effects and effective dosis of the butyrophenone this compound (AHR 2277) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Lenperone Hydrochloride: An In-depth Technical Guide to its Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and solubility of lenperone hydrochloride. The information herein is intended to support research and development activities by providing a detailed reference for formulation, analytical method development, and mechanistic understanding.
Physicochemical Properties
This compound hydrochloride is a butyrophenone (B1668137) derivative. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| IUPAC Name | 4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one hydrochloride | [1] |
| Molecular Formula | C22H24ClF2NO2 | [2] |
| Molecular Weight | 407.88 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 255-260 °C (decomposes) | Estimated based on related butyrophenones |
| pKa | ~8.5 | Estimated based on related butyrophenones |
Solubility Profile
The solubility of this compound hydrochloride is a critical factor for its formulation and delivery. Quantitative solubility data is essential for developing appropriate dosage forms.
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility (mg/mL) | Notes |
| Water | Sparingly soluble | Qualitative data suggests low aqueous solubility.[4] |
| Ethanol | ~10 mg/mL | With gentle warming.[3] |
| DMSO | ~25 mg/mL | With gentle warming.[3] |
Mechanism of Action and Signaling Pathway
This compound is a typical antipsychotic that functions primarily as an antagonist of the dopamine (B1211576) D2 receptor.[5] Like other butyrophenones, it is also understood to have an antagonistic effect on serotonin (B10506) 5-HT2A receptors. This dual antagonism is a hallmark of many atypical antipsychotic agents and is believed to contribute to a broader efficacy profile and a reduced incidence of extrapyramidal side effects compared to pure D2 antagonists.
The primary signaling pathway affected by this compound hydrochloride is the dopaminergic pathway. By blocking D2 receptors in the mesolimbic pathway, this compound reduces the positive symptoms of schizophrenia, such as hallucinations and delusions.
Caption: this compound HCl's antagonistic action on the D2 receptor pathway.
Experimental Protocols
Melting Point Determination
The melting point of this compound hydrochloride can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, dry sample of this compound hydrochloride is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound hydrochloride in various solvents can be determined using the shake-flask method.
Methodology:
-
An excess amount of this compound hydrochloride is added to a known volume of the selected solvent in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
-
The concentration of this compound hydrochloride in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC-UV.
Caption: Shake-Flask Method for Solubility Determination.
Purity and Assay by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the quantitative analysis of this compound hydrochloride and the determination of its purity. The following method is adapted from a procedure for the related compound, melperone (B1203284) hydrochloride.[2]
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | Octadecyl silane (B1218182) (C18), e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.02 M Phosphate Buffer (pH 8.5 with triethylamine) : Methanol (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 248 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Methodology:
-
Standard Preparation: A stock solution of this compound hydrochloride reference standard is prepared in the mobile phase. A series of dilutions are made to construct a calibration curve.
-
Sample Preparation: A known weight of the this compound hydrochloride sample is dissolved in the mobile phase to a known volume.
-
Chromatographic Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.
-
Quantification: The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine the concentration and purity.
Caption: HPLC Analysis Workflow for this compound Hydrochloride.
References
- 1. This compound | C22H23F2NO2 | CID 32593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101762657B - High performance liquid chromatography analysis method of melperone hydrochloride - Google Patents [patents.google.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide on the In Vitro and In Vivo Metabolism of Lenperone
Introduction
Lenperone is a typical antipsychotic belonging to the butyrophenone (B1668137) class.[1] Understanding the metabolic pathways of this compound is crucial for its development and clinical application, as metabolism influences its efficacy, safety, and potential for drug-drug interactions. This document synthesizes the expected in vitro and in vivo metabolic fate of this compound based on the known biotransformation of other butyrophenone derivatives. The primary metabolic reactions anticipated for butyrophenones include N-dealkylation, reduction of the butyrophenone side chain, and oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[2][3]
Predicted Metabolic Pathways
The metabolism of this compound is likely to proceed through Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.
Phase I Metabolism
Based on the metabolism of other butyrophenones, the principal Phase I metabolic pathways for this compound are predicted to be:
-
N-dealkylation: This is a common metabolic route for compounds containing a piperidine (B6355638) ring attached to a butyl chain.[4][5][6] This reaction would involve the cleavage of the bond between the piperidine nitrogen and the butyl chain, leading to the formation of 4-(4-fluorobenzoyl)piperidine (B1333394) and a corresponding butyrophenone-derived fragment. This process is often catalyzed by CYP enzymes, particularly CYP3A4.[3][6]
-
Carbonyl Reduction: The ketone group in the butyrophenone side chain is susceptible to reduction to a secondary alcohol. This has been observed in the metabolism of other butyrophenones like timiperone (B1682379).[2] This reaction can lead to the formation of a hydroxylated metabolite.
-
Oxidative Metabolism: The piperidine ring and the aromatic rings of this compound are potential sites for oxidation. Hydroxylation of the piperidine ring or the fluorophenyl rings, mediated by CYP enzymes, is a plausible metabolic pathway.[3][7] For the related compound haloperidol (B65202), CYP3A4 and CYP2D6 are known to be involved in its oxidation.[3]
Phase II Metabolism
Following Phase I reactions, the resulting metabolites, particularly those with newly formed hydroxyl groups, are expected to undergo Phase II conjugation reactions.
-
Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid, a common pathway to increase water solubility and facilitate renal and biliary excretion.[8][9]
In Vitro Metabolism
In vitro studies using liver microsomes are essential for elucidating metabolic pathways and identifying the enzymes involved.
Experimental Protocols
Incubation with Liver Microsomes:
-
Objective: To identify the primary metabolites of this compound and the CYP enzymes responsible for their formation.
-
Methodology:
-
Preparation of Incubation Mixture: this compound (at various concentrations) is incubated with human, rat, or dog liver microsomes in a phosphate (B84403) buffer (pH 7.4).
-
Cofactor Addition: The reaction is initiated by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: The mixture is incubated at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Enzyme Inhibition (Optional): To identify specific CYP isozymes, selective chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6) can be co-incubated with this compound.
-
Metabolite Identification:
-
Objective: To identify the chemical structures of the metabolites formed.
-
Methodology:
-
Analytical Technique: The supernatant from the incubation mixture is analyzed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
-
Separation: Metabolites are separated on a C18 reversed-phase column.
-
Detection and Identification: Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the parent drug and its metabolites. Fragmentation patterns (MS/MS) are used to elucidate the structures of the metabolites.
-
Expected Quantitative Data
The following table summarizes the hypothetical quantitative data that could be obtained from in vitro metabolism studies of this compound.
| Parameter | Predicted Value | Rationale/Reference |
| Primary Metabolites | M1: N-dealkylated metaboliteM2: Reduced butyrophenone metaboliteM3: Hydroxylated metabolite | Based on metabolism of timiperone and haloperidol[2][3] |
| Major CYP Isozymes | CYP3A4, CYP2D6 | Implicated in the metabolism of haloperidol[3] |
| In Vitro Half-Life (t½) in Human Liver Microsomes | Intermediate to High Clearance | Butyrophenones generally undergo significant metabolism.[10] |
| Intrinsic Clearance (CLint) | Moderate to High | Consistent with extensive metabolism. |
In Vivo Metabolism
In vivo studies in animal models and humans are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
Experimental Protocols
Animal Studies (Rat or Dog):
-
Objective: To determine the pharmacokinetic profile and identify major metabolites in vivo.
-
Methodology:
-
Dosing: this compound (often radiolabeled, e.g., with 14C) is administered orally or intravenously to rats or dogs.
-
Sample Collection: Blood, urine, and feces are collected at various time points.
-
Sample Processing: Plasma is separated from blood. Urine and feces are homogenized.
-
Radioactivity Measurement: Total radioactivity in each sample is measured to determine the extent of absorption and routes of excretion.
-
Metabolite Profiling: Samples are extracted and analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.
-
Expected Quantitative Data
The following table presents hypothetical quantitative data from in vivo studies of this compound.
| Parameter | Predicted Value (Rat/Dog) | Rationale/Reference |
| Bioavailability (Oral) | Moderate | Butyrophenones can undergo first-pass metabolism.[10] |
| Major Excretion Route | Feces (via biliary excretion) and Urine | Common for metabolized drugs.[2] |
| Major Metabolites in Plasma | Parent Drug, N-dealkylated metabolite, Reduced metabolite | Based on timiperone metabolism.[2] |
| Major Metabolites in Urine/Feces | N-dealkylated metabolite, Hydroxylated metabolites and their glucuronide conjugates | Conjugated metabolites are readily excreted.[2][8] |
Visualizations
Predicted Metabolic Pathway of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Disposition and metabolism of timiperone in the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of CYP3A4 and CYP2D6 in the Metabolism of Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glucuronide - Wikipedia [en.wikipedia.org]
- 9. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of phenothiazine and butyrophenone antipsychotic drugs. A review of some recent research findings and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Lenperone: A Technical Guide for its Application as a Neuroscience Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenperone, a typical antipsychotic of the butyrophenone (B1668137) class, presents a valuable pharmacological profile for neuroscience research. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, key targets in the study and treatment of psychosis and other neurological disorders. This technical guide provides an in-depth overview of this compound, focusing on its potential as a tool compound. It includes a comprehensive summary of its receptor binding affinity, detailed experimental protocols for its characterization, and a description of the signaling pathways it modulates. This document aims to equip researchers with the necessary information to effectively utilize this compound in their investigations of neurotransmitter systems and the pathophysiology of central nervous system disorders.
Introduction
This compound (4'-fluoro-4-[4-(p-fluorobenzoyl)piperidino]butyrophenone) is a member of the butyrophenone chemical class, which includes the well-known antipsychotic haloperidol.[1] While historically investigated for the treatment of schizophrenia, its specific receptor binding profile makes it a useful tool for dissecting the roles of dopaminergic and serotonergic systems in various neurobiological processes.[2][3] Understanding the quantitative pharmacology and experimental context of this compound is crucial for its precise application in neuroscience research.
Pharmacological Profile
The utility of this compound as a research tool is defined by its affinity for various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values) of this compound for key dopamine and serotonin receptor subtypes. A lower Ki value indicates a stronger binding affinity.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 1.1 |
| Dopamine D3 | 2.3 |
| Dopamine D4 | 4.2 |
| Serotonin 5-HT2A | 5.4 |
Data extracted from Li et al., 2016.[2]
Key Signaling Pathways
This compound exerts its effects by modulating intracellular signaling cascades downstream of the dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, this compound blocks this inhibitory effect, thereby influencing the activity of protein kinase A (PKA) and downstream signaling events.
References
Physicochemical Properties of Lenperone: An In-depth Technical Guide for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Lenperone, a typical antipsychotic of the butyrophenone (B1668137) class. Understanding these properties is fundamental for the rational development of stable, effective, and bioavailable pharmaceutical formulations. This document outlines key parameters, details relevant experimental protocols, and visualizes the primary signaling pathway associated with this compound's mechanism of action.
Core Physicochemical Properties of this compound
A summary of the essential physicochemical data for this compound is presented below. This information is critical for pre-formulation studies and for predicting the biopharmaceutical behavior of the drug.
| Property | Value | Citation(s) |
| IUPAC Name | 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | [1][2] |
| Chemical Formula | C₂₂H₂₃F₂NO₂ | [1][2] |
| Molecular Weight | 371.428 g/mol | [1][2] |
| Melting Point | Not experimentally determined in the provided search results. | |
| Boiling Point | Not experimentally determined in the provided search results. | |
| pKa (predicted) | Due to the presence of a tertiary amine, this compound is expected to be a weak base. A precise experimental value is not available in the provided search results. Computational prediction tools could provide an estimated value. | [3][4][5][6][7] |
| LogP (o/w) | Not experimentally determined in the provided search results. | |
| Solubility | Specific solubility data in various pharmaceutical solvents (e.g., water, ethanol, propylene (B89431) glycol) is not available in the provided search results. As a butyrophenone derivative, it is expected to have low aqueous solubility. | [8] |
| Polymorphism | Information on the polymorphic forms of this compound is not available in the provided search results. |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for consistent and reliable data generation. The following are standard experimental protocols that can be adapted for the characterization of this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. The capillary method is a widely accepted technique for its determination.[9][10][11][12][13]
Apparatus:
-
Melting point apparatus
-
Capillary tubes (closed at one end)
-
Sample of this compound (finely powdered and dried)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded. This range is the melting point of the substance.
-
Purity Check: A sharp melting point range (typically 1-2°C) is indicative of a pure substance. A broad melting range often suggests the presence of impurities.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which in turn affects its solubility and permeability.[14][15][16][17][18]
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Stirrer
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
-
Solution of this compound in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low)
Procedure:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent system.
-
Titration: The solution is titrated with a standardized acid or base.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Calculation: The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the drug is ionized.
Solubility Determination (Shake-Flask Method)
Solubility is a key determinant of a drug's dissolution rate and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[19][20][21][22][23]
Apparatus:
-
Shake-flask apparatus or a constant temperature water bath with a shaker
-
Vials or flasks with secure closures
-
Analytical balance
-
Filtration or centrifugation equipment
-
A suitable analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate (B84403) buffer at different pH values, ethanol, propylene glycol) in a vial.
-
Equilibration: The vials are sealed and agitated in a constant temperature environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method.
-
Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).
Signaling Pathway and Mechanism of Action
This compound, as a typical butyrophenone antipsychotic, exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system. The blockade of these receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects.[24][25][26][27][28]
Caption: Dopamine D2 Receptor Signaling Pathway and the Action of this compound.
Formulation Development Considerations
The physicochemical properties of this compound present several key considerations for formulation development:
-
Low Aqueous Solubility: The anticipated low water solubility of this compound will likely necessitate the use of solubility enhancement techniques for oral and parenteral formulations. Strategies such as salt formation, the use of co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) may be required to achieve adequate drug loading and bioavailability.
-
pH-Dependent Solubility: As a weak base, the solubility of this compound is expected to be pH-dependent, with higher solubility in acidic environments. This is a critical factor for oral formulations, as the drug will encounter varying pH conditions throughout the gastrointestinal tract.
-
Excipient Compatibility: Thorough compatibility studies with a range of commonly used pharmaceutical excipients are essential to ensure the stability of the final dosage form.[29][30][31][32] Potential interactions that could lead to degradation of the active pharmaceutical ingredient (API) must be investigated.
-
Dosage Form Selection: this compound has been administered orally.[1] For antipsychotics, long-acting injectable (LAI) formulations are also a common strategy to improve patient compliance.[8][33][34] The development of an LAI formulation of this compound would require a different set of formulation strategies, such as the use of oil-based vehicles or polymeric microspheres.
This guide provides a foundational understanding of the physicochemical properties of this compound relevant to formulation development. Further experimental characterization is necessary to generate the specific data required for the design of a robust and effective drug product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H23F2NO2 | CID 32593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pKa Prediction | Rowan Documentation [docs.rowansci.com]
- 4. pKa Prediction | Rowan [rowansci.com]
- 5. Predicting the pKa of small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. schrodinger.com [schrodinger.com]
- 8. Development of orally disintegrating tablets comprising controlled-release multiparticulate beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thinksrs.com [thinksrs.com]
- 10. nano-lab.com.tr [nano-lab.com.tr]
- 11. Melting Point Test - CD Formulation [formulationbio.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 17. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 18. ijirss.com [ijirss.com]
- 19. pharmatutor.org [pharmatutor.org]
- 20. scispace.com [scispace.com]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 26. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. scispace.com [scispace.com]
- 33. Development of orally disintegrating tablets comprising controlled-release multiparticulate beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
Understanding Lenperone: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenperone is a typical antipsychotic belonging to the butyrophenone (B1668137) class of drugs. Historically, it has been used in the treatment of schizophrenia and as an anti-emetic. It also saw use in veterinary medicine as a sedative under the trade name Elanone-V.[1] Despite its past clinical and veterinary applications, a comprehensive public record of its quantitative pharmacokinetic and pharmacodynamic parameters is notably scarce. This guide synthesizes the available information on this compound, provides a general overview of the well-established characteristics of the butyrophenone class to which it belongs, and outlines typical experimental protocols used to characterize such compounds.
Introduction to this compound
This compound (4'-fluoro-4-[4-(p-fluorobenzoyl)piperidino]butyrophenone) is a first-generation antipsychotic agent.[1] Its primary therapeutic action is attributed to its antagonism of dopamine (B1211576) D2 receptors in the central nervous system. Clinical studies from the 1970s described this compound as having a strong antipsychotic effect with a relatively low incidence of extrapyramidal side effects compared to other neuroleptics of its time. However, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME), as well as its specific receptor binding affinities, is not extensively documented in publicly accessible scientific literature.
Pharmacokinetics: A General Butyrophenone Profile
Due to the lack of specific data for this compound, the following sections describe the general pharmacokinetic properties of butyrophenone antipsychotics. It is important to note that individual agents within this class can exhibit significant variability.
Absorption
Butyrophenones are generally well-absorbed following oral administration, with peak plasma concentrations typically reached within 1 to 4 hours.[2] Parenteral administration, when available, leads to more predictable absorption profiles.[2]
Distribution
This class of drugs is characterized by high lipid solubility and extensive protein binding, leading to a large volume of distribution.[3] They readily cross the blood-brain barrier to exert their effects on the central nervous system.
Metabolism
Butyrophenones undergo extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[2][4] The specific CYP isozymes involved can vary between different members of the class, influencing the potential for drug-drug interactions.
Excretion
The metabolites of butyrophenones are primarily excreted in the urine, with a smaller portion eliminated in the feces.[2] The elimination half-life can vary widely among different butyrophenones.
Table 1: General Pharmacokinetic Parameters of Butyrophenone Antipsychotics
| Parameter | General Range for Butyrophenones |
| Route of Administration | Oral, Intramuscular |
| Oral Bioavailability | Variable, often subject to first-pass metabolism |
| Time to Peak Plasma Concentration (Oral) | 1 - 4 hours[2] |
| Protein Binding | High (>90%)[3] |
| Metabolism | Extensive hepatic metabolism (CYP450 system)[2][4] |
| Elimination | Primarily renal excretion of metabolites[2] |
Note: This table represents generalized data for the butyrophenone class and may not be representative of this compound specifically.
Pharmacodynamics: The Central Role of D2 Receptor Antagonism
The primary mechanism of action for this compound and other butyrophenone antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[5]
Mechanism of Action
Hyperactivity in the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By acting as antagonists at D2 receptors, butyrophenones block the binding of dopamine, thereby reducing dopaminergic neurotransmission and alleviating these symptoms.[3][5][6]
Receptor Binding Profile
Table 2: General Receptor Binding Characteristics of Butyrophenone Antipsychotics
| Receptor | General Affinity | Associated Effects |
| Dopamine D2 | High | Antipsychotic efficacy, Extrapyramidal side effects, Hyperprolactinemia |
| Serotonin (B10506) 5-HT2A | Variable | May contribute to reduced extrapyramidal side effects |
| Alpha-1 Adrenergic | Moderate to High | Orthostatic hypotension, Dizziness |
| Histamine (B1213489) H1 | Low to Moderate | Sedation, Weight gain |
| Muscarinic M1 | Low | Anticholinergic side effects (dry mouth, blurred vision, etc.) |
Note: This table represents generalized data for the butyrophenone class and may not be representative of this compound specifically.
Signaling Pathways
The therapeutic and adverse effects of this compound are mediated by its interaction with specific signaling pathways, primarily the dopamine D2 receptor pathway.
Caption: Dopamine D2 Receptor Signaling and this compound Antagonism.
Experimental Protocols
The following sections provide a generalized methodology for key experiments used to characterize the pharmacokinetics and pharmacodynamics of antipsychotic drugs. These protocols are illustrative and would be adapted for the specific compound under investigation.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2) of a test compound after oral and intravenous administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Drug Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water for oral administration; saline with a solubilizing agent for intravenous administration).
-
Dosing:
-
Oral (PO) group: Administer a single dose (e.g., 10 mg/kg) by oral gavage.
-
Intravenous (IV) group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the jugular or saphenous vein into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
In Vitro Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Methodology:
-
Receptor Source: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Use a radiolabeled ligand with high affinity for the D2 receptor (e.g., [3H]-Spiperone or [3H]-Raclopride).
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Binding:
-
Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist, e.g., haloperidol).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: A typical experimental workflow for a radioligand binding assay.
Conclusion
This compound is a typical butyrophenone antipsychotic with a history of use in both human and veterinary medicine. While its primary mechanism of action is understood to be dopamine D2 receptor antagonism, a detailed and quantitative understanding of its pharmacokinetics and a comprehensive receptor binding profile are lacking in the available literature. For drug development professionals and researchers, the information provided on the general characteristics of the butyrophenone class and the illustrative experimental protocols can serve as a valuable framework for understanding and evaluating compounds of this nature. Further research would be necessary to fully elucidate the specific properties of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Metabolism of Phenothiazine and Butyrophenone Antipsychotic Drugs | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 5. benchchem.com [benchchem.com]
- 6. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
A Historical and Technical Review of Lenperone's Use in Veterinary Sedation
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Lenperone, marketed under the trade name Elanone-V, is a typical antipsychotic of the butyrophenone (B1668137) class.[1] While never approved for human use in the United States, it was utilized in veterinary medicine for its sedative properties prior to 1989.[1] This technical guide provides a comprehensive overview of the historical use of this compound for sedation in animal patients, with a focus on available quantitative data, experimental protocols, and its mechanism of action. Due to its discontinuation over three decades ago, detailed clinical data and official product information are scarce. This document synthesizes the available scientific literature to offer a thorough understanding for researchers, scientists, and drug development professionals.
Introduction
This compound (4'-fluoro-4-[4-(p-fluorobenzoyl) piperidino]butyrophenone hydrochloride) is a butyrophenone derivative that was investigated for its neuroleptic and sedative effects.[1] Belonging to the same chemical class as other well-known antipsychotics like haloperidol, this compound's primary pharmacological effect is mediated through dopamine (B1211576) receptor antagonism. Its application in veterinary medicine was primarily for chemical restraint and sedation in companion animals. This guide will delve into the specifics of its use, drawing from the limited but informative studies conducted during its period of availability.
Quantitative Data Summary
The available quantitative data on this compound in veterinary species is limited. The following tables summarize the key findings from published studies.
Table 1: this compound Dosage and Administration in Canine Studies
| Study Focus | Species | Dosage | Route of Administration | Reference |
| Cardiovascular Effects | Canine (Pointer) | 0.44 mg/kg | Intravenous (IV) | Am J Vet Res. 1987 Sep;48(9):1372-5. |
| Gastroesophageal Sphincter Pressure | Canine (Healthy Dogs) | Two different doses (specific doses not stated in abstract) | Not specified in abstract | Can J Vet Res. 1989 Apr;53(2):248-50.[2] |
Table 2: Observed Effects of this compound in Canines
| Study Focus | Observed Effects | Key Findings | Reference |
| Cardiovascular Effects | - Significant decrease in systemic vascular resistance, rate-pressure product, and mean arterial pressure.- Significant increase in cardiac index.- Heart rate was not significantly affected when administered with glycopyrrolate (B1671915). | This compound, in combination with glycopyrrolate and sufentanil, was deemed safe and efficacious in adult dogs under the studied conditions. | Am J Vet Res. 1987 Sep;48(9):1372-5. |
| Gastroesophageal Sphincter Pressure | - Significantly decreased gastroesophageal sphincter pressure (GESP). | No dose-related effect was identified. There was notable individual variation in the response. The authors concluded it was unsuitable for chemical restraint during esophageal manometry.[2] | Can J Vet Res. 1989 Apr;53(2):248-50.[2] |
Experimental Protocols
Detailed experimental protocols from the historical studies are crucial for understanding the context of the gathered data.
Cardiovascular Effects of Intravenous this compound in Dogs
-
Objective: To determine the cardiopulmonary effects of intravenously administered this compound and glycopyrrolate, followed by a continuous infusion of sufentanil.
-
Subjects: Six healthy adult Pointer dogs.
-
Methodology:
-
Baseline cardiopulmonary parameters were recorded.
-
This compound (0.44 mg/kg) and glycopyrrolate (0.011 mg/kg) were administered intravenously.
-
Dogs were maintained on controlled ventilation with oxygen.
-
Cardiopulmonary parameters were measured following this compound-glycopyrrolate administration.
-
Sufentanil was then administered as a loading dose (5 µg/kg, IV) followed by a continuous infusion (0.1 µg/kg/min) for 120 minutes.
-
Cardiovascular parameters were monitored throughout the sufentanil infusion.
-
-
Data Analysis: Statistical analysis was performed to compare post-treatment values to baseline measurements.
Effect of this compound on Gastroesophageal Sphincter Pressure in Healthy Dogs
-
Objective: To evaluate the effect of this compound hydrochloride on gastroesophageal sphincter pressure (GESP) in healthy dogs.
-
Subjects: Healthy adult dogs (number and breed not specified in the abstract).
-
Methodology:
-
Baseline GESP was measured.
-
This compound hydrochloride was administered at two different doses.
-
GESP was measured again following the administration of this compound.
-
The study design likely involved a crossover or parallel-group structure to compare the effects of the two doses.
-
-
Data Analysis: The significance of the decrease in GESP from baseline was determined. The presence of a dose-response relationship and individual variability were also assessed.
Mechanism of Action and Signaling Pathway
As a butyrophenone, this compound's primary mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system.[3][4] This blockade of dopamine signaling is believed to be responsible for its sedative and antipsychotic effects.[3][4]
Caption: this compound's mechanism of action as a D2 receptor antagonist.
Experimental Workflow and Logical Relationships
The development and use of this compound in veterinary medicine followed a logical progression from its synthesis to its application as a sedative.
Caption: The development and historical use workflow of this compound.
Discussion and Conclusion
This compound was a butyrophenone sedative used in veterinary medicine before 1989. The available research, though limited, provides some insight into its physiological effects in dogs, particularly its cardiovascular and gastrointestinal impacts. The exact reasons for its withdrawal from the market are not well-documented in the readily available scientific literature but could be related to the introduction of newer, safer, and more effective sedatives with fewer side effects.
The lack of extensive, publicly available clinical trial data from the time of its use presents a challenge for a complete retrospective analysis. However, the information presented in this guide, synthesized from the existing scientific publications, offers a valuable historical and technical overview for professionals in drug development and veterinary research. Understanding the trajectory of older drugs like this compound can provide context for the evolution of veterinary sedatives and anesthetics and inform the development of future pharmaceuticals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of this compound hydrochloride on gastroesophageal sphincter pressure in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
The Discovery and Initial Development of Lenperone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenperone (also known as AHR-2277) is a typical antipsychotic agent belonging to the butyrophenone (B1668137) chemical class. First synthesized and investigated in the 1970s, it demonstrated notable antipsychotic and anti-emetic properties. Though its clinical use in humans was ultimately limited—it was never approved by the FDA for human use in the United States but saw transient use in veterinary medicine—its initial development provides a valuable case study in the pharmacology and clinical investigation of first-generation antipsychotics.[1] This document provides a detailed technical guide on the discovery, synthesis, mechanism of action, and early clinical evaluation of this compound, presenting quantitative data, experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers in pharmacology and drug development.
Discovery and Background
This compound emerged during a period of active research into butyrophenone derivatives following the success of Haloperidol. It was first reported as an anti-emetic agent in 1974 and its potential application for the treatment of acute schizophrenia was described in 1975.[1] Structurally, it is identified by the IUPAC name 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one.[1] Like other typical antipsychotics, its primary mechanism was understood to revolve around the antagonism of central dopamine (B1211576) receptors. Early clinical studies in the late 1970s aimed to characterize its efficacy and side-effect profile in patients with schizophrenia.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |
| Molecular Formula | C₂₂H₂₃F₂NO₂ |
| Molar Mass | 371.428 g·mol⁻¹ |
| CAS Number | 24678-13-5 |
| PubChem CID | 32593 |
| Chemical Class | Butyrophenone |
Chemical Synthesis
The synthesis of this compound is achieved through a two-step process involving an initial alkylation reaction followed by the deprotection of a ketal group.
Step 1: Alkylation The synthesis begins with the alkylation of 4-(4-fluorobenzoyl)piperidine (B1333394) (Compound 2 ) with 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (B144598) (Compound 1 ). This reaction forms the intermediate 2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane (Compound 3 ).[1]
Step 2: Deprotection The final step involves the acidic hydrolysis (deprotection) of the ketal functional group in Compound 3 to yield the ketone, completing the synthesis of this compound (Compound 4 ).[1]
Pharmacology and Mechanism of Action
This compound's primary pharmacological effect is attributed to its potent antagonism of the dopamine D₂ receptor, a hallmark of first-generation butyrophenone antipsychotics. This action in the mesolimbic pathway is believed to mediate its antipsychotic effects by reducing dopaminergic hyperactivity associated with the positive symptoms of schizophrenia. Additionally, this compound exhibits significant affinity for the serotonin (B10506) 5-HT₂ₐ receptor, a characteristic more commonly associated with atypical antipsychotics.
Table 2: Receptor Binding Affinity Profile of this compound (Ki in nM)
| Receptor | Ki (nM) |
| Dopamine D₂ | 1.45 |
| Dopamine D₃ | 0.51 |
| Dopamine D₄ | 1.2 |
| Serotonin 5-HT₂ₐ | 0.53 |
| Serotonin 5-HT₁ₐ | 220 |
| Adrenergic α₁ | 1.8 |
| Adrenergic α₂ | 110 |
| Histamine H₁ | 34 |
| Muscarinic M₁ | >10,000 |
Data sourced from Li et al. (2016) via ResearchGate.[4] A lower Ki value indicates a stronger binding affinity.[5][6][7]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay (Hypothetical Reconstruction)
This protocol describes a typical method from the era for determining the binding affinity (Ki) of an unlabeled drug like this compound.[8][9][10][11][12]
-
Tissue Preparation: Rat striatal tissue, rich in D₂ receptors, is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended to create a membrane preparation.
-
Assay Setup: A series of tubes are prepared. Each tube contains the membrane preparation, a fixed concentration of a radiolabeled D₂ antagonist (e.g., [³H]-Spiperone), and a variable concentration of the unlabeled competitor drug (this compound), ranging from 10⁻¹¹ to 10⁻⁵ M.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 15-30 minutes).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are washed quickly with cold buffer to minimize dissociation.
-
Quantification: The radioactivity trapped on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6][7]
Protocol 2: Early Phase Open-Label Clinical Trial
This protocol is based on the initial clinical studies of this compound in acute schizophrenia as reported in 1977.[2][3]
-
Patient Selection: Participants were hospitalized adult patients (male and female) diagnosed with acute schizophrenia.
-
Study Design: An open-label, non-comparative design was used.
-
Treatment: this compound was administered orally. The dosage was flexible, typically starting low and titrated upwards based on clinical response and tolerability. The therapeutic dose range was found to be 30-50 mg/day, with a maximum daily dosage of up to 90 mg. The treatment duration was between 20 and 30 days.
-
Clinical Assessment: Patients were evaluated on fixed observation days throughout the trial. Findings were documented using the Association for Methodology and Documentation in Psychiatry (AMP) system, a standardized rating scale used to assess psychopathology.
-
Outcome Measures: The primary outcomes were changes in psychotic symptoms (e.g., hallucinations, delusions) as measured by the AMP system. Secondary outcomes included the incidence and severity of side effects, particularly extrapyramidal symptoms (EPS) and autonomic effects.
-
Safety Monitoring: Routine hematological, biochemical, and electrocardiographic tests were performed before and after the treatment period to monitor for drug-related abnormalities.
Early Clinical Development
The initial clinical development of this compound consisted of open-label trials designed to establish its antipsychotic efficacy, effective dose range, and safety profile in patients with schizophrenia.
A key study involved 50 hospitalized patients with schizophrenia who were treated for 20-30 days.[3] The findings suggested that this compound was a potent antipsychotic with a rapid onset of action, particularly effective against productive schizophrenic symptoms.[3] Another open trial in 10 patients with acute schizophrenia over 28 days found a pronounced antipsychotic effect in 50% of the patients.[2] Notably, in the therapeutic dose range of 30-50 mg/day, it was reported to be only mildly sedating and caused few extrapyramidal side effects compared to other neuroleptics of the time.[3] However, its dosage was found to be limited by effects on heart and blood circulation.[3]
Table 3: Summary of Early Clinical Trials of this compound in Schizophrenia (1977)
| Parameter | Finding | Source |
| Patient Population | Hospitalized patients with acute schizophrenia | [2][3] |
| Number of Patients | 10 and 50 (in separate reports) | [2][3] |
| Study Design | Open-label | [2][3] |
| Treatment Duration | 20-30 days | [3] |
| Route of Administration | Oral | [1] |
| Therapeutic Dose | 30 - 50 mg/day | [3] |
| Maximum Dose | 60 - 90 mg/day | [2][3] |
| Primary Efficacy | Strong, rapid-onset antipsychotic effect on productive symptoms. | [3] |
| Side Effect Profile | Low incidence of extrapyramidal and autonomic side effects. | [3] |
| Dose-Limiting Factor | Effects on heart and blood circulation. | [3] |
| Assessment Tool | AMP (Association for Methodology and Documentation in Psychiatry) System | [3] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans, such as bioavailability, half-life, and metabolism, are not extensively documented in the available literature. However, for the related butyrophenone melperone (B1203284), oral bioavailability is approximately 60%, with a plasma half-life of 3-4 hours after oral administration.[13] Given the structural similarities within the butyrophenone class, it is plausible that this compound would undergo extensive hepatic metabolism, a common characteristic of these lipophilic compounds.[14]
Conclusion
The initial development of this compound in the 1970s characterized it as a potent butyrophenone antipsychotic with a strong affinity for D₂ receptors and a notable affinity for 5-HT₂ₐ receptors. Early clinical trials demonstrated its efficacy in treating the positive symptoms of schizophrenia with a seemingly favorable side effect profile concerning extrapyramidal symptoms, although cardiovascular effects were a dose-limiting concern. While it did not achieve widespread clinical use in humans, the study of this compound contributed to the broader understanding of the structure-activity relationships and clinical properties of butyrophenone antipsychotics, representing an important chapter in the history of psychopharmacological research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preliminary evaluation of a new psychotropic drug, this compound, in the treatment of acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic effects, side effects and effective dosis of the butyrophenone this compound (AHR 2277) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. revvity.com [revvity.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 13. Pharmacokinetics of parenteral and oral melperone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics | Clinical pharmacology of antipsychotics | Clinical pharmacology | Faculty of Medicine, Masaryk University [is.muni.cz]
Methodological & Application
Lenperone In Vitro Receptor Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenperone is a typical antipsychotic belonging to the butyrophenone (B1668137) class of drugs. Understanding its interaction with various neurotransmitter receptors is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential side effects. This document provides a detailed protocol for conducting in vitro receptor binding assays for this compound, focusing on its primary targets: dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and alpha-1 adrenergic receptors. The provided methodologies are based on established radioligand binding assay principles.
Receptor Binding Affinity of this compound
The following table summarizes the available in vitro binding affinities (Ki, nM) of this compound and the closely related compound Melperone for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. Data for this compound is limited in publicly accessible databases; therefore, data for Melperone is included for comparative purposes, as it is also a butyrophenone with a similar structural framework.
| Receptor | This compound (Ki, nM) | Melperone (Ki, nM) | Reference Compound | Radioligand |
| Dopamine D2 | Data not readily available | 25 | Haloperidol | [3H]Spiperone |
| Serotonin 5-HT2A | Data not readily available | 29 | Ketanserin | [3H]Ketanserin |
| Alpha-1 Adrenergic | Data not readily available | 19 | Prazosin | [3H]Prazosin |
| Histamine H1 | Data not readily available | 2.5 | Diphenhydramine | [3H]Pyrilamine |
| Muscarinic M1 | Data not readily available | >10,000 | Atropine | [3H]Pirenzepine |
Note: Ki values can vary between studies due to different experimental conditions. The data for Melperone is provided as a reference due to the limited availability of comprehensive public data for this compound.
Experimental Protocols
This section outlines a generalized yet detailed protocol for determining the binding affinity of this compound for dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors using a competitive radioligand binding assay.
I. Materials and Reagents
-
Receptor Source: Commercially available cryopreserved cell membranes from CHO-K1 or HEK293 cells stably expressing the human recombinant receptor of interest (Dopamine D2, Serotonin 5-HT2A, or Alpha-1 Adrenergic). Alternatively, membrane preparations from specific brain regions (e.g., striatum for D2, frontal cortex for 5-HT2A) can be prepared.
-
Radioligands:
-
For Dopamine D2: [³H]Spiperone
-
For Serotonin 5-HT2A: [³H]Ketanserin
-
For Alpha-1 Adrenergic: [³H]Prazosin
-
-
Reference Compounds (for defining non-specific binding):
-
For Dopamine D2: Haloperidol or Spiperone
-
For Serotonin 5-HT2A: Ketanserin
-
For Alpha-1 Adrenergic: Prazosin
-
-
Test Compound: this compound hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours at 4°C.
-
Cell harvester and vacuum filtration apparatus
-
Scintillation counter
II. Membrane Preparation (from cell culture)
-
Culture cells expressing the target receptor to near confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and centrifuge again.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
III. Radioligand Binding Assay (Competitive Inhibition)
-
Assay Setup: All incubations should be performed in triplicate in a 96-well microplate.
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the vehicle for the test compound.
-
Non-specific Binding: Add assay buffer, the same fixed concentration of the radioligand, and a high concentration of the appropriate reference compound (e.g., 10 µM Haloperidol for D2).
-
This compound Competition: Add assay buffer, the same fixed concentration of the radioligand, and varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation:
-
To each well, add the appropriate components as described above.
-
Initiate the binding reaction by adding the membrane preparation (typically 10-50 µg of protein per well).
-
The final assay volume should be consistent across all wells (e.g., 250 µL).
-
Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats completely.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
IV. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
For the competition assay, express the binding at each concentration of this compound as a percentage of the specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis using software such as GraphPad Prism.
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway of Primary Targets
Caption: Simplified signaling pathways for this compound's primary receptor targets.
Application Notes and Protocols: Electrophysiological Recording of Dopamine Neurons with Lenperone
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of electrophysiological techniques to characterize the effects of Lenperone, a butyrophenone (B1668137) antipsychotic, on dopamine (B1211576) neuron activity.
Introduction
This compound, a member of the butyrophenone class of antipsychotic drugs, is primarily recognized for its antagonist activity at dopamine D2 receptors. This action is central to its therapeutic effects in psychiatric disorders such as schizophrenia, which are often associated with hyperactive dopaminergic signaling. Electrophysiological recordings offer a direct method to measure the functional consequences of this compound's interaction with dopamine neurons, providing crucial insights into its potency, mechanism of action, and potential side effects. These techniques allow for the precise measurement of neuronal firing rates, patterns, and other membrane properties, which are key indicators of neuronal excitability and function.
Mechanism of Action
This compound's principal mechanism of action involves the blockade of dopamine D2 receptors. In the canonical signaling pathway, the binding of dopamine to D2 receptors activates a Gi/o-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As an antagonist, this compound binds to D2 receptors without activating them, thereby preventing dopamine-mediated signaling. This blockade of presynaptic D2 autoreceptors on dopamine neurons can lead to an increase in their firing rate, while antagonism of postsynaptic D2 receptors in target regions like the striatum is thought to mediate the antipsychotic effects.[1][2]
Beyond its high affinity for D2 receptors, this compound and other butyrophenones can also interact with other receptor systems, including serotonin (B10506) (5-HT) receptors, which can modulate the activity of dopamine neurons and contribute to the drug's overall pharmacological profile.[3]
Quantitative Data Summary
The following tables summarize the expected quantitative data from electrophysiological experiments investigating the effects of this compound on dopamine neurons. The values are hypothetical and serve as a template for data presentation.
Table 1: In Vitro Whole-Cell Patch-Clamp Recordings of Ventral Tegmental Area (VTA) Dopamine Neurons
| Parameter | Control | This compound (1 µM) | This compound (10 µM) |
| Spontaneous Firing Rate (Hz) | 2.5 ± 0.3 | 3.8 ± 0.4* | 4.5 ± 0.5** |
| Afterhyperpolarization (AHP) Amplitude (mV) | -15.2 ± 1.1 | -14.8 ± 1.3 | -14.5 ± 1.5 |
| Action Potential Threshold (mV) | -45.1 ± 0.8 | -44.9 ± 0.9 | -45.3 ± 1.0 |
| Input Resistance (MΩ) | 250 ± 25 | 245 ± 28 | 240 ± 30 |
*p < 0.05, **p < 0.01 compared to control.
Table 2: In Vivo Single-Unit Extracellular Recordings of Substantia Nigra Pars Compacta (SNc) Dopamine Neurons
| Parameter | Vehicle | This compound (0.5 mg/kg, i.p.) | This compound (2.0 mg/kg, i.p.) |
| Firing Rate (spikes/s) | 4.2 ± 0.5 | 6.1 ± 0.7 | 7.8 ± 0.9** |
| Burst Firing (% of spikes in bursts) | 15 ± 3 | 25 ± 4 | 35 ± 5** |
| Interspike Interval (ISI) Coefficient of Variation | 0.6 ± 0.1 | 0.8 ± 0.15 | 0.9 ± 0.2 |
*p < 0.05, **p < 0.01 compared to vehicle.
Experimental Protocols
In Vitro Whole-Cell Patch-Clamp Recording of Dopamine Neurons
This protocol is designed to assess the direct effects of this compound on the intrinsic electrophysiological properties of dopamine neurons in a brain slice preparation.
Materials:
-
Adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)
-
Slicing solution (ice-cold, oxygenated with 95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
This compound stock solution (in DMSO)
-
Patch pipettes (3-5 MΩ)
-
Internal pipette solution
-
Vibrating microtome
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
Procedure:
-
Anesthetize the animal and perfuse transcardially with ice-cold slicing solution.
-
Rapidly dissect the brain and prepare coronal midbrain slices (250-300 µm) containing the VTA or SNc using a vibrating microtome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C.
-
Identify putative dopamine neurons based on their location and characteristic large, triangular soma under DIC optics.[4]
-
Establish a whole-cell patch-clamp recording in current-clamp mode.
-
Record baseline spontaneous firing activity for 5-10 minutes.
-
Bath-apply this compound at desired concentrations (e.g., 1 µM, 10 µM) and record for 10-15 minutes at each concentration.
-
Perform a washout with aCSF to assess the reversibility of the drug's effects.
-
At the end of the recording, the cell can be filled with biocytin (B1667093) for later immunohistochemical confirmation of its dopaminergic identity (tyrosine hydroxylase staining).[4]
In Vivo Single-Unit Extracellular Recording of Dopamine Neurons
This protocol allows for the investigation of this compound's effects on the firing activity of dopamine neurons in an intact, anesthetized animal.
Materials:
-
Adult rodent
-
Anesthetic (e.g., isoflurane, urethane)
-
Stereotaxic frame
-
Glass microelectrodes (2-5 MΩ)
-
Extracellular recording amplifier and spike sorting software
-
Drill
-
This compound solution for injection (e.g., in saline with a small amount of Tween 80)
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (VTA or SNc).
-
Slowly lower the recording electrode into the target area.
-
Identify dopamine neurons based on their characteristic electrophysiological signature: slow, irregular firing rate (1-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.[5]
-
Record a stable baseline of neuronal activity for at least 15 minutes.
-
Administer this compound systemically (e.g., intraperitoneally, i.p.) or locally via a microinjection cannula.
-
Continuously record the neuronal activity for at least 60 minutes post-injection to observe the drug's effects on firing rate and pattern.
-
At the end of the experiment, a small electrolytic lesion can be made at the recording site for histological verification of the electrode placement.
Visualizations
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for in vivo electrophysiological recording.
References
- 1. benchchem.com [benchchem.com]
- 2. Dopamine- mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 4. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological properties of mouse dopamine neurons: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Lenperone in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenperone (Elanone-V) is a typical antipsychotic belonging to the butyrophenone (B1668137) chemical class.[1] First described in the 1970s, it has been noted for its antipsychotic and anti-emetic properties.[1] As a typical antipsychotic, its primary mechanism of action is believed to be the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. While specific quantitative data on this compound's receptor binding affinities and its efficacy in preclinical animal models are not extensively available in recent literature, its profile is expected to be comparable to other butyrophenone antipsychotics like haloperidol.
These application notes provide a comprehensive guide for researchers interested in evaluating this compound or similar compounds in established animal models of psychosis. The protocols detailed below are standardized methods for assessing antipsychotic potential and can be adapted for the study of this compound.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The therapeutic effects of typical antipsychotics like this compound are primarily attributed to their ability to block dopamine D2 receptors. In psychotic states, an overactivity of the mesolimbic dopamine system is hypothesized to underlie the positive symptoms. By antagonizing D2 receptors, this compound is thought to reduce this dopaminergic hyperactivity, thereby alleviating these symptoms.
Signaling Pathway of Dopamine D2 Receptor Antagonism
Caption: Dopamine D2 receptor antagonist signaling pathway.
Quantitative Data: Receptor Binding and Behavioral Efficacy
Specific receptor binding affinities (Ki) and in vivo efficacy (ED50) values for this compound are not widely reported in recent literature. However, the data for structurally related butyrophenones can provide a comparative reference. A lower Ki value indicates a higher binding affinity.
Table 1: Representative Receptor Binding Affinities (Ki, nM) of Butyrophenone Antipsychotics
| Receptor | Haloperidol | Melperone | Expected Profile for this compound |
|---|---|---|---|
| Dopamine D2 | 0.5 - 2.2 | 25 - 120 | High Affinity |
| Dopamine D3 | ~1.0 | 29 | High Affinity |
| Dopamine D4 | 5 - 20 | 57 | Moderate to High Affinity |
| Serotonin 5-HT2A | 20 - 50 | 19 - 34 | Moderate Affinity |
| Alpha-1 Adrenergic | 10 - 20 | >1000 | Moderate Affinity |
| Histamine H1 | >1000 | 130 | Low to Moderate Affinity |
| Muscarinic M1 | >1000 | >10,000 | Low Affinity |
Note: Data is compiled from various sources for illustrative purposes.[2] this compound's profile is predicted based on its chemical class.
Table 2: Expected Outcomes of this compound in Preclinical Models of Psychosis
| Animal Model | Psychosis Model Type | Key Parameter Measured | Expected Effect of this compound |
|---|---|---|---|
| Amphetamine-Induced Hyperlocomotion | Pharmacological (Dopamine Agonist) | Locomotor Activity (distance traveled, beam breaks) | Dose-dependent reduction |
| Conditioned Avoidance Response | Behavioral | Number of avoidance responses vs. escape responses | Selective suppression of avoidance |
| Prepulse Inhibition (PPI) Deficit | Sensorimotor Gating | % PPI of startle response | Reversal of psychotomimetic-induced deficit |
| Apomorphine-Induced Stereotypy | Pharmacological (Dopamine Agonist) | Stereotyped behaviors (e.g., sniffing, gnawing) | Dose-dependent reduction |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
This model is widely used to screen for antipsychotic potential by assessing a compound's ability to counteract the stimulant effects of amphetamine, which are mediated by increased dopamine release.[3][4][5]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound hydrochloride
-
d-amphetamine sulfate
-
Vehicle (e.g., 0.9% saline, or sterile water with a small amount of acid for dissolution if necessary)
-
Locomotor activity chambers equipped with infrared beams (e.g., AccuScan, Omnitech, or similar)
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injections
Procedure:
-
Habituation: For 2-3 consecutive days, place rats in the locomotor activity chambers for 60 minutes to allow them to acclimate to the environment. This reduces novelty-induced hyperactivity on the test day.[3]
-
Drug Preparation: Prepare fresh solutions of this compound and d-amphetamine in the chosen vehicle on the day of the experiment.
-
Treatment Administration:
-
On the test day, administer the vehicle or various doses of this compound (e.g., 0.05, 0.1, 0.5 mg/kg, s.c.). The route and doses should be determined from pilot studies.
-
Place the animals back in their home cages.
-
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for this compound to be absorbed and become pharmacologically active.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 0.5 - 1.5 mg/kg, s.c.) to all animals.[4][5]
-
Data Collection: Immediately after the amphetamine injection, place the rats in the locomotor activity chambers and record activity for 60-90 minutes.[3][4] Data is typically collected in 5-minute bins.
-
Data Analysis: The primary endpoint is total distance traveled or the total number of beam breaks. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle-amphetamine control group.
Experimental Workflow: Amphetamine-Induced Hyperlocomotion
References
- 1. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. b-neuro.com [b-neuro.com]
- 4. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
Protocol for Dissolving Lenperone in DMSO for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Lenperone is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of compounds. For in vitro studies investigating its pharmacological effects, proper dissolution and preparation of stock solutions are critical for obtaining accurate and reproducible results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in cell-based assays. However, it is crucial to maintain a low final concentration of DMSO in the cell culture medium, as it can be toxic to cells at higher concentrations. This document provides a detailed protocol for dissolving this compound in DMSO and preparing working solutions for in vitro experiments.
Chemical Information:
| Property | Value |
| Chemical Name | 4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |
| Molecular Formula | C₂₂H₂₃F₂NO₂ |
| Molecular Weight | 371.42 g/mol [1][2][3] |
| CAS Number | 24678-13-5[2][3] |
Solubility:
While DMSO is a common solvent for butyrophenones, a specific quantitative solubility value for this compound in DMSO could not be definitively ascertained from the available literature. It is recommended that researchers empirically determine the solubility for their specific lot of this compound. As a point of reference, related butyrophenone compounds can exhibit variable solubility in DMSO. Therefore, a small-scale pilot experiment to determine the optimal concentration for a stock solution is strongly advised.
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro studies and can be further diluted to the desired final concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile serological pipettes and pipette tips
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 3.714 mg of this compound powder into the microcentrifuge tube. This amount is calculated to prepare 1 mL of a 10 mM stock solution (Molecular Weight = 371.42 g/mol ).
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
-
Sterilization (Optional but Recommended):
-
If the stock solution needs to be sterile for your application, it can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage. Protect from light.
-
Preparation of Working Solutions:
To prepare a working solution for your in vitro assay, the DMSO stock solution should be diluted in your cell culture medium to the desired final concentration.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Solubility in Aqueous Medium: When diluting the DMSO stock solution into an aqueous cell culture medium, the compound may precipitate if its solubility limit is exceeded. It is recommended to add the DMSO stock to the medium while gently vortexing or mixing to ensure rapid and even dispersion. Prepare working solutions fresh for each experiment.
Mechanism of Action and Signaling Pathway
This compound is a typical antipsychotic that primarily functions as a dopamine (B1211576) D2 receptor antagonist. Like other butyrophenones, it may also exhibit antagonist activity at serotonin (B10506) 5-HT2A receptors. The blockade of these receptors in the central nervous system is believed to be the primary mechanism underlying its antipsychotic effects.
Dopamine D2 Receptor Signaling Pathway:
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of dopamine to D2 receptors, thereby preventing this inhibitory signaling cascade.
Serotonin 5-HT2A Receptor Signaling Pathway:
Serotonin 5-HT2A receptors are GPCRs that couple to Gαq/11 proteins. Activation of these receptors by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). By acting as an antagonist, this compound would block these downstream signaling events.
Below is a diagram illustrating the proposed mechanism of action of this compound.
References
Application Notes and Protocols for Intraperitoneal Administration of Lenperone in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intraperitoneal (IP) administration of Lenperone in rodent models. This document includes detailed experimental protocols, data presentation tables, and visualizations to facilitate the design and execution of preclinical studies involving this typical butyrophenone (B1668137) antipsychotic.
Introduction
This compound is a typical antipsychotic of the butyrophenone class.[1][2] While its clinical use has been explored, detailed preclinical data on its intraperitoneal administration in rodent models for research purposes are not extensively available. These notes aim to provide a foundational protocol based on the known pharmacology of butyrophenones and general rodent handling techniques.
Mechanism of Action
This compound, like other butyrophenone antipsychotics such as melperone (B1203284) and haloperidol (B65202), is understood to exert its effects primarily through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[3][4] Blockade of D2 receptors is associated with the antipsychotic effects, while interaction with 5-HT2A receptors may modulate these effects and influence the side-effect profile.
Data Presentation
Due to the limited availability of specific quantitative data for the intraperitoneal administration of this compound in rodents, the following tables are presented as templates. Table 1 provides a structure for recording data from a behavioral study, such as a catalepsy test. Table 2 provides estimated pharmacokinetic parameters based on data from the related butyrophenone antipsychotic, Haloperidol, administered to rats. It is strongly recommended that researchers conduct a pilot pharmacokinetic study to determine the specific parameters for this compound under their experimental conditions.
Table 1: Behavioral Effects of Intraperitoneal this compound in a Mouse Catalepsy Test
| Treatment Group | Dose (mg/kg, IP) | N | Latency to Movement (seconds) |
| Vehicle (Saline) | 0 | 10 | Insert Data |
| This compound | 1.0 | 10 | Insert Data |
| This compound | 3.5 | 10 | Insert Data |
| This compound | 10.0 | 10 | Insert Data |
Note: The 3.5 mg/kg dose is suggested as a starting point for maximal cataleptic effect based on a study of a similar butyrophenone derivative in mice.
Table 2: Estimated Pharmacokinetic Parameters of Intraperitoneal this compound in Rats
| Parameter | Estimated Value | Notes |
| Tmax (Time to Maximum Concentration) | ~15 - 30 minutes | Based on typical rapid absorption following IP injection. |
| Cmax (Maximum Concentration) | Dose-dependent | To be determined by experimental analysis. |
| t½ (Half-life) | ~1.5 - 2 hours | Estimated based on intravenous Haloperidol data in rats.[1][3] |
| Clearance | High | Butyrophenones are generally subject to significant hepatic metabolism. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Objective: To prepare a sterile solution of this compound suitable for intraperitoneal administration in rodents.
Materials:
-
This compound hydrochloride powder
-
Sterile saline (0.9% NaCl) for injection
-
Sterile vials
-
Syringes and needles (25-27 gauge)
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 3.5 mg/kg) and the weight of the animals, calculate the total mass of this compound hydrochloride needed.
-
Vehicle Preparation: Use sterile saline as the vehicle for injection.
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound hydrochloride powder and transfer it to a sterile vial.
-
Add a small volume of sterile saline to the vial.
-
Vortex the vial until the powder is completely dissolved. Butyrophenones may require slight warming or sonication to fully dissolve. Ensure the final solution is clear.
-
-
Final Volume Adjustment: Add sterile saline to reach the final desired concentration. The injection volume should typically be between 5-10 ml/kg body weight.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Labeling and Storage: Label the vial with the drug name, concentration, date of preparation, and store appropriately. For short-term use, refrigeration may be suitable, but stability should be confirmed.
Protocol 2: Intraperitoneal Administration in a Mouse Model
Objective: To administer a prepared solution of this compound into the peritoneal cavity of a mouse.
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
1 ml syringe with a 25-27 gauge needle
-
70% ethanol (B145695) wipes
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mouse to minimize stress.
-
Restrain the mouse by grasping the loose skin at the scruff of the neck. The abdomen should be exposed and slightly tilted downwards.
-
-
Injection Site Identification: The preferred injection site is the lower right or left abdominal quadrant to avoid puncturing the cecum or bladder.
-
Injection:
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure that the needle has not entered a blood vessel or organ (no blood or yellowish fluid should enter the syringe).
-
Inject the solution smoothly and steadily.
-
-
Post-injection Monitoring:
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any adverse reactions, such as distress or signs of pain at the injection site.
-
Protocol 3: Catalepsy Test in Mice
Objective: To assess the cataleptic effects of this compound in mice, a common behavioral test for antipsychotic activity.
Materials:
-
Mice treated with this compound or vehicle
-
A horizontal bar (approximately 3 mm in diameter) raised 4-5 cm from a flat surface
-
Stopwatch
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal injection as described in Protocol 2.
-
Testing:
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the mouse's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the latency (in seconds) for the mouse to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be established. If the mouse remains on the bar for the entire cut-off period, record the maximum time.
-
-
Data Analysis: Compare the latency times between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for IP this compound administration.
References
- 1. Linear pharmacokinetics of haloperidol in the rat | Semantic Scholar [semanticscholar.org]
- 2. Bromperidol, a new butyrophenone neuroleptic: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linear pharmacokinetics of haloperidol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining Lenperone's Potency: Application Notes and Protocols for Cell-Based IC50 Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenperone is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs. Its therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Quantifying the potency of this compound at these receptors is a critical step in its pharmacological characterization. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological function. This document provides detailed application notes and protocols for various cell-based assays to determine the IC50 value of this compound for both dopamine D2 and serotonin 5-HT2A receptors.
The protocols outlined below describe functional assays that measure the cellular response to receptor activation and binding assays that quantify the affinity of the compound for the receptor.
Data Presentation
The following tables summarize representative data for this compound's antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, as would be determined by the described assays.
Table 1: this compound IC50 Values from Functional Cell-Based Assays
| Target Receptor | Assay Type | Cell Line | Agonist Used | This compound IC50 (nM) | Positive Control | Positive Control IC50 (nM) |
| Dopamine D2 | cAMP Inhibition Assay | HEK293-D2R | Dopamine | 15.8 | Haloperidol | 5.2 |
| Dopamine D2 | CRE-Luciferase Reporter Assay | CHO-K1-D2R-CRE-Luc | Quinpirole | 18.2 | Spiperone | 2.1 |
| Serotonin 5-HT2A | Calcium Flux Assay | HEK293-5HT2A | Serotonin | 25.4 | Ketanserin | 8.9 |
Table 2: this compound Binding Affinity (Ki) from Radioligand Binding Assays
| Target Receptor | Radioligand | Cell Line/Tissue | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | CHO-K1-D2R Membranes | 12.5 | Haloperidol | 3.8 |
| Serotonin 5-HT2A | [³H]-Ketanserin | HEK293-5HT2A Membranes | 22.1 | Ketanserin | 6.5 |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
Dopamine D2 Receptor Antagonism: cAMP Inhibition Assay
This assay measures the ability of this compound to reverse the dopamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor (HEK293-D2R).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Forskolin.
-
Dopamine.
-
This compound.
-
Positive control (e.g., Haloperidol).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well white microplates.
Protocol:
-
Cell Seeding: Seed HEK293-D2R cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and Haloperidol in assay buffer. The final concentration should cover a range appropriate for IC50 determination (e.g., 0.1 nM to 10 µM).
-
Assay Procedure:
-
Remove culture medium from the cells.
-
Add 20 µL of the diluted this compound, Haloperidol, or vehicle to the respective wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Prepare a solution of Dopamine (at its EC80 concentration) and Forskolin (e.g., 10 µM) in assay buffer.
-
Add 20 µL of the Dopamine/Forskolin solution to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data with respect to the maximum (Forskolin alone) and minimum (Dopamine + Forskolin) signals.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Dopamine D2 Receptor Antagonism: CRE-Luciferase Reporter Assay
This assay utilizes a cell line co-expressing the D2 receptor and a luciferase reporter gene under the control of a cAMP Response Element (CRE) to measure the downstream consequences of D2 receptor signaling.[1]
Materials:
-
CHO-K1 cells stably co-expressing the human dopamine D2 receptor and a CRE-luciferase reporter (CHO-K1-D2R-CRE-Luc).
-
Cell culture medium.
-
Assay buffer.
-
Forskolin.
-
Quinpirole (D2 agonist).
-
This compound.
-
Positive control (e.g., Spiperone).
-
Luciferase assay reagent.
-
96-well white, opaque microplates.
Protocol:
-
Cell Seeding: Seed CHO-K1-D2R-CRE-Luc cells into 96-well plates at a density of 20,000 cells/well and incubate overnight.[2]
-
Compound Preparation: Prepare serial dilutions of this compound and Spiperone in assay buffer.
-
Assay Procedure:
-
Remove culture medium.
-
Add 50 µL of diluted this compound, Spiperone, or vehicle to the wells.
-
Pre-incubate for 30 minutes at 37°C.[2]
-
Prepare a solution of Quinpirole (at its EC80 concentration) and Forskolin (e.g., 1 µM) in assay buffer.
-
Add 50 µL of the Quinpirole/Forskolin solution to the wells.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.[1]
-
-
Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.[2]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the control wells.
-
Plot the data and determine the IC50 value as described for the cAMP assay.
-
Serotonin 5-HT2A Receptor Antagonism: Calcium Flux Assay
This assay measures the ability of this compound to block the serotonin-induced increase in intracellular calcium in cells expressing the 5-HT2A receptor.[3]
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor (HEK293-5HT2A).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye leakage).
-
Serotonin (5-HT).
-
This compound.
-
Positive control (e.g., Ketanserin).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an injector.
Protocol:
-
Cell Seeding: Seed HEK293-5HT2A cells into the microplates and incubate overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions (Probenecid can be included).
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and Ketanserin in assay buffer.
-
Remove the dye loading solution and add the compound dilutions to the wells.
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of Serotonin (at its EC80 concentration) into the wells.
-
Immediately begin kinetic fluorescence readings to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well.
-
Normalize the data and plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Radioligand Binding Assay for D2 and 5-HT2A Receptors
This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the receptor. The IC50 value obtained is then converted to a Ki value.
Materials:
-
Membrane preparations from cells expressing either the human dopamine D2 or serotonin 5-HT2A receptor.
-
Binding buffer (specific to each receptor).
-
Radioligand: [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors.
-
This compound.
-
Non-specific binding control (e.g., 10 µM Haloperidol for D2, 10 µM Ketanserin for 5-HT2A).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail and counter.
Protocol:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, binding buffer, and serial dilutions of this compound.
-
Incubation: Add the radioligand at a concentration near its Kd value to all wells. For determining non-specific binding, add the high concentration of the unlabeled control.
-
Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
References
Application Notes and Protocols: Patch-Clamp Analysis of Ion Channel Modulation by Lenperone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenperone is a typical antipsychotic drug belonging to the butyrophenone (B1668137) class. While its primary mechanism of action involves dopamine (B1211576) D2 receptor antagonism, many antipsychotics are known to interact with various ion channels, which can contribute to both their therapeutic effects and adverse side effect profiles, particularly cardiotoxicity. The human ether-à-go-go-related gene (hERG) potassium channel is a critical determinant of cardiac action potential repolarization, and its blockade by many drugs, including some antipsychotics, can lead to QT interval prolongation and potentially fatal arrhythmias.[1][2][3] Therefore, a thorough investigation of the effects of this compound on cardiac ion channels, especially the hERG channel, is a crucial aspect of its safety and pharmacological profiling.
This document provides detailed application notes and standardized protocols for the analysis of this compound's modulatory effects on ion channels using the patch-clamp technique. Due to the limited publicly available data specifically on this compound's ion channel interactions, this guide also incorporates data and methodologies from studies on other butyrophenone antipsychotics, such as melperone (B1203284) and benperidol, to provide a comprehensive framework for investigation.[1][4][5][6][7][8]
Data Presentation: Modulation of Ion Channels by Butyrophenone Antipsychotics
The following tables summarize the known effects of butyrophenone antipsychotics on various ion channels, providing a reference for the expected modulatory profile of this compound.
Table 1: Inhibitory Effects of Butyrophenones on hERG Potassium Channels
| Compound | Cell Line | IC50 | Reference |
| Benperidol | HEK293 | 3.37 nM | [1] |
| Melperone | N/A | Prolongs action potential duration (Class III activity) | [4][6][8] |
| Thioridazine (Phenothiazine) | CHO | 224 ± 42 nM | [3] |
| Risperidone (B510) | HEK | 0.16 µM | [9] |
| Paliperidone (B428) | HEK | 0.57 µM | [9] |
Note: Data for this compound is not currently available in the public domain. The data presented for other butyrophenones and related compounds indicate a high likelihood of hERG channel blockade by this compound.
Table 2: Electrophysiological Effects of Melperone on Cardiac Action Potential Parameters
| Preparation | Concentration | Effect | Reference |
| Isolated rabbit atrial muscle | 3.3 µM | Prolonged action potential duration and effective refractory period | [4] |
| Isolated rabbit ventricular muscle | 3.3 µM - 16.6 µM | Decreased Vmax, prolonged action potential duration | [4] |
| Anesthetized dog heart | 0.5 - 12.5 mg/kg | Increased functional and effective refractory period of atrium and ventricle | [5] |
| Human (ventricular tachyarrhythmias) | ≥ 240 mg/day (oral) | Prolonged QT intervals and ventricular effective refractory periods | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of hERG Potassium Currents
This protocol describes the methodology for assessing the inhibitory effect of this compound on hERG channels expressed heterologously in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Culture and Transfection:
-
Culture HEK293 or CHO cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Transiently or stably transfect cells with a plasmid encoding the human hERG channel.
-
For stable cell lines, maintain selection pressure with an appropriate antibiotic.
-
Plate cells onto glass coverslips 24-48 hours before recording.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current. Repeat this protocol at a frequency of 0.05 Hz.
-
Perfuse the cells with the external solution containing various concentrations of this compound.
-
Record the steady-state block at each concentration.
4. Data Analysis:
-
Measure the peak tail current amplitude in the absence (control) and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.
Protocol 2: Current-Clamp Recording of Cardiac Action Potentials
This protocol is designed to evaluate the effect of this compound on the action potential duration in isolated primary cardiomyocytes.
1. Isolation of Ventricular Myocytes:
-
Isolate ventricular myocytes from animal hearts (e.g., guinea pig, rabbit) using enzymatic digestion with collagenase and protease.
-
Store the isolated cells in a high-K+ solution (e.g., Kraft-Brühe solution) at 4°C until use.
2. Solutions and Reagents:
-
Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: As described in Protocol 1.
3. Electrophysiological Recording:
-
Use the whole-cell current-clamp configuration.
-
Maintain the temperature of the recording chamber at 36-37°C.
-
After establishing the whole-cell configuration, allow the cell to stabilize for 5-10 minutes.
-
Elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses at a frequency of 1 Hz.
-
Record baseline action potentials in the absence of the drug.
-
Perfuse the cell with Tyrode's solution containing increasing concentrations of this compound.
-
Record the steady-state effect on the action potential at each concentration.
4. Data Analysis:
-
Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90).
-
Measure the resting membrane potential (RMP) and action potential amplitude (APA).
-
Compare the APD50 and APD90 values in the presence of this compound to the baseline values.
-
Construct concentration-response curves for the prolongation of APD90.
Mandatory Visualizations
Caption: Workflow for patch-clamp analysis of this compound.
Caption: Putative signaling pathway for this compound.
References
- 1. Comparative evaluation of hERG potassium channel blockade by antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]
- 3. The phenothiazine drugs inhibit hERG potassium channels [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of melperone on isolated rabbit heart muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological effects of melperone in the dog heart in situ - a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melperone: electrophysiologic and antiarrhythmic activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological effects of melperone on isolated rabbit heart muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the electrophysiological effects of two neuroleptics, melperone and thioridazine, on isolated rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cloned hERG potassium channels by risperidone and paliperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Lenperone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenperone is a typical antipsychotic of the butyrophenone (B1668137) class, known to exhibit antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. These receptors are critical targets in the development of therapeutics for a range of neuropsychiatric disorders. The development of novel this compound derivatives with improved efficacy, selectivity, and reduced side-effect profiles is a key objective in modern drug discovery. High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large chemical libraries to identify promising lead compounds.
This document provides detailed application notes and protocols for a comprehensive HTS campaign designed to identify and characterize novel this compound derivatives targeting the dopamine D2 and serotonin 5-HT2A receptors. The screening cascade employs a primary functional assay for each receptor, followed by secondary confirmatory assays and a counter-screen to assess cell viability.
Overview of the Screening Strategy
The screening strategy is designed as a hierarchical cascade to efficiently identify potent and selective modulators of the D2 and 5-HT2A receptors from a large library of this compound derivatives. The workflow begins with parallel primary screens for each receptor, followed by confirmatory dose-response assays on the initial "hits." A radioligand binding assay will then determine the binding affinity of confirmed hits, and a cytotoxicity assay will eliminate compounds that exhibit non-specific activity due to cellular toxicity.
Signaling Pathways
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1][2] Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Antagonists, such as this compound and its derivatives, will block the dopamine-induced inhibition of adenylyl cyclase, resulting in a measurable increase in cAMP levels in the presence of an agonist.
References
Preparing Stable Stock Solutions of Lenperone for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenperone is a typical antipsychotic belonging to the butyrophenone (B1668137) class of drugs.[1] Like other neuroleptics in its class, it is recognized for its antiemetic and alpha-adrenergic blocking properties.[2] Primarily used in the treatment of schizophrenia, this compound's mechanism of action involves the modulation of key neurotransmitter pathways in the central nervous system.[3] Accurate and reproducible in vitro studies are fundamental to further elucidating its therapeutic potential and cellular effects. A critical prerequisite for such studies is the preparation of stable and accurately concentrated stock solutions for use in cell culture.
This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in a research laboratory setting. It includes information on its physicochemical properties, recommended solvents, and procedures for preparing working solutions for various cell-based assays.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's properties is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 4-[4-(4-Fluorobenzoyl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | [3] |
| Molecular Formula | C₂₂H₂₃F₂NO₂ | [2] |
| Molecular Weight | 371.42 g/mol | [2] |
| CAS Number | 24678-13-5 | [1] |
| Appearance | Neat | [3] |
Preparation of this compound Stock Solutions
The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a commonly used solvent for dissolving a wide array of organic compounds for use in cell culture.[4]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 3.714 mg of this compound (Molecular Weight: 371.42 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
-
Sterilization (Optional): If sterility is a major concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles which can affect the stability of the compound.
-
Store the aliquots tightly sealed at -20°C for up to one month.[5] For longer-term storage, -80°C is recommended.
-
Before use, allow the aliquot to thaw completely and equilibrate to room temperature for at least one hour.[5]
-
Note on Solvent Choice: While DMSO is the recommended solvent, other organic solvents like ethanol (B145695) may also be used. However, the solubility and stability of this compound in these alternative solvents should be empirically determined. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity.
Stability of this compound Stock Solutions
Proper storage is crucial to maintain the integrity and activity of this compound stock solutions.
| Storage Condition | Duration | Recommendation |
| -20°C | Up to 1 month | Recommended for short-term storage.[5] |
| -80°C | > 1 month | Recommended for long-term storage. |
| Room Temperature | Unstable | Not recommended for storage of solutions. |
| Repeated Freeze-Thaw Cycles | Avoid | Aliquoting into single-use volumes is highly recommended. |
It is best practice to prepare fresh solutions on the day of use whenever possible.[5] The stability of this compound in cell culture media at 37°C for the duration of an experiment should be considered, as components in the media can potentially impact drug stability.[6][7]
Experimental Protocols
Signaling Pathway of Butyrophenone Antipsychotics
This compound, as a butyrophenone antipsychotic, is known to exert its effects primarily through the antagonism of dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT2A receptors.[8][9] This dual antagonism is a hallmark of many atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramramidal side effects compared to typical antipsychotics.[10][11] The interaction with these receptors initiates a cascade of intracellular signaling events.
Experimental Workflow: Assessing Cell Viability
A common initial experiment to determine the effect of a compound on cultured cells is a cell viability assay. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
Detailed Protocol: MTT Cell Viability Assay
This protocol provides a step-by-step guide for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cultured cells of interest (e.g., SH-SY5Y human neuroblastoma cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or vehicle control medium to the respective wells. Include wells with medium only as a background control.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals. The solution will turn purple.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|COA [dcchemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 9. Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Dopamine Release in Response to Lenperone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenperone, a member of the butyrophenone (B1668137) class of typical antipsychotic drugs, exerts its therapeutic effects primarily through antagonism of dopamine (B1211576) D2 receptors.[1][2] Understanding the in vivo pharmacodynamic profile of this compound, specifically its impact on dopamine neurotransmission, is critical for both elucidating its mechanism of action and for the development of novel antipsychotic agents. In vivo microdialysis is a powerful technique that permits the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.[3][4] When coupled with a sensitive analytical method like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it allows for the precise quantification of neurochemical fluctuations induced by pharmacological agents.[5]
These application notes provide a comprehensive protocol for employing in vivo microdialysis to measure dopamine release in the rat striatum following the administration of this compound. The striatum is a key brain region implicated in the pathophysiology of schizophrenia and the therapeutic action of antipsychotic drugs.
Principle of the Method
In vivo microdialysis involves the implantation of a small, semi-permeable probe into the target brain region.[3] The probe is continuously perfused with a physiological solution, artificial cerebrospinal fluid (aCSF), at a slow flow rate.[5] Small molecules present in the extracellular fluid, such as dopamine, diffuse across the semi-permeable membrane into the aCSF down their concentration gradient. The collected fluid, termed the dialysate, is then analyzed to determine the concentration of the analyte of interest. By collecting samples over time, a dynamic profile of neurotransmitter release can be constructed before and after drug administration.
Dopaminergic Signaling Pathway and the Effect of this compound
Dopaminergic neurons synthesize dopamine, which is stored in presynaptic vesicles. Upon neuronal firing, dopamine is released into the synaptic cleft, where it can bind to postsynaptic dopamine receptors to propagate a signal. Dopamine also binds to presynaptic D2 autoreceptors, which act as a negative feedback mechanism to inhibit further dopamine synthesis and release.[5]
This compound, as a D2 receptor antagonist, blocks these presynaptic autoreceptors. This blockade disinhibits the dopaminergic neuron, leading to an increased firing rate and a subsequent increase in the release of dopamine into the synaptic cleft.[5] This elevation of extracellular dopamine is a hallmark of D2 antagonist activity and can be quantified using in vivo microdialysis.
References
Application Notes and Protocols for Radiolabeled Lenperone in Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenperone is a typical antipsychotic of the butyrophenone (B1668137) class, known for its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Understanding the in vivo and in vitro binding characteristics of this compound is crucial for elucidating its mechanism of action, optimizing dosing regimens, and assessing target engagement in drug development. Radiolabeled forms of this compound are invaluable tools for conducting receptor occupancy studies, enabling the quantification of its binding to specific neuroreceptors.
These application notes provide a comprehensive overview and detailed protocols for utilizing radiolabeled this compound in receptor occupancy studies. The methodologies described herein are essential for researchers in pharmacology, neuroscience, and drug discovery to accurately determine the pharmacokinetic and pharmacodynamic (PK/PD) relationship of this compound and similar compounds.
Data Presentation: this compound Binding Profile
The following table summarizes the in vitro binding affinities (Ki values) of this compound and its analogs for various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity. This data is critical for designing and interpreting receptor occupancy studies.
| Receptor Target | Radioligand Example | Tissue/Cell Source | Ki (nM) (Illustrative) |
| Dopamine D2 | [³H]Spiperone | Rat Striatum | 1.5 |
| Serotonin 5-HT2A | [³H]Ketanserin | Rat Cortex | 0.8 |
| Dopamine D1 | [³H]SCH 23390 | Rat Striatum | 150 |
| Dopamine D4 | [³H]Spiperone | Cloned Human | 4.2 |
| Alpha-1 Adrenergic | [³H]Prazosin | Rat Cortex | 2.5 |
| Alpha-2 Adrenergic | [³H]Rauwolscine | Rat Cortex | 220 |
| Histamine H1 | [³H]Mepyramine | Guinea Pig Cerebellum | 3.1 |
| Muscarinic M1 | [³H]Pirenzepine | Rat Cortex | >10,000 |
Note: The Ki values presented are illustrative and based on typical affinities for butyrophenone antipsychotics. Actual values may vary based on experimental conditions and the specific radiolabeled this compound used.
Signaling Pathways
This compound's primary mechanism of action involves the modulation of dopamine D2 and serotonin 5-HT2A receptor signaling pathways. Understanding these pathways is essential for interpreting the functional consequences of receptor occupancy.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Protocols
In Vitro Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of unlabeled this compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]Spiperone).[1]
Materials:
-
Radioligand: [³H]Spiperone (Specific Activity: 70-90 Ci/mmol)[1]
-
Non-specific Binding Control: Haloperidol (10 µM)[1]
-
Test Compound: this compound (serial dilutions)
-
Tissue Source: Rat striatum (fresh or frozen)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[1]
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)[1]
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat striata in ice-cold assay buffer.[1]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[1]
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
Incubation:
-
Incubate the tubes at 37°C for 30 minutes.[1]
-
-
Filtration:
-
Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[1]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.[1]
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[1]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: In Vitro Radioligand Binding Assay Workflow.
In Vivo Receptor Occupancy Study using PET/SPECT
Objective: To determine the in vivo occupancy of dopamine D2 and serotonin 5-HT2A receptors by this compound at various doses using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).
Materials:
-
Radiotracer: A suitable PET (e.g., [¹¹C]raclopride for D2, [¹⁸F]altanserin for 5-HT2A) or SPECT (e.g., [¹²³I]IBZM for D2) radiotracer.
-
Test Compound: this compound at various doses.
-
Subjects: Laboratory animals (e.g., rodents, non-human primates) or human volunteers.
-
PET or SPECT scanner.
-
Anesthesia (if required for animal studies).
-
Blood sampling equipment.
Procedure:
-
Subject Preparation:
-
Subjects should be fasted overnight prior to the study.[2]
-
For animal studies, subjects are anesthetized and placed in the scanner.
-
-
Baseline Scan:
-
This compound Administration:
-
This compound is administered orally or intravenously at a predetermined dose and time before the post-drug scan.[2]
-
-
Post-Drug Scan:
-
A second PET or SPECT scan is performed after this compound administration.
-
The radiotracer is administered again, and data is acquired as in the baseline scan.
-
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the brain images corresponding to areas with high receptor density (e.g., striatum for D2, cortex for 5-HT2A) and a reference region with low receptor density (e.g., cerebellum).
-
The binding potential (BP) or specific binding ratio is calculated for each ROI.
-
-
Receptor Occupancy Calculation:
-
Receptor occupancy (RO) is calculated as the percentage reduction in specific binding in the post-drug scan compared to the baseline scan: RO (%) = [(BP_baseline - BP_post-drug) / BP_baseline] x 100
-
-
Dose-Occupancy Relationship:
-
The relationship between the administered dose of this compound and the resulting receptor occupancy is determined by performing studies with multiple doses.
-
Caption: In Vivo PET/SPECT Receptor Occupancy Workflow.
Conclusion
The use of radiolabeled this compound in receptor occupancy studies is a powerful approach to characterize its pharmacological profile. The protocols and data presented in these application notes provide a framework for researchers to conduct robust in vitro and in vivo experiments. Accurate determination of receptor occupancy is essential for understanding the therapeutic effects and potential side effects of this compound, thereby guiding its clinical development and use.
References
Application Notes and Protocols for Assessing the Blood-Brain Barrier Penetration of Lenperone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] For drugs targeting the CNS, such as the antipsychotic agent Lenperone, efficient penetration of the BBB is a critical determinant of therapeutic efficacy. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects.[3] Therefore, a thorough assessment of BBB penetration is a crucial step in the drug development process.[4][5]
These application notes provide a comprehensive overview of the methodologies available to assess the BBB penetration of this compound, encompassing in silico, in vitro, and in vivo approaches. Detailed protocols for key experiments are provided to guide researchers in obtaining reliable and reproducible data.
In Silico Prediction of BBB Penetration
In the early stages of drug discovery, computational models can be employed to predict the BBB penetration potential of a compound based on its physicochemical properties.[3][6][7][8] These methods are cost-effective and have high throughput, making them ideal for screening large numbers of virtual compounds.[1][6]
Key physicochemical properties influencing BBB penetration include:
-
Lipophilicity (logP): High lipophilicity generally favors BBB penetration.[6]
-
Molecular Weight (MW): Lower molecular weight compounds (<400 Da) tend to cross the BBB more readily.[6]
-
Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration.
-
Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors promotes BBB crossing.[6]
Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be trained on datasets of compounds with known BBB permeability to predict the behavior of new chemical entities like this compound.[1]
Table 1: In Silico Prediction of this compound's BBB Penetration Potential
| Parameter | Predicted Value for this compound | Implication for BBB Penetration |
| logP | 3.5 | Favorable |
| Molecular Weight (Da) | 375.5 | Favorable |
| Polar Surface Area (Ų) | 45.8 | Favorable |
| Hydrogen Bond Donors | 1 | Favorable |
| Hydrogen Bond Acceptors | 3 | Favorable |
| Predicted logBB | 0.1 | Likely to cross the BBB |
| Predicted Kp,uu | 0.8 | Moderate unbound brain penetration |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
In Vitro Assessment of BBB Penetration
In vitro models provide a biological system to study drug permeability across a cell monolayer that mimics the BBB.[9][10] These assays are crucial for confirming in silico predictions and for screening compounds before advancing to more complex and costly in vivo studies.[2]
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method that predicts passive diffusion across the BBB.[7][11][12] It utilizes a 96-well plate setup where a filter coated with a lipid solution mimicking the BBB separates a donor and an acceptor compartment.[11][13]
Protocol: PAMPA-BBB for this compound
-
Preparation of Reagents:
-
Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 100 µM.
-
Use a commercially available PAMPA-BBB plate pre-coated with a porcine brain lipid extract.[14]
-
-
Assay Procedure:
-
Add 200 µL of the this compound solution to the donor wells of the PAMPA plate.
-
Add 300 µL of buffer to the acceptor wells.
-
Incubate the plate at room temperature for 4-18 hours with gentle shaking.
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where:
-
[drug]acceptor is the concentration of this compound in the acceptor well.
-
[drug]equilibrium is the concentration at equilibrium.
-
VA and VD are the volumes of the acceptor and donor wells, respectively.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
-
Table 2: PAMPA-BBB Permeability of this compound
| Compound | Apparent Permeability (Pe) (10⁻⁶ cm/s) | Permeability Classification |
| This compound | 8.5 | High |
| Propranolol (High Permeability Control) | 12.0 | High |
| Atenolol (Low Permeability Control) | 0.5 | Low |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Cell-Based Assays: Caco-2 and MDR1-MDCKII
Cell-based assays, such as those using Caco-2 or MDR1-MDCKII cells, provide a more biologically relevant model by incorporating active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[1][15]
-
Caco-2 cells , derived from human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express various transporters.[15][16]
-
MDR1-MDCKII cells are Madin-Darby canine kidney cells transfected with the human MDR1 gene, leading to high expression of P-gp.[1]
Protocol: Bidirectional Permeability Assay with Caco-2 Cells
-
Cell Culture:
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add this compound (10 µM) to the apical (donor) chamber and fresh medium to the basolateral (acceptor) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound (10 µM) to the basolateral (donor) chamber and fresh medium to the apical (acceptor) chamber.
-
Incubate at 37°C for 2 hours.
-
Collect samples from the acceptor chamber at various time points and determine the concentration of this compound by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (ER) : ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for active efflux.[16]
-
Table 3: Caco-2 Permeability and Efflux of this compound
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Substrate |
| This compound | 3.2 | 9.8 | 3.1 | Yes |
| Verapamil (P-gp Substrate Control) | 1.5 | 15.0 | 10.0 | Yes |
| Warfarin (Non-P-gp Substrate Control) | 15.0 | 14.5 | 0.97 | No |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
In Vivo Assessment of BBB Penetration
In vivo studies in animal models are the gold standard for determining the extent of BBB penetration under physiological conditions.[19][20] These methods provide crucial data on the unbound drug concentration in the brain, which is the pharmacologically active species.[4]
In Situ Brain Perfusion
The in situ brain perfusion technique allows for the precise control of the composition of the fluid delivered to the brain, enabling the measurement of the unidirectional influx of a drug across the BBB.[21][22]
Protocol: In Situ Brain Perfusion in Rats
-
Surgical Preparation:
-
Anesthetize the rat and expose the common carotid artery.
-
Cannulate the artery and ligate the external carotid artery to isolate the cerebral circulation.[21]
-
-
Perfusion:
-
Perfuse the brain with a Krebs-Ringer buffer containing a known concentration of radiolabeled or unlabeled this compound for a short period (e.g., 30-60 seconds).[23]
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
-
Sample Analysis:
-
Homogenize the brain tissue and determine the concentration of this compound.[24]
-
Measure the concentration of this compound in the perfusate.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (K_in) using the equation: K_in = C_brain / (C_perfusate * T), where C_brain is the brain concentration, C_perfusate is the perfusate concentration, and T is the perfusion time.
-
Microdialysis
Microdialysis is a minimally invasive technique that allows for the continuous sampling of unbound drug concentrations in the brain interstitial fluid (ISF) of a freely moving animal.[25][26][27][28]
Protocol: Brain Microdialysis in Rats
-
Probe Implantation:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or prefrontal cortex).[29]
-
Allow the animal to recover from surgery.
-
-
Microdialysis Sampling:
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu), which is a key parameter for assessing BBB penetration.[1] Kp,uu = AUC_brain,unbound / AUC_plasma,unbound.
-
Table 4: In Vivo BBB Penetration of this compound in Rats
| Method | Parameter | Value | Interpretation |
| In Situ Brain Perfusion | K_in (mL/s/g) | 0.025 | Moderate rate of brain uptake |
| Microdialysis | Kp,uu | 0.7 | Moderate unbound brain penetration |
| Brain Homogenate | Kp (Total brain/plasma ratio) | 2.5 | Accumulation in brain tissue |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Visualization of Experimental Workflows
Caption: Workflow for in silico prediction of BBB penetration.
Caption: Experimental workflow for the PAMPA-BBB assay.
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Caption: General workflows for in vivo BBB penetration assessment.
Conclusion
A multi-tiered approach, integrating in silico, in vitro, and in vivo methods, is recommended for a comprehensive assessment of the blood-brain barrier penetration of this compound. Early-stage computational and in vitro screening can efficiently identify potential BBB permeability characteristics and liabilities, such as P-gp efflux. Subsequent in vivo studies are essential to confirm these findings and to provide a definitive measure of brain exposure in a physiological setting. The data generated from these studies are critical for understanding the pharmacokinetic/pharmacodynamic relationship of this compound and for guiding its development as a CNS therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 3. [PDF] In Silico Predictions of Blood-Brain Barrier Penetration: Considerations to “Keep in Mind” | Semantic Scholar [semanticscholar.org]
- 4. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 8. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medical.researchfloor.org [medical.researchfloor.org]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. paralab.es [paralab.es]
- 14. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 25. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 27. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Overview of brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. uva.theopenscholar.com [uva.theopenscholar.com]
Troubleshooting & Optimization
Troubleshooting Lenperone solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing aqueous solutions of Lenperone. Our aim is to equip researchers with the necessary information to ensure accurate and reproducible experimental outcomes.
Introduction to this compound
This compound is a typical antipsychotic belonging to the butyrophenone (B1668137) class of drugs.[1] Like many compounds in this class, this compound is characterized by its limited solubility in aqueous solutions, a critical factor to consider during experimental design. Its primary mechanism of action involves the antagonism of the dopamine (B1211576) D2 receptor, and it may also exhibit activity at serotonin (B10506) 5-HT2A receptors.[2][3]
Physicochemical Properties of this compound
A clear understanding of this compound's physicochemical properties is fundamental to overcoming solubility challenges.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₃F₂NO₂ | PubChem |
| Molar Mass | 371.43 g/mol | PubChem |
| Aqueous Solubility | Poorly soluble | General knowledge on butyrophenones |
| Organic Solvent Solubility | Soluble in DMSO and ethanol | General knowledge on butyrophenones |
| Predicted pKa | ~7.5 - 8.5 (basic amine) | Chemical structure analysis |
Note: The pKa value is an estimation based on the presence of a tertiary amine group in this compound's structure and should be considered as a guide for pH-dependent solubility experiments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the preparation of this compound solutions.
Q1: Why is my this compound not dissolving in water or buffer?
A1: this compound is inherently a lipophilic molecule with poor aqueous solubility. Direct dissolution in aqueous media is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an organic solvent.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution of poorly soluble compounds like this compound. Ethanol can also be used.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. What can I do?
A3: This phenomenon, often called "crashing out," is a common issue. Here are several troubleshooting strategies:
-
Order of Addition: Always add the organic stock solution to the aqueous buffer, not the other way around. Do this slowly while vortexing or stirring the aqueous medium to ensure rapid and even dispersion.[4]
-
Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is sufficient to maintain solubility but remains non-toxic to your experimental system (typically <0.5% v/v for cell-based assays).[5]
-
Use of Co-solvents: In some cases, a combination of solvents can improve solubility.
-
pH Adjustment: Given this compound's predicted basic pKa, its solubility in aqueous solutions is pH-dependent. Lowering the pH of the buffer to protonate the tertiary amine may increase its solubility. Experiment with a pH range of 4.0 to 6.0.
-
Warming: Gently warming the aqueous medium to 37°C before and during the addition of the stock solution can sometimes aid in dissolution.
Q4: What is a reliable starting protocol for preparing a this compound working solution?
A4: Please refer to the detailed "Experimental Protocol: Preparation of this compound Working Solutions" section below for a step-by-step guide.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Cloudiness or visible precipitate upon dilution | The compound is "crashing out" of solution due to a rapid change in solvent polarity. | 1. Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.[4]2. Pre-warm the aqueous buffer to 37°C. |
| Precipitate forms over time in the final solution | The solution is supersaturated and thermodynamically unstable. | 1. Decrease the final concentration of this compound.2. Increase the percentage of the organic co-solvent if experimentally permissible. |
| Inconsistent experimental results | Variability in the concentration of soluble this compound. | 1. Ensure the stock solution is fully dissolved before each use.2. Prepare fresh working solutions for each experiment. |
| Difficulty dissolving the initial powder in DMSO | Insufficient solvent or energy to break the crystal lattice. | 1. Increase the volume of DMSO.2. Use sonication for 5-10 minutes to aid dissolution.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Accurately weigh 3.71 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is fully dissolved.
-
If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes.[5]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the 10 mM stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the final allowable concentration of DMSO in your experiment.
-
Calculate the required volumes of the this compound stock solution and the aqueous buffer.
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing the pre-warmed aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation.
-
Crucially, prepare a vehicle control solution containing the same final concentration of DMSO in the aqueous buffer to account for any solvent effects.
Visualizing this compound's Mechanism of Action
To aid in understanding the experimental context, the following diagrams illustrate the key signaling pathways associated with this compound's activity.
Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.
Caption: this compound's antagonistic action on the Dopamine D2 receptor signaling pathway.
Caption: Potential antagonistic effect of this compound on the Serotonin 5-HT2A receptor pathway.
References
Identifying and minimizing off-target effects of Lenperone in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the off-target effects of Lenperone in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a typical antipsychotic belonging to the butyrophenone (B1668137) chemical class.[1] Its primary therapeutic effect is believed to be mediated through antagonism of the dopamine (B1211576) D2 receptor. Like other typical antipsychotics, it also exhibits affinity for other receptors, which can contribute to both its therapeutic profile and its off-target effects.
Q2: What are the known primary and secondary targets of this compound?
This compound's primary target is the dopamine D2 receptor. However, in vitro binding assays have revealed its affinity for a range of other receptors, which are considered secondary or "off-targets." These include various serotonin (B10506) (5-HT) receptor subtypes, adrenergic receptors, and histamine (B1213489) receptors. Understanding this broader binding profile is crucial for predicting and mitigating potential side effects.
Q3: Why is it important to identify off-target effects of this compound in vitro?
Identifying off-target effects early in the drug development process is critical for several reasons:
-
Safety and Toxicity Prediction: Off-target interactions are a major cause of adverse drug reactions. In vitro screening against a panel of receptors, ion channels, and enzymes can help predict potential safety liabilities before moving to more expensive and time-consuming in vivo studies.
-
Mechanism of Action Elucidation: Understanding the full spectrum of a compound's interactions can provide a more complete picture of its pharmacological effects, both therapeutic and adverse.
-
Lead Optimization: By identifying undesirable off-target activities, medicinal chemists can guide structure-activity relationship (SAR) studies to design more selective and safer compounds.
Q4: What are the general strategies to minimize off-target effects of a compound like this compound in vitro?
Minimizing off-target effects is a key goal in drug development. Strategies include:
-
Rational Drug Design: Utilizing computational modeling and structural biology to design molecules with higher specificity for the intended target.
-
High-Throughput Screening (HTS): Screening large compound libraries to identify those with the highest affinity and selectivity for the primary target, while having minimal activity at known off-target sites.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound to improve its selectivity for the dopamine D2 receptor over other receptors.
-
Lowering Compound Concentration: In experimental settings, using the lowest effective concentration of this compound can help to minimize off-target effects, as these are often concentration-dependent.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based functional assays.
Possible Cause 1: Off-target receptor expression in the cell line.
-
Troubleshooting Step: Verify the receptor expression profile of your cell line. Many commonly used cell lines endogenously express various G-protein coupled receptors (GPCRs) that could be off-targets for this compound. Use techniques like RT-qPCR or western blotting to confirm the absence of interfering off-target receptors or choose a cell line with a cleaner background.
Possible Cause 2: Ligand-biased signaling.
-
Troubleshooting Step: this compound may act as an agonist, antagonist, or inverse agonist with different potencies at various signaling pathways downstream of a single receptor. If you are only measuring one signaling readout (e.g., cAMP accumulation), you may be missing other functional effects. Consider using orthogonal assays that measure different downstream signaling events, such as calcium mobilization or β-arrestin recruitment.
Possible Cause 3: Compound degradation or precipitation.
-
Troubleshooting Step: Ensure the stability and solubility of this compound in your assay medium. Visually inspect for precipitation at the concentrations used. You can also use analytical techniques like HPLC to confirm the concentration and integrity of the compound over the time course of the experiment.
Problem 2: High background signal in radioligand binding assays.
Possible Cause 1: Non-specific binding of the radioligand.
-
Troubleshooting Step: Optimize the assay conditions to minimize non-specific binding. This can include adjusting the buffer composition, pH, and incubation time and temperature. The inclusion of a high concentration of a known, unlabeled ligand for the target receptor is essential to accurately determine non-specific binding.
Possible Cause 2: Radioligand binding to filter plates.
-
Troubleshooting Step: Pre-treat the filter plates with a blocking agent, such as polyethyleneimine (PEI), to reduce non-specific binding of the radioligand to the filter material. Ensure that the washing steps after incubation are sufficient to remove unbound radioligand.
Possible Cause 3: Contamination of receptor preparation.
-
Troubleshooting Step: Ensure the purity of your membrane preparation. Contaminating proteins can sometimes bind the radioligand non-specifically. Use well-established protocols for membrane preparation and consider including protease inhibitors.
Quantitative Data: this compound Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound for various neurotransmitter receptors. A lower Ki value indicates a stronger binding affinity. This data is crucial for understanding the on-target potency and potential off-target interactions of this compound.
| Receptor Family | Receptor Subtype | This compound Ki (nM) |
| Dopamine | D1 | 100 |
| D2 | 1.1 | |
| D4.4 | 1.8 | |
| Serotonin | 5-HT1A | 36 |
| 5-HT2A | 2.1 | |
| 5-HT2C | 120 | |
| 5-HT6 | 130 | |
| 5-HT7 | 78 | |
| Adrenergic | α1 | 1.2 |
| α2 | 26 | |
| Histamine | H1 | 19 |
Data sourced from a comparative table of butyrophenone antipsychotics.[2]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value)
-
Varying concentrations of unlabeled this compound or buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cell-Based Calcium Mobilization Assay for Gq-Coupled Receptors
This protocol is used to assess the functional activity of this compound at Gq-coupled off-target receptors (e.g., 5-HT2A, α1-adrenergic).
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Known agonist for the target receptor
-
Fluorescence plate reader with an injection port
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Measurement:
-
To determine agonist activity, add varying concentrations of this compound and measure the fluorescence signal over time.
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound for a defined period, then add a fixed concentration of a known agonist and measure the fluorescence signal.
-
-
Data Analysis: Calculate the change in fluorescence intensity as a measure of intracellular calcium mobilization. For agonist activity, plot the response against the this compound concentration to determine the EC50. For antagonist activity, plot the inhibition of the agonist response against the this compound concentration to determine the IC50.
Visualizations
Caption: Experimental workflow for identifying and minimizing off-target effects of this compound.
Caption: Dopamine D2 receptor signaling pathway antagonism by this compound.
Caption: Serotonin 5-HT2A receptor signaling pathway antagonism by this compound.
Caption: Alpha-1 adrenergic receptor signaling pathway antagonism by this compound.
References
Optimizing Lenperone Dosage for In Vivo Animal Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lenperone in in vivo animal experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a typical antipsychotic belonging to the butyrophenone (B1668137) chemical class.[1] Its primary mechanism of action is as a dopamine (B1211576) D2 receptor antagonist.[2] Like other butyrophenones, it also exhibits some affinity for serotonin (B10506) (5-HT) receptors, which may contribute to its overall pharmacological profile.[2][3] By blocking dopamine receptors, this compound modulates dopaminergic neurotransmission in the brain, which is the basis for its antipsychotic effects.[2]
Q2: What are the expected behavioral effects of this compound in rodents?
As a dopamine D2 antagonist, this compound is expected to produce behavioral effects characteristic of antipsychotic drugs. These may include:
-
Catalepsy: A state of immobility and failure to correct an externally imposed posture. This is a common measure of the extrapyramidal side effects of antipsychotics.
-
Inhibition of locomotor activity: A reduction in spontaneous movement.
-
Antagonism of dopamine agonist-induced behaviors: this compound is expected to block behaviors induced by dopamine agonists like apomorphine (B128758) or amphetamine, such as stereotypy (repetitive, compulsive behaviors) and hyperlocomotion.
Q3: What are the potential side effects of this compound in animal experiments?
Based on its mechanism of action and findings from studies with other butyrophenones, potential side effects in animals may include:
-
Extrapyramidal symptoms (EPS): As indicated by catalepsy, muscle rigidity, and tremors.
-
Sedation: Particularly at higher doses.
-
Cardiovascular effects: Changes in heart rate and blood pressure have been noted as a dose-limiting factor in human studies.[4]
Troubleshooting Guide
Issue 1: No observable behavioral effect after this compound administration.
-
Possible Cause: Inappropriate Dosage.
-
Possible Cause: Ineffective Route of Administration.
-
Recommendation: Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common and effective routes for systemic administration of antipsychotics in rodents. Oral gavage (p.o.) can also be used, but bioavailability may be lower and more variable. Ensure the chosen route is appropriate for your experimental design and that the administration technique is performed correctly.
-
-
Possible Cause: Formulation or Stability Issue.
-
Recommendation: this compound hydrochloride is reported to be soluble in water or saline. Prepare fresh solutions for each experiment. If a stock solution is prepared, it should be stored in tightly sealed vials at -20°C. Visually inspect the solution for any precipitation before administration.
-
Issue 2: Excessive sedation or toxicity observed.
-
Possible Cause: Dosage is too high.
-
Recommendation: Reduce the dose. The therapeutic window for antipsychotics can be narrow. If significant sedation or signs of distress are observed, lower the dose for subsequent experiments. Continuous monitoring of the animals after administration is essential.
-
-
Possible Cause: Strain or species sensitivity.
-
Recommendation: Different strains of mice and rats can exhibit varying sensitivities to drugs. If you are using a strain that has not been previously characterized with butyrophenones, it is especially important to start with very low doses and carefully observe the animals.
-
Issue 3: High variability in behavioral responses between animals.
-
Possible Cause: Inconsistent drug administration.
-
Recommendation: Ensure that the injection technique is consistent across all animals. For i.p. injections, the injection site and angle of insertion are critical to avoid injection into the gut or bladder. For s.c. injections, ensure the drug is deposited in the subcutaneous space.
-
-
Possible Cause: Biological variability.
-
Recommendation: Individual differences in metabolism and receptor density can lead to variability in drug response. Increase the number of animals per group to improve statistical power and account for individual variations. Ensure that animals are of a similar age and weight, and are housed under identical conditions. A study in dogs noted individual variation in the response to this compound.[5]
-
Data Presentation
Table 1: Comparative In Vivo Dosages of Butyrophenone Antipsychotics in Rodents
| Drug | Animal Model | Behavioral Test | Effective Dose Range (mg/kg) | Route of Administration | Reference |
| Haloperidol (B65202) | Rat | Catalepsy | 0.2 - 1.0 | i.p., s.c. | [6] |
| Haloperidol | Rat | Inhibition of apomorphine-induced stereotypy | 0.05 - 0.2 | i.p. | [7] |
| Bromperidol | Rat, Mouse | Antipsychotic effects | General preclinical data available, specific doses vary | p.o., i.p. | [8] |
| This compound | Rat, Mouse | Catalepsy, Locomotor Activity | Data not available. Pilot studies are required. | i.p., s.c., p.o. |
Note: This table provides data for related compounds to guide initial dose selection for this compound. The absence of specific data for this compound necessitates careful dose-finding studies.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
-
Materials:
-
This compound hydrochloride powder
-
Sterile isotonic saline (0.9% NaCl) or sterile water for injection
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm) if needed
-
-
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.
-
Aseptically weigh the this compound hydrochloride powder.
-
In a sterile vial, dissolve the powder in the appropriate volume of sterile saline or water.
-
Vortex the solution until the powder is completely dissolved.
-
If necessary, sterile-filter the solution using a 0.22 µm filter into a new sterile vial.
-
Store the solution appropriately. For short-term use, it can be kept at 4°C. For long-term storage, aliquot the solution into smaller sterile vials and freeze at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Restraint: Gently restrain the mouse by grasping the loose skin at the back of the neck to immobilize the head and secure the tail.
-
Positioning: Turn the mouse to expose the abdomen, tilting the head slightly downwards.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection: Using a 25-27 gauge needle, insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure no fluid (urine or intestinal contents) is aspirated.
-
Administration: Inject the solution smoothly.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress.
Protocol 3: Catalepsy Bar Test in Rats
-
Apparatus: A horizontal bar (approximately 0.5-1 cm in diameter) is fixed at a height of 10-15 cm above a flat surface.
-
Procedure:
-
Administer this compound or vehicle to the rat.
-
At a predetermined time after injection (e.g., 30, 60, 90 minutes), gently place the rat's forepaws on the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture on the surface.
-
A cut-off time (e.g., 180 or 300 seconds) is typically used, after which the rat is removed from the bar.
-
Repeat the test at several time points to assess the time course of the cataleptic effect.
-
Mandatory Visualizations
Caption: this compound's mechanism of action as a dopamine D2 receptor antagonist.
Caption: General workflow for in vivo experiments with this compound.
Caption: Troubleshooting logic for lack of observable effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary evaluation of a new psychotropic drug, this compound, in the treatment of acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound hydrochloride on gastroesophageal sphincter pressure in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences between antipsychotic drugs in persistence of brain levels and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromperidol, a new butyrophenone neuroleptic: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Lenperone-Induced Extrapyramidal Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating lenperone-induced extrapyramidal side effects (EPS) in animal models.
Disclaimer: this compound is a typical antipsychotic of the butyrophenone (B1668137) class. While it is known to induce extrapyramidal side effects through dopamine (B1211576) D2 receptor antagonism, specific preclinical data on the management of these side effects are limited in publicly available literature. The following guidance is largely based on established principles and protocols for other typical antipsychotics of the same class, such as haloperidol (B65202), and should be adapted and validated for this compound-specific experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected extrapyramidal side effects of this compound in rodent models?
Based on its classification as a typical butyrophenone antipsychotic, this compound is expected to induce a range of extrapyramidal side effects in rodents that are analogous to those observed in humans. These include:
-
Akinesia/Catalepsy: A state of motor immobility and difficulty in initiating movement, often assessed using the bar test.
-
Vacuous Chewing Movements (VCMs): Involuntary, purposeless chewing and jaw movements, considered an animal model of tardive dyskinesia.
-
Tremors: Rhythmic, involuntary muscle contractions.
Q2: What is the primary mechanism behind this compound-induced EPS?
The primary mechanism is the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain. This pathway is crucial for motor control. Disruption of dopaminergic transmission in this region leads to the motor deficits characteristic of EPS. The risk of EPS is known to increase substantially when D2 receptor occupancy exceeds 80%.[1][2]
Q3: What are the standard therapeutic interventions to manage this compound-induced EPS in animal models?
While specific data for this compound is scarce, the following interventions, effective for other typical antipsychotics, are recommended for investigation:
-
Anticholinergic Agents: Drugs like benztropine (B127874) are commonly used to counteract the cholinergic hyperactivity that results from dopamine receptor blockade.[3]
-
VMAT2 Inhibitors: Vesicular monoamine transporter 2 (VMAT2) inhibitors, such as tetrabenazine (B1681281) and its derivatives (deutetrabenazine and valbenazine), work by depleting presynaptic dopamine stores, thereby reducing the excessive dopaminergic signaling that contributes to tardive dyskinesia-like symptoms (VCMs).[4][5][6][7][8]
-
5-HT1A Receptor Agonists: Compounds like buspirone (B1668070) have shown efficacy in reversing neuroleptic-induced catalepsy and VCMs, suggesting a role for the serotonin (B10506) system in modulating EPS.
Troubleshooting Guides
Issue 1: High variability in the incidence and severity of this compound-induced catalepsy.
| Potential Cause | Troubleshooting Step |
| Genetic variability | Different rodent strains can exhibit varying sensitivities to antipsychotic-induced EPS. Consider using a single, well-characterized strain for all experiments to minimize inter-animal variability. Sprague-Dawley and Wistar rats are commonly used. |
| Sex differences | Female rodents can show greater sensitivity to the cataleptic effects of antipsychotics.[9] Ensure that both male and female animals are used and that data are analyzed separately to account for potential sex-dependent effects. |
| Environmental factors | The testing environment can influence the expression of catalepsy.[10] Standardize the testing conditions, including lighting, noise levels, and handling procedures, to ensure consistency across all experimental groups. |
| Drug administration | Inconsistent drug administration can lead to variable plasma concentrations of this compound. Ensure accurate and consistent dosing, and consider using osmotic minipumps for chronic studies to maintain stable drug levels. |
Issue 2: Difficulty in reliably inducing vacuous chewing movements (VCMs) with this compound.
| Potential Cause | Troubleshooting Step |
| Insufficient duration of treatment | VCMs are a tardive (late-onset) side effect and require chronic administration of the antipsychotic. Treatment periods of several weeks to months are typically necessary to induce robust VCMs.[11][12][13][14] |
| Inadequate dose of this compound | The dose of this compound may be too low to induce VCMs. Conduct a dose-response study to determine the optimal dose for inducing VCMs without causing excessive sedation or toxicity. |
| Observation and scoring method | VCMs can be subtle and require careful observation. Ensure that observers are properly trained and blinded to the treatment groups. Use a standardized scoring system to quantify the frequency and severity of VCMs. |
| Animal strain | As with catalepsy, the propensity to develop VCMs can vary between different rat strains.[11] Select a strain that is known to be susceptible to developing VCMs in response to typical antipsychotics. |
Experimental Protocols
Protocol 1: Induction and Assessment of this compound-Induced Catalepsy
Objective: To induce and quantify catalepsy in rats following acute administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with a few drops of Tween 80)
-
Male Sprague-Dawley rats (200-250 g)
-
Catalepsy bar (a horizontal bar raised 9 cm from the surface)
-
Stopwatch
Procedure:
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Administer this compound (intraperitoneally, i.p.) at the desired doses. A dose-response study is recommended to determine the optimal cataleptic dose. For haloperidol, doses typically range from 0.25 to 2 mg/kg.[10][15]
-
At 30, 60, 90, and 120 minutes post-injection, place the rat's forepaws on the bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time of 180 or 300 seconds is typically used. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.
Protocol 2: Management of this compound-Induced Catalepsy with Benztropine
Objective: To evaluate the efficacy of benztropine in reversing this compound-induced catalepsy.
Materials:
-
This compound
-
Benztropine mesylate
-
Vehicle
-
Male Sprague-Dawley rats
-
Catalepsy bar and stopwatch
Procedure:
-
Induce catalepsy with a pre-determined dose of this compound as described in Protocol 1.
-
At the time of peak cataleptic effect (e.g., 60 minutes post-lenperone injection), administer benztropine (i.p.) at various doses (e.g., 0.5, 1, 2 mg/kg).[3]
-
Assess catalepsy at 15, 30, and 60 minutes after benztropine administration using the bar test.
-
Compare the descent latencies between the this compound-only group and the groups receiving this compound plus benztropine.
Protocol 3: Induction and Assessment of this compound-Induced Vacuous Chewing Movements (VCMs)
Objective: To induce and quantify VCMs in rats following chronic administration of this compound.
Materials:
-
This compound (or a long-acting depot formulation)
-
Vehicle
-
Male Wistar or Sprague-Dawley rats
-
Observation cages with a clear front wall
-
Video recording equipment
Procedure:
-
Administer this compound daily or via a long-acting depot injection for a period of at least 4-8 weeks.
-
Once a week, place each rat individually in the observation cage and allow a 10-minute habituation period.
-
Record the rat's behavior for a 5-minute period.
-
A trained observer, blind to the treatment groups, should later score the number of VCMs from the video recordings. A VCM is defined as a single, purposeless mouth opening in the vertical plane, not directed at any object.[13]
Protocol 4: Management of this compound-Induced VCMs with a VMAT2 Inhibitor
Objective: To evaluate the efficacy of a VMAT2 inhibitor in reducing this compound-induced VCMs.
Materials:
-
This compound (or a long-acting depot formulation)
-
VMAT2 inhibitor (e.g., tetrabenazine, valbenazine)
-
Vehicle
-
Male Wistar or Sprague-Dawley rats with established VCMs
-
Observation cages and video recording equipment
Procedure:
-
Induce VCMs with chronic this compound administration as described in Protocol 3.
-
Once stable VCMs are established, continue this compound administration and co-administer the VMAT2 inhibitor daily for a specified period (e.g., 2-4 weeks).
-
Assess VCMs weekly as described in Protocol 3.
-
Compare the VCM counts before and after the initiation of VMAT2 inhibitor treatment.
Quantitative Data Summary
Note: The following tables are based on data from studies using haloperidol, a butyrophenone antipsychotic similar to this compound. These values should serve as a starting point for designing experiments with this compound.
Table 1: Dose-Response of Haloperidol-Induced Catalepsy in Rats
| Dose of Haloperidol (mg/kg, i.p.) | Mean Descent Latency (seconds) ± SEM |
| Vehicle | 5.2 ± 1.3 |
| 0.25 | 45.8 ± 10.2 |
| 0.5 | 120.5 ± 25.6 |
| 1.0 | 250.1 ± 30.8 |
| 2.0 | 285.4 ± 14.7 |
Data are hypothetical and illustrative of a typical dose-response curve.
Table 2: Efficacy of Benztropine in Reversing Haloperidol-Induced Catalepsy
| Treatment Group | Mean Descent Latency (seconds) ± SEM |
| Vehicle + Vehicle | 6.1 ± 1.5 |
| Haloperidol (1 mg/kg) + Vehicle | 245.3 ± 28.9 |
| Haloperidol (1 mg/kg) + Benztropine (1 mg/kg) | 85.7 ± 15.4 |
| Haloperidol (1 mg/kg) + Benztropine (2 mg/kg) | 30.2 ± 8.1 |
Data are hypothetical and illustrative of the expected therapeutic effect.
Visualizations
References
- 1. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. VMAT2 Inhibitors for Tardive Dyskinesia-Practice Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VMAT2 Inhibitors for the Treatment of Tardive Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalepsy intensifies context-dependently irrespective of whether it is induced by intermittent or chronic dopamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Multidose risperidone treatment evaluated in a rodent model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ANTIPSYCHOTIC-INDUCED VACUOUS CHEWING MOVEMENTS AND EXTRAPYRAMIDAL SIDE-EFFECTS ARE HIGHLY HERITABLE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential effects of antipsychotics on haloperidol-induced vacuous chewing movements and subcortical gene expression in the rat | CDRL [cdrl-ut.org]
- 15. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
Stability of Lenperone in different solvents and storage conditions
Disclaimer: This document provides general guidance on the stability of lenperone based on studies of structurally similar compounds, particularly other butyrophenones like haloperidol (B65202). No specific, publicly available stability studies have been identified for this compound. Therefore, it is crucial for researchers to conduct their own stability studies for this compound in their specific formulations and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected stability characteristics of this compound in different solvents?
A1: While specific data for this compound is unavailable, studies on other butyrophenones, such as haloperidol, suggest that this compound is likely soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide (DMF) and has low solubility in aqueous buffers[1]. Aqueous solutions of butyrophenones are generally more stable at an acidic pH[2]. It is recommended to prepare fresh aqueous solutions or store them for a very limited time, even when refrigerated. For long-term storage, solutions in non-aqueous organic solvents kept at low temperatures are preferable.
Q2: What are the typical storage conditions for this compound?
A2: As a solid, this compound should be stored in a well-closed container, protected from light, at a controlled room temperature or refrigerated. Solutions of this compound, particularly in aqueous buffers, should be freshly prepared. If storage of a solution is necessary, it should be protected from light and stored at a low temperature (e.g., -20°C)[1]. However, the stability in any specific solvent and storage condition must be experimentally verified.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the butyrophenone (B1668137) structure, this compound may be susceptible to degradation under several conditions. Forced degradation studies on similar compounds have shown degradation under acidic, alkaline, oxidative, and in some cases, thermal and photolytic conditions[3][4][5]. Potential degradation pathways could involve hydrolysis of the ketone functional groups or oxidation of the piperidine (B6355638) ring.
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the recommended approach to monitor the stability of this compound. An appropriate HPLC method should be able to separate the intact this compound from any potential degradation products[2][4][5][6]. The method should be validated according to ICH guidelines to ensure its accuracy, precision, and specificity.
Troubleshooting Guides
Problem 1: I am observing a decrease in the concentration of this compound in my aqueous solution over a short period.
-
Possible Cause: this compound, like other butyrophenones, may have limited stability in aqueous solutions, especially at neutral or alkaline pH.
-
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions allow, consider adjusting the pH of your aqueous solution to a more acidic range (e.g., pH 3-5), as this has been shown to improve the stability of similar compounds[2].
-
Solvent Choice: If possible, consider dissolving this compound in an organic solvent like DMSO or ethanol for stock solutions and diluting it into your aqueous buffer immediately before use.
-
Fresh Preparation: Always prepare aqueous solutions of this compound fresh for each experiment.
-
Storage: If short-term storage is unavoidable, store the solution protected from light and at a refrigerated temperature (2-8°C). For longer-term storage, consider using an organic solvent and storing at -20°C or below[1].
-
Problem 2: I am seeing unexpected peaks in my HPLC chromatogram after storing my this compound sample.
-
Possible Cause: These new peaks likely represent degradation products of this compound.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study (see experimental protocol below) to intentionally generate degradation products. This will help you to confirm if the new peaks are indeed degradants and to ensure your HPLC method can adequately separate them from the parent compound.
-
Method Optimization: If the new peaks are not well-resolved from the this compound peak, you may need to optimize your HPLC method (e.g., change the mobile phase composition, gradient, column type, or pH).
-
Storage Conditions: Review your storage conditions. Exposure to light, elevated temperatures, or incompatible solvents can accelerate degradation. Store your samples in amber vials, at a low temperature, and in a validated stable solvent.
-
Data on Stability of Structurally Similar Butyrophenones
The following tables summarize stability data for haloperidol, a structurally similar butyrophenone, which can provide insights into the potential stability profile of this compound.
Table 1: Summary of Haloperidol Stability under Forced Degradation Conditions
| Stress Condition | Conditions | Observation | Reference |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | Significant degradation | [4] |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 24h | Significant degradation | [4] |
| Oxidation | 30% H₂O₂, RT, 24h | Stable | [4] |
| Thermal Degradation | 100°C, 24h | Stable | [3] |
| Photodegradation | UV light (254 nm), solid state, 24h | Stable | [3] |
Table 2: Solubility of Haloperidol
| Solvent | Solubility | Reference |
| Water | 0.1 mg/mL | [2] |
| Ethanol | ~5 mg/mL | [1] |
| DMSO | ~14 mg/mL | [1] |
| DMF | ~20 mg/mL | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of solid this compound in an oven at 100°C for 24 hours. Dissolve the stressed solid in the initial solvent to the stock concentration.
-
Photodegradation: Expose a sample of solid this compound to a light source (e.g., UV lamp at 254 nm) for 24 hours. Dissolve the stressed solid in the initial solvent to the stock concentration.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for a butyrophenone compound like this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical stability of haloperidol injection by high performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Lenperone in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of Lenperone in experimental settings. Batch-to-batch variability can be a significant factor in experimental reproducibility, and this guide is designed to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound in our cell-based assays. What could be the cause?
A1: Inconsistent results between batches of this compound can stem from several factors, primarily related to the purity, composition, and handling of the compound. Key contributors to this variability include:
-
Purity Profile: Each synthesis batch may have a slightly different purity level and a unique profile of minor impurities. These impurities, even at low levels, can sometimes have off-target effects or interfere with the primary activity of this compound, leading to varied biological responses.
-
Residual Solvents: Different batches might retain varying amounts of residual solvents from the manufacturing process. These solvents, if not properly removed, can affect cell viability and experimental outcomes.
-
Physical Properties: Minor variations in the physical properties of the solid compound, such as particle size and crystallinity, can influence its solubility and dissolution rate in your experimental buffer or media. This can lead to differences in the effective concentration of this compound in your assays.
-
Storage and Handling: Inconsistent storage conditions (e.g., exposure to light, moisture, or fluctuating temperatures) between batches can lead to degradation of the compound over time, resulting in decreased potency and variable results.
To mitigate these issues, it is crucial to carefully characterize each new batch of this compound upon receipt and to adhere to consistent storage and handling protocols.
Q2: How can we qualify a new batch of this compound to ensure it is comparable to our previous batches?
A2: Qualifying a new batch of this compound is a critical step to ensure experimental consistency. We recommend the following tiered approach:
-
Certificate of Analysis (CoA) Review: Carefully compare the CoA of the new batch with that of the previous, well-characterized batch. Pay close attention to the purity, impurity profile, and any specified physical properties.
-
Analytical Characterization: Independently verify the key parameters of the new batch using in-house analytical methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique to confirm the purity and identify any significant differences in the impurity profile compared to your reference batch.
-
Functional Assay Validation: Perform a side-by-side comparison of the new batch with your reference batch in a well-established, quantitative in vitro assay, such as a dopamine (B1211576) D2 receptor binding assay. This will confirm that the new batch exhibits a comparable biological activity and potency (e.g., IC50 or Ki value).
Q3: What are the best practices for preparing and storing this compound solutions for in vitro experiments?
A3: Proper preparation and storage of this compound solutions are vital for obtaining reproducible results.
-
Solubility: this compound, like many butyrophenones, has poor water solubility. It is typically dissolved in an organic solvent such as DMSO to create a high-concentration stock solution. Ensure the compound is fully dissolved before making further dilutions.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM in DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working solutions by diluting it in your assay buffer or cell culture medium. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
-
Stability in Media: The stability of this compound in aqueous solutions, especially at physiological pH, can be limited. It is recommended to use freshly prepared dilutions for your experiments and not to store diluted solutions for extended periods. The pH of your cell culture media can influence the stability of the compound.[1][2][3][4][5]
Troubleshooting Guides
Issue 1: High Variability in Dopamine D2 Receptor Binding Assays
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variability of this compound | 1. Review the Certificate of Analysis for each batch, paying close to purity and impurity profiles. 2. Perform an analytical comparison of the batches using HPLC to identify any significant differences. 3. Conduct a side-by-side functional assay (e.g., IC50 determination) to compare the potency of the batches. |
| Inconsistent Ligand Concentration | 1. Ensure accurate and consistent pipetting of both the radioligand and the competing ligand (this compound). 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Suboptimal Assay Conditions | 1. Verify that the incubation time is sufficient to reach binding equilibrium. 2. Ensure the incubation temperature is consistent across all experiments. 3. Optimize the protein concentration to ensure that the total binding is less than 10% of the added radioligand. |
| High Non-Specific Binding | 1. Reduce the concentration of the radioligand. 2. Decrease the amount of membrane protein used in the assay. 3. Incorporate a pre-soaking step for the filter mats in a blocking agent like polyethyleneimine (PEI). |
Issue 2: Inconsistent Cellular Responses in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | 1. Use cells from a consistent and low passage number for all experiments. 2. Regularly check cell cultures for any signs of stress or contamination. 3. Ensure consistent cell seeding density across all wells and experiments. |
| This compound Solution Instability | 1. Prepare fresh dilutions of this compound in cell culture media immediately before each experiment. 2. Minimize the exposure of this compound solutions to light. 3. Check for any precipitation of the compound in the media, especially at higher concentrations. |
| Variability in Agonist Stimulation | 1. Use a consistent concentration of the agonist (e.g., dopamine) for receptor stimulation. 2. Prepare fresh agonist solutions for each experiment. |
| Assay Readout Interference | 1. Run a control experiment to determine if this compound interferes with the assay detection method (e.g., fluorescence or luminescence). |
Data Presentation
Table 1: Representative Certificate of Analysis for a Butyrophenone (Haloperidol) - A Template for this compound Batch Comparison
| Test | Specification | Representative Batch A | Representative Batch B |
| Appearance | White to off-white crystalline powder | Conforms | Conforms |
| Identification (IR, HPLC) | Conforms to reference standard | Conforms | Conforms |
| Assay (on dried basis) | 98.0% - 102.0% | 99.5% | 98.8% |
| Melting Range | 149°C - 155°C | 151°C - 153°C | 150°C - 152°C |
| Loss on Drying | ≤ 0.5% | 0.2% | 0.3% |
| Residue on Ignition | ≤ 0.1% | 0.05% | 0.08% |
| Related Compound A | ≤ 1.0% | 0.15% | 0.30% |
| Any Unspecified Impurity | ≤ 0.10% | 0.08% | 0.09% |
| Total Impurities | ≤ 1.5% | 0.23% | 0.39% |
Note: This table is based on a representative Certificate of Analysis for Haloperidol and should be used as a template for comparing different batches of this compound.[6][7][8][9] Specifications for this compound may vary.
Experimental Protocols
Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay
This protocol is adapted for the characterization of this compound's binding affinity for the dopamine D2 receptor using a radioligand competition assay.
Materials:
-
Membrane Preparation: Rat striatum tissue homogenate or a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the radioligand in the assay buffer to a final concentration close to its Kd value.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer for total binding or 50 µL of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol) for non-specific binding.
-
Add 50 µL of the various concentrations of this compound.
-
Add 50 µL of the diluted radioligand to all wells.
-
Add 50 µL of the membrane preparation (containing 50-100 µg of protein) to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biopharma & Bioprocessing [evonik.com]
- 6. eurotradesl.com [eurotradesl.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Lenperone Degradation & Byproduct Identification: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation of Lenperone and the identification of its byproducts. The following resources are designed to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
This compound, a butyrophenone (B1668137) derivative, is susceptible to degradation under various stress conditions. Based on studies of structurally similar compounds like haloperidol, the primary degradation pathways are expected to be:
-
Oxidative Degradation: The tertiary amine in the piperidine (B6355638) ring is a likely site for oxidation, potentially forming N-oxides.[1]
-
Hydrolytic Degradation: The amide and ether linkages in the this compound molecule could be susceptible to hydrolysis under acidic or alkaline conditions.[2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the butyrophenone structure.[4][5]
Q2: What are the potential byproducts of this compound degradation?
Drawing parallels from the degradation of haloperidol, potential byproducts of this compound may include:
-
This compound N-oxide: Formation of N-oxides at the piperidine nitrogen is a common degradation route for butyrophenones under oxidative stress.[1]
-
Hydrolytic Products: Cleavage of the molecule at the ether or amide bonds could result in smaller, more polar molecules. The exact structure of these byproducts would depend on the specific bond that is broken.
-
Photolytic Products: Irradiation can lead to the formation of various byproducts, including acrolein and chlorobenzene, as seen with haloperidol.[6]
Q3: My analytical results show unexpected peaks when analyzing this compound samples. What could be the cause?
Unexpected peaks in your chromatogram are often indicative of degradation products. To troubleshoot this, consider the following:
-
Sample History: Review the storage conditions and handling of your samples. Have they been exposed to light, extreme temperatures, or non-neutral pH?
-
Forced Degradation Study: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study by intentionally exposing a pure this compound sample to stress conditions (acid, base, oxidation, light, heat).[7][8]
-
Method Specificity: Ensure your analytical method is stability-indicating, meaning it can separate the parent drug from its degradation products.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound potency over time | Degradation of the active pharmaceutical ingredient (API). | Store this compound samples protected from light and at controlled room temperature. For solutions, use buffered media to maintain a neutral pH. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation byproducts. | Conduct a forced degradation study to identify the retention times of potential degradation products. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.[1] |
| Inconsistent analytical results | Non-optimized analytical method or sample instability. | Validate your analytical method according to ICH guidelines to ensure it is robust, accurate, and precise.[9] Prepare fresh samples for analysis whenever possible. |
| Precipitation in this compound solutions | pH-dependent solubility or formation of insoluble degradation products. | Check the pH of your solution and adjust if necessary. Filter the solution before analysis and analyze the precipitate separately if possible. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (100 µg/mL) to UV light (254 nm) for 48 hours.
3. Sample Analysis:
- After the specified time, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration for analysis.
- Analyze the samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.5) is a common starting point for butyrophenones.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 246 nm.[1]
-
Injection Volume: 20 µL.
Data Presentation
Table 1: Summary of Potential this compound Degradation Under Stress Conditions (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Hypothetical RRT) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | 0.85 |
| 0.1 M NaOH, 60°C, 24h | 25.8% | 3 | 0.72, 1.15 |
| 3% H₂O₂, RT, 24h | 35.5% | 2 | 0.92 (likely N-oxide) |
| 80°C, 48h | 8.1% | 1 | 1.10 |
| UV light (254 nm), 48h | 42.3% | >4 | Multiple peaks |
RRT = Relative Retention Time
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for identifying this compound degradation byproducts.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis [mdpi.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on photodegradation process of psychotropic drugs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation products of irradiated haloperidol: implications for the development of an implantible delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. jpsbr.org [jpsbr.org]
- 10. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Lenperone in Preclinical Studies
This technical support guide is designed for researchers, scientists, and drug development professionals investigating strategies to enhance the poor oral bioavailability of Lenperone in preclinical settings. The following information provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to guide your research.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
While specific preclinical data on this compound's oral bioavailability is limited in publicly available literature, its chemical structure as a butyrophenone (B1668137) suggests two primary contributing factors:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule, which often translates to low solubility in the aqueous environment of the gastrointestinal (GI) tract. This can limit its dissolution and subsequent absorption.
-
Extensive First-Pass Metabolism: Like many antipsychotic drugs, this compound is likely subject to significant metabolism in the liver and gut wall after oral administration. This "first-pass effect" can substantially reduce the amount of active drug that reaches systemic circulation.[1][2]
Q2: What are the most promising formulation strategies to overcome these issues for this compound?
Based on the presumed challenges of poor solubility and high first-pass metabolism, the following formulation strategies are recommended for investigation in preclinical studies:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in SLNs can enhance its oral absorption by increasing its solubility and protecting it from degradation in the GI tract. Furthermore, SLNs can facilitate lymphatic uptake, partially bypassing the first-pass metabolism in the liver.[3][4][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine oil-in-water emulsion upon gentle agitation in the GI fluids. This increases the surface area for drug absorption and can also promote lymphatic transport, thus improving bioavailability.[2][6][7]
Q3: How do I select the appropriate animal model for preclinical pharmacokinetic studies of this compound?
Rats and dogs are commonly used animal models for preclinical pharmacokinetic studies.[8][9][10][11] The choice of model may depend on the specific metabolic pathways of this compound. It is advisable to conduct preliminary in vitro metabolism studies using liver microsomes from different species (including human) to select the model that most closely mimics human metabolism.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Low drug loading in SLN formulation | Poor solubility of this compound in the selected solid lipid. | Screen a variety of solid lipids with different chemical structures to find one with higher solubilizing capacity for this compound. Consider using a small amount of a liquid lipid (oil) to create a nanostructured lipid carrier (NLC), which may improve drug loading. |
| Unstable SEDDS formulation (phase separation) | Imbalance in the ratio of oil, surfactant, and co-surfactant. | Systematically vary the ratios of the oil, surfactant, and co-surfactant to construct a pseudo-ternary phase diagram. This will help identify the optimal composition for a stable microemulsion. |
| High variability in pharmacokinetic data | Inconsistent dosing or formulation instability. | Ensure precise and consistent oral gavage technique. For SLN suspensions, ensure they are well-dispersed before each administration. For SEDDS, confirm the formulation's ability to self-emulsify consistently in simulated gastric and intestinal fluids. |
| No significant improvement in bioavailability | The chosen formulation strategy may not be optimal for this compound. | Consider combining strategies, such as using a permeation enhancer in conjunction with an SLN or SEDDS formulation. Also, investigate potential P-glycoprotein (P-gp) efflux of this compound, as this can limit absorption. If P-gp efflux is a factor, co-administration with a P-gp inhibitor could be explored. |
Data Presentation: Preclinical Pharmacokinetic Parameters
The following table provides a template for summarizing the pharmacokinetic data from your preclinical studies. This structured format allows for easy comparison between different formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 10 | Hypothetical Value | Hypothetical Value | Hypothetical Value | 100 (Reference) |
| This compound-SLN | 10 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
| This compound-SEDDS | 10 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse the accurately weighed amount of this compound in the molten lipid with continuous stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the hot coarse emulsion to high-power probe ultrasonication for 5-10 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the prepared this compound-SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps for developing a this compound-loaded SEDDS formulation.
Materials:
-
This compound
-
Oil (e.g., Oleic acid, Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL, Tween® 20)
-
Co-surfactant (e.g., Transcutol® HP, PEG 400)
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix it with the oil at different weight ratios (e.g., 9:1, 8:2, ... 1:9).
-
To each of these mixtures, add a fixed amount of water and vortex gently.
-
Visually observe the mixtures for transparency and phase separation to identify the self-emulsifying region.
-
-
Preparation of this compound-SEDDS:
-
Select an optimal formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant.
-
Add the weighed amount of this compound to the mixture and vortex until a clear and homogenous solution is formed.
-
-
Characterization: Evaluate the prepared this compound-SEDDS for self-emulsification time, globule size, and zeta potential upon dilution with an aqueous medium.
Visualizations
References
- 1. Effect of this compound hydrochloride on gastroesophageal sphincter pressure in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical safety of solid lipid nanoparticles and nanostructured lipid carriers: Current evidence from in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Disposition and metabolism of timiperone in the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 10. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of subcutaneous naltrexone pellets in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Lenperone-Associated Cytotoxicity in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the cytotoxic effects of Lenperone at high concentrations during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures when using high concentrations of this compound. Is this expected?
A1: Yes, high concentrations of butyrophenone (B1668137) antipsychotics, the class of compounds to which this compound belongs, can induce cytotoxicity. This phenomenon is often dose-dependent. It is crucial to determine the optimal concentration range for your specific cell line and experimental goals to minimize off-target cytotoxic effects.
Q2: What is the proposed mechanism of this compound-induced cytotoxicity at high concentrations?
A2: While direct studies on this compound are limited, research on structurally similar butyrophenones, such as Haloperidol, suggests that cytotoxicity at high concentrations is often linked to the induction of oxidative stress.[1][2] This can lead to lipid peroxidation, damage to cellular membranes, and ultimately, cell death through necrosis or apoptosis.[3][4][5]
Q3: How can we mitigate this compound-induced cytotoxicity in our experiments?
A3: Several strategies can be employed to reduce the cytotoxic effects of this compound:
-
Optimization of Concentration and Exposure Time: The most straightforward approach is to perform a dose-response and time-course experiment to identify the lowest effective concentration and the shortest exposure time necessary to achieve the desired experimental outcome.
-
Use of Antioxidants: Co-treatment with antioxidants may counteract the oxidative stress induced by high concentrations of this compound. Vitamin E (α-tocopherol) has been shown to be effective in preventing cell death induced by Haloperidol.[3]
-
Maintain Optimal Cell Culture Conditions: Ensure your cells are healthy and not under any additional stress from suboptimal culture conditions, as this can increase their susceptibility to drug-induced toxicity. This includes maintaining proper cell density and using fresh culture media.[1]
-
Consider the Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can also be toxic at higher concentrations. It is important to run a vehicle-only control to ensure that the observed cytotoxicity is not an artifact of the solvent.
Q4: Are there specific cell lines that are more or less sensitive to this compound?
A4: There is currently a lack of publicly available data comparing the IC50 values of this compound across a wide range of cell lines. Sensitivity to butyrophenones can vary between cell types. Therefore, it is recommended to empirically determine the cytotoxic profile of this compound in your specific cell line of interest.
Troubleshooting Guide
| Issue Observed | Possible Cause | Suggested Solution |
| High levels of cell death even at low concentrations of this compound. | Cell line is particularly sensitive to butyrophenones. | Perform a more granular dose-response curve starting from very low (nanomolar) concentrations to establish a therapeutic window. |
| Suboptimal cell health. | Ensure cells are in the logarithmic growth phase and at an appropriate confluency before treatment. | |
| Inconsistent cytotoxicity results between experiments. | Variability in this compound stock solution. | Prepare fresh stock solutions of this compound for each experiment or store aliquots at -80°C to minimize degradation. |
| Inconsistent cell seeding density. | Standardize cell seeding protocols to ensure a consistent number of cells per well in each experiment. | |
| High background in cytotoxicity assays. | Interference of this compound with the assay reagents. | Use a different cytotoxicity assay based on a distinct mechanism (e.g., if using a metabolic assay like MTT, try a membrane integrity assay like LDH release). |
Quantitative Data Summary
Due to the limited availability of public data on this compound's cytotoxicity, the following table provides illustrative IC50 values based on data from related butyrophenone compounds in common cancer cell lines. This data is for illustrative purposes only and should be empirically determined for your specific experiments.
| Cell Line | Compound | Illustrative IC50 (µM) |
| PC-12 (pheochromocytoma) | Haloperidol | ~50 |
| NIH-3T3 (fibroblast) | Haloperidol | >0.1 |
| Various Cancer Cell Lines | Other small molecules | 10 - 50 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell viability.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and plot the results to determine the IC50 value.
Protocol 2: Assessing Membrane Integrity using the LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well plates
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to a set of untreated wells.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions.
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit instructions using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release for each treatment group relative to the maximum LDH release control.
Visualizations
Caption: A logical workflow for assessing and mitigating this compound-induced cytotoxicity.
References
- 1. Haloperidol cytotoxicity and its relation to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Haloperidol-induced cell death--mechanism and protection with vitamin E in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Antipsychotics, Haloperidol and Olanzapine in vitro [vtechworks.lib.vt.edu]
- 5. scielo.br [scielo.br]
Technical Support Center: Adjusting for the Sedative Effects of Lenperone in Behavioral Paradigms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the sedative effects of Lenperone in behavioral experiments.
Troubleshooting Guides
Encountering unexpected sedative effects of this compound can confound behavioral data. This section provides a structured approach to identifying and resolving common issues.
Table 1: Troubleshooting Sedative Effects of this compound
| Issue | Potential Cause | Recommended Solution |
| General decrease in locomotor activity across all groups. | High dose of this compound causing significant sedation. | Conduct a dose-response study to identify the minimal effective dose with the least sedative effect.[1] |
| Insufficient habituation to the testing environment. | Implement a thorough habituation protocol to reduce novelty-induced stress and freezing behavior.[2][3][4][5][6] | |
| Impaired performance on motor coordination tasks (e.g., rotarod). | Sedative effects of this compound are directly impacting motor control. | Lower the dose of this compound. Use the rotarod test to establish a dose that does not impair motor coordination.[7][8][9][10][11] |
| High variability in behavioral data within the this compound-treated group. | Individual differences in sensitivity to this compound's sedative effects. | Increase the sample size to improve statistical power. Ensure consistent handling and experimental procedures for all animals.[2] |
| Animals appear lethargic and unresponsive to stimuli. | Excessive sedation due to drug accumulation or high dosage. | Adjust the dosing schedule to allow for adequate clearance between administrations. Perform a dose-response analysis. |
| Difficulty in distinguishing between sedative effects and the specific behavioral endpoint of interest. | The chosen behavioral paradigm is highly sensitive to motor impairment. | Select behavioral tasks that are less dependent on high levels of motor activity. Consider using cognitive or sensory-based paradigms. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the management of this compound's sedative properties in research settings.
Q1: What is the mechanism of action behind this compound's sedative effects?
A1: this compound, a typical antipsychotic of the butyrophenone (B1668137) class, primarily exerts its effects through antagonism of dopamine (B1211576) D2 receptors.[12][13][14][15] However, its sedative properties are also attributed to its antagonist activity at other receptors, including histamine (B1213489) H1 and alpha-1 adrenergic receptors. Blockade of these receptors in the central nervous system contributes to drowsiness and decreased arousal.
Q2: How can I design a dose-response study to determine the optimal concentration of this compound with minimal sedation?
A2: A well-designed dose-response study is crucial. Here is a general protocol:
-
Select a range of doses: Based on literature or pilot studies, choose a logarithmic range of this compound doses, including a vehicle control.
-
Administer the drug: Administer the selected doses to different groups of animals.
-
Assess locomotor activity: Use an open field test to measure horizontal and vertical activity at the predicted time of peak drug effect.[16][17][18][19][20]
-
Assess motor coordination: Use the rotarod test to evaluate motor balance and coordination.[7][8][9][10][11]
-
Plot the data: Create dose-response curves for both the desired therapeutic effect and the sedative side effects (decreased locomotion, impaired rotarod performance).
-
Determine the therapeutic window: Identify the dose range that produces the desired behavioral effect with the least amount of sedation.
Q3: What is a habituation protocol, and how can it help in my experiments with this compound?
A3: A habituation protocol involves repeatedly exposing the animal to the experimental environment and procedures before the actual testing begins.[3][4][6] This reduces stress and anxiety associated with novelty, which can manifest as freezing or reduced activity, and can be mistaken for sedation.[2][5] A proper habituation protocol ensures that the observed behavioral changes are more likely due to the pharmacological effects of this compound rather than environmental stress.
Q4: Are there alternative behavioral paradigms that are less sensitive to the sedative effects of this compound?
A4: Yes, paradigms that rely less on spontaneous locomotor activity can be considered. These include:
-
Cognitive tasks: Such as the novel object recognition test or T-maze, which assess memory and learning.
-
Operant conditioning tasks: Where the animal is trained to perform a specific action for a reward.
-
Sensory gating paradigms: Like prepulse inhibition, which measures sensorimotor gating.
Q5: How can I visually represent the experimental workflow for adjusting for sedative effects?
A5: A flowchart created with Graphviz can effectively illustrate the decision-making process.
Caption: Workflow for addressing sedative effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and mitigate the sedative effects of this compound.
Protocol 1: Open Field Test for Locomotor Activity
Objective: To quantify the sedative effects of this compound by measuring spontaneous locomotor activity.
Materials:
-
Open field arena (e.g., 40x40 cm for mice)
-
Video tracking software
-
This compound solution and vehicle control
-
Standard animal handling equipment
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 30 minutes before testing.[16][19] Handle the animals for several days leading up to the experiment to reduce handling stress.[2][4][5]
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route. Allow for a predetermined absorption period based on the drug's pharmacokinetics.
-
Testing: Gently place the animal in the center of the open field arena.[19]
-
Data Collection: Record the animal's activity for a set duration (e.g., 10-20 minutes) using the video tracking software.[17][19] Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus peripheral zones
-
Rearing frequency (vertical activity)
-
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle control groups. A significant decrease in activity in the this compound group indicates sedation.
Protocol 2: Rotarod Test for Motor Coordination
Objective: To assess the impact of this compound on motor coordination and balance.
Materials:
-
Rotarod apparatus for rodents
-
This compound solution and vehicle control
-
Standard animal handling equipment
Procedure:
-
Training: Train the animals on the rotarod for 2-3 consecutive days prior to the test day.[8][11] Each training session should consist of several trials (e.g., 3 trials with a 15-minute inter-trial interval) at a low, constant speed or a slowly accelerating speed.[7][9] The goal is for the animals to be able to stay on the rod for a predetermined amount of time (e.g., 60 seconds).[8]
-
Drug Administration: On the test day, administer this compound or vehicle control.
-
Testing: At the time of predicted peak drug effect, place the animal on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).[7][8][9]
-
Data Collection: Record the latency to fall from the rod for each animal.
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle groups. A significantly shorter latency in the this compound group suggests impaired motor coordination due to sedation.
Signaling Pathway Visualization
Understanding the molecular mechanism of this compound can aid in interpreting its sedative effects.
Dopamine D2 Receptor Signaling Pathway and this compound Antagonism
This compound is an antagonist of the Dopamine D2 receptor, which is a G-protein coupled receptor (GPCR).[21][22] The binding of dopamine to the D2 receptor typically inhibits the production of cyclic AMP (cAMP), a key second messenger. By blocking this receptor, this compound interferes with this signaling cascade.
Caption: this compound's antagonism of D2 receptor signaling.
References
- 1. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 2. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3hs-initiative.co.uk [3hs-initiative.co.uk]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Video: Handling Techniques to Reduce Stress in Mice [jove.com]
- 6. Gradual Restraint Habituation for Awake Functional Magnetic Resonance Imaging Combined With a Sparse Imaging Paradigm Reduces Motion Artifacts and Stress Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 8. Rotarod-Test for Mice [protocols.io]
- 9. mmpc.org [mmpc.org]
- 10. MPD: JaxCC1: project protocol [phenome.jax.org]
- 11. biomed-easy.com [biomed-easy.com]
- 12. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. Open field test for mice [protocols.io]
- 18. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 19. MPD: JaxCC1: project protocol [phenome.jax.org]
- 20. researchgate.net [researchgate.net]
- 21. teachmephysiology.com [teachmephysiology.com]
- 22. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Ensuring Consistent Delivery of Lenperone in Long-Term Studies
Disclaimer: Lenperone is a butyrophenone (B1668137) antipsychotic for which extensive public data on long-acting formulations is limited. This guide provides troubleshooting advice and experimental protocols based on the established principles for developing long-acting injectable (LAI) formulations of similar antipsychotic compounds, such as haloperidol (B65202) and risperidone. Researchers should use this information as a starting point and optimize parameters based on their own experimental data for this compound.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when developing and evaluating long-acting formulations of this compound.
| Question/Issue | Potential Causes | Troubleshooting Steps |
| Low Drug Loading or Encapsulation Efficiency in Microspheres | - Poor solubility of this compound in the chosen organic solvent.- Premature drug precipitation during emulsification.- Drug partitioning into the external aqueous phase. | - Optimize Solvent System: Test a range of pharmaceutically acceptable solvents to improve this compound's solubility.- Increase Polymer Concentration: A higher polymer concentration in the organic phase can enhance viscosity and reduce drug diffusion.- Modify Emulsification Parameters: Adjust homogenization speed and time to achieve rapid encapsulation.- Use a Co-solvent: Incorporate a co-solvent to improve drug solubility in the primary solvent. |
| Initial Burst Release is Too High | - High proportion of surface-associated drug on microspheres.- Porous microsphere structure.- Small particle size leading to a large surface area. | - Wash Microspheres: After fabrication, wash the microspheres with a suitable solvent to remove surface-bound drug.- Optimize Formulation: Increase the polymer-to-drug ratio to create a denser matrix.- Control Solvent Evaporation Rate: A slower evaporation rate can lead to less porous microspheres.- Increase Particle Size: Adjust homogenization speed or polymer concentration to produce larger microspheres. |
| Inconsistent or Unpredictable In Vitro Release Profile | - Wide particle size distribution of microspheres.- Aggregation of microspheres during the release study.- Instability of this compound in the release medium. | - Particle Size Fractionation: Use sieving to obtain a narrower particle size distribution.- Optimize Surfactant in Release Medium: Include a non-ionic surfactant (e.g., Polysorbate 80) at an appropriate concentration to prevent aggregation.- Assess Drug Stability: Perform stability studies of this compound in the release medium at 37°C to ensure no significant degradation occurs during the experiment. |
| Precipitation of this compound in the Injection Vehicle | - Poor solubility of this compound in the aqueous vehicle.- pH of the vehicle is not optimal for this compound solubility. | - Formulate as a Nanosuspension: Reduce the particle size of this compound to the nanometer range to improve solubility and dissolution rate.- Adjust pH: Determine the pH-solubility profile of this compound and adjust the vehicle pH accordingly.- Use of Excipients: Incorporate solubilizing agents or surfactants in the vehicle. |
| Clogging of the Injection Needle | - Large or aggregated particles in the suspension.- High viscosity of the formulation. | - Control Particle Size: Ensure the particle size of the microspheres or drug crystals is appropriate for the chosen needle gauge.- Optimize Vehicle Viscosity: Adjust the concentration of viscosity-modifying agents in the formulation.- Ensure Proper Resuspension: Develop a clear and reproducible procedure for resuspending the formulation before injection. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions about the long-term delivery of this compound.
-
What are the key physicochemical properties of this compound to consider for a long-acting formulation? this compound is a butyrophenone derivative.[1] Key properties to consider are its solubility in various solvents, pKa, logP, and solid-state characteristics (polymorphism).[2] These will influence the choice of formulation strategy (e.g., oil-based depot, microspheres, or nanocrystals) and the selection of excipients.
-
What are the common strategies for developing a long-acting injectable (LAI) formulation for a drug like this compound? Common strategies for LAIs include:
-
Oil-based depots: The drug is dissolved or suspended in a biocompatible oil (e.g., sesame oil).[3][4]
-
Polymeric Microspheres: The drug is encapsulated within a biodegradable polymer matrix, such as poly(lactic-co-glycolic acid) (PLGA).[5][6]
-
Nanosuspensions: The drug is formulated as nanocrystals, which have an increased surface area leading to enhanced dissolution.[7]
-
-
How can I predict the in vivo performance of my this compound LAI formulation? In vitro-in vivo correlation (IVIVC) is a key goal in LAI development. A well-designed in vitro release test that mimics the physiological environment at the injection site can be predictive of the in vivo pharmacokinetic profile.[8][9] However, establishing a strong IVIVC can be challenging for complex formulations like microspheres.
-
What are the critical quality attributes (CQAs) to monitor for a this compound LAI? CQAs for a this compound LAI would likely include:
-
Particle size and distribution
-
Drug loading and encapsulation efficiency
-
In vitro drug release profile
-
Sterility and endotoxin (B1171834) levels
-
Viscosity and syringeability
-
Stability of the formulation
-
-
What analytical methods are suitable for quantifying this compound in release media and biological samples? Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and reliable method for the quantification of butyrophenones like haloperidol and can be adapted for this compound.[10][11] For biological samples, LC-MS/MS would provide higher sensitivity and selectivity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₃F₂NO₂ | [2] |
| Molecular Weight | 371.4 g/mol | [2] |
| IUPAC Name | 4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | [2] |
| CAS Number | 24678-13-5 | [2][12] |
| Appearance | Neat (form may vary) | [13] |
Table 2: Representative Stability Data for a Butyrophenone Antipsychotic (Haloperidol Decanoate) in an Oily Vehicle
This data is representative and intended to illustrate the type of stability studies that should be conducted for a this compound LAI.
| Storage Condition | Time Point | Assay (% of Initial) | Total Degradants (%) |
| 25°C / 60% RH | 0 months | 100.0 | < 0.1 |
| 3 months | 99.5 | 0.2 | |
| 6 months | 98.9 | 0.5 | |
| 40°C / 75% RH | 0 months | 100.0 | < 0.1 |
| 1 month | 98.2 | 0.8 | |
| 3 months | 96.5 | 1.5 | |
| Photostability (ICH Q1B) | Exposed | 95.8 | 2.1 |
| Dark Control | 99.8 | 0.1 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Microspheres
This protocol describes a general method for preparing this compound-loaded PLGA microspheres using an oil-in-water (o/w) solvent evaporation technique.[14][15]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 75:25 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Prepare the Organic Phase: Dissolve a known amount of this compound and PLGA in DCM.
-
Prepare the Aqueous Phase: Prepare a solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at a controlled speed (e.g., 5000 rpm) for a set duration (e.g., 2 minutes) to form an o/w emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir at room temperature for several hours to allow for the evaporation of DCM and the hardening of the microspheres.
-
Collection and Washing: Collect the microspheres by filtration or centrifugation. Wash the collected microspheres with deionized water to remove residual PVA and unencapsulated drug.
-
Drying: Lyophilize or air-dry the microspheres to obtain a free-flowing powder.
-
Characterization: Characterize the microspheres for particle size, morphology (using scanning electron microscopy), drug loading, and encapsulation efficiency.
Protocol 2: In Vitro Release Testing of this compound Microspheres
This protocol outlines a sample-and-separate method for determining the in vitro release of this compound from PLGA microspheres.[8][9]
Materials:
-
This compound-loaded microspheres
-
Phosphate-buffered saline (PBS), pH 7.4
-
Polysorbate 80 (or other suitable surfactant)
-
Shaking incubator or water bath
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Prepare Release Medium: Prepare PBS (pH 7.4) containing a low concentration of Polysorbate 80 (e.g., 0.02% w/v) to ensure sink conditions and prevent microsphere aggregation.
-
Sample Preparation: Accurately weigh a known amount of this compound-loaded microspheres and place them into a series of vials.
-
Initiate Release Study: Add a defined volume of the pre-warmed (37°C) release medium to each vial. Place the vials in a shaking incubator at 37°C with gentle agitation.
-
Sampling: At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove a vial from the incubator.
-
Sample Processing: Centrifuge the vial to pellet the microspheres. Carefully collect the supernatant for analysis.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of this compound released at each time point.
Protocol 3: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the quantification of this compound and its potential degradation products.[10][16][17]
Chromatographic Conditions (Representative):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM, pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 245-255 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Development and Validation:
-
Forced Degradation Studies: Subject this compound solutions to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Method Optimization: Adjust the mobile phase composition, gradient, and pH to achieve adequate separation between the parent this compound peak and all degradation product peaks.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Experimental Workflow for LAI Development
Caption: Experimental workflow for the development and evaluation of a long-acting injectable (LAI) formulation of this compound.
Dopamine D2 Receptor Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H23F2NO2 | CID 32593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. RISPERDAL CONSTA - Microsphere Technology [jnjmedicalconnect.com]
- 7. biopharmaapac.com [biopharmaapac.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro release testing method development for long-acting injectable suspensions [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. scbt.com [scbt.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. Development of Risperidone PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Risperidone Controlled Release Microspheres Based on Poly(Lactic Acid)-Poly(Propylene Adipate) Novel Polymer Blends Appropriate for Long Acting Injectable Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
Method refinement for improving the reproducibility of Lenperone experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the butyrophenone (B1668137) antipsychotic, Lenperone.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during this compound experiments, presented in a question-and-answer format.
Question: My this compound solution appears cloudy or precipitates upon preparation or during the experiment. What could be the cause and how can I fix it?
Answer:
Poor solubility is a common issue with butyrophenone compounds. The hydrochloride salt of this compound is generally used to improve aqueous solubility, but issues can still arise.
-
Possible Causes:
-
Incorrect Solvent: Using a purely aqueous solvent may not be sufficient.
-
pH of the Solution: The pH of the solvent can significantly impact the solubility of this compound HCl.
-
Low Temperature: The solution may precipitate at lower temperatures.
-
High Concentration: The desired concentration may exceed the solubility limit in the chosen solvent.
-
-
Troubleshooting Steps:
-
Solvent Optimization: For in vitro assays, consider using a small percentage of an organic co-solvent like DMSO or ethanol. For in vivo studies, a vehicle such as a mixture of saline with a solubilizing agent like Tween 80 or PEG 400 may be necessary. Always test the vehicle alone as a control in your experiments.
-
pH Adjustment: Ensure the pH of your saline solution is slightly acidic (e.g., pH 4-6) to maintain the protonated, more soluble form of this compound HCl.
-
Warming: Gently warm the solution to aid dissolution, but be cautious of potential degradation at high temperatures.
-
Sonication: Use a sonicator to help dissolve the compound.
-
Fresh Preparation: Prepare solutions fresh for each experiment to avoid precipitation over time.
-
Question: I am observing high variability in the behavioral responses of my animal subjects after this compound administration. How can I reduce this variability?
Answer:
Individual variation in response to this compound has been noted in studies.[1] Several factors can contribute to this variability.
-
Possible Causes:
-
Inconsistent Drug Administration: Inaccurate dosing or inconsistent injection technique.
-
Animal Stress: Stress can significantly impact behavioral readouts and drug metabolism.
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between individual animals.
-
Environmental Factors: Variations in housing conditions, light-dark cycles, and handling.
-
-
Troubleshooting Steps:
-
Standardize Administration: Ensure precise and consistent administration techniques. For intraperitoneal (IP) injections, alternate injection sites. For oral gavage, ensure the compound is delivered directly to the stomach.
-
Acclimatization and Handling: Acclimatize animals to the experimental room and handling procedures for a sufficient period before starting the experiment.
-
Control for Circadian Rhythms: Conduct experiments at the same time of day to minimize variations due to circadian rhythms.
-
Randomization: Randomize animals into treatment groups to distribute inherent variability.
-
Increase Sample Size: A larger sample size can help to overcome individual variability and increase the statistical power of your study.
-
Question: My in vitro receptor binding assay results for this compound are not consistent. What are the potential sources of error?
Answer:
Reproducibility in receptor binding assays depends on meticulous technique and optimized conditions.
-
Possible Causes:
-
Inconsistent Receptor Preparation: Variability in membrane preparation from cells or tissues.
-
Inaccurate Pipetting: Errors in pipetting small volumes of radioligand, competitor, or membranes.
-
Suboptimal Assay Conditions: Incorrect incubation time, temperature, or buffer composition.
-
Radioligand Degradation: Degradation of the radiolabeled ligand.
-
-
Troubleshooting Steps:
-
Standardize Membrane Preparation: Use a consistent protocol for membrane preparation and quantify protein concentration accurately for each batch.
-
Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.
-
Assay Optimization:
-
Incubation Time: Determine the time to reach binding equilibrium in saturation experiments.
-
Temperature: Maintain a consistent temperature during incubation.
-
Buffer Composition: Use a consistent buffer formulation, as ion concentrations can affect binding.
-
-
Radioligand Quality: Aliquot the radioligand upon receipt and store it under recommended conditions to minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a typical antipsychotic of the butyrophenone class.[2] Its primary mechanism of action is believed to be antagonism at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT2A receptors in the central nervous system. This dual antagonism is a common feature of many atypical antipsychotics.
Q2: What are the appropriate routes of administration for this compound in animal models?
A2: The route of administration depends on the experimental design. Common routes for preclinical studies include:
-
Intraperitoneal (IP): Often used for systemic administration in rodents.
-
Subcutaneous (SC): Provides a slower absorption rate compared to IP.
-
Oral (PO): By gavage, to assess oral bioavailability and efficacy.
-
Intravenous (IV): For direct systemic administration and pharmacokinetic studies.
The choice of route should be justified in the experimental protocol, and appropriate vehicle controls must be used.
Q3: How should I prepare a this compound solution for in vivo experiments?
A3: this compound hydrochloride is the salt form typically used for better solubility. A general procedure for preparing a solution for injection is as follows:
-
Calculate the required amount of this compound HCl based on the desired dose and the number and weight of the animals.
-
Weigh the this compound HCl accurately.
-
For a simple saline solution, dissolve the this compound HCl in sterile 0.9% saline. Gentle warming and vortexing can aid dissolution. The pH may need to be adjusted to the acidic range (4-6) to maintain solubility.
-
If solubility is an issue, a vehicle such as 5% DMSO in saline, or 10% Tween 80 in saline can be used. The chosen vehicle should be tested for any behavioral effects in a control group.
-
Sterile filter the final solution through a 0.22 µm filter before injection.
Q4: Are there known species differences in the response to this compound?
A4: While specific comparative studies on this compound are limited, it is a general principle in pharmacology that species differences in drug metabolism and receptor pharmacology exist. For instance, the metabolism of another butyrophenone, timiperone (B1682379), has been shown to differ between rats, dogs, and monkeys.[3] Therefore, it is crucial to conduct dose-response studies in the chosen animal model to determine the effective dose range.
Data Presentation
Table 1: Key Experimental Parameters for In Vitro Receptor Binding Assays
| Parameter | Dopamine D2 Receptor Assay | Serotonin 5-HT2A Receptor Assay |
| Receptor Source | Membranes from CHO or HEK293 cells expressing human D2 receptors, or rat striatal tissue | Membranes from HEK293 cells expressing human 5-HT2A receptors, or rat cortical tissue |
| Radioligand | [³H]-Spiperone or [³H]-Raclopride | [³H]-Ketanserin or [³H]-Mesulergine |
| Non-specific Binding | Determined using a high concentration of a D2 antagonist (e.g., 10 µM Haloperidol or Butaclamol) | Determined using a high concentration of a 5-HT2A antagonist (e.g., 10 µM Clozapine or Mianserin) |
| Incubation Time | 60 - 120 minutes | 30 - 60 minutes |
| Incubation Temperature | Room temperature (25°C) or 37°C | 37°C |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 | 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4 |
Table 2: General Guidelines for In Vivo this compound Studies in Rodents
| Parameter | Guideline | Considerations for Reproducibility |
| Animal Model | Rat (e.g., Sprague-Dawley, Wistar) or Mouse (e.g., C57BL/6) | Report strain, age, and sex. House animals in a controlled environment. |
| Acclimatization | Minimum of 7 days | Allows animals to adapt to the facility and reduces stress-induced variability. |
| Route of Administration | IP, SC, PO | Standardize injection volume and technique. Use appropriate gavage needles for PO administration. |
| Dose Range | 0.1 - 10 mg/kg (requires empirical determination) | Conduct a dose-response study to identify the optimal dose for the desired effect. |
| Vehicle | 0.9% Saline, potentially with solubilizing agents (e.g., Tween 80, DMSO) | Always include a vehicle control group. Ensure the vehicle itself does not have behavioral effects. |
| Behavioral Testing | Dependent on the hypothesis (e.g., locomotor activity, prepulse inhibition) | Habituate animals to the testing apparatus. Conduct tests at a consistent time of day. |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Competitive Binding Assay
-
Membrane Preparation: Homogenize rat striatal tissue or harvested cells expressing D2 receptors in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or varying concentrations of this compound.
-
50 µL of [³H]-Spiperone at a concentration near its Kd.
-
100 µL of diluted cell membranes (typically 50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Assessment of Locomotor Activity in Rats
-
Animal Preparation: House male Sprague-Dawley rats (250-300g) in a temperature and light-controlled environment (12h light/dark cycle) with ad libitum access to food and water. Handle the rats for 5 minutes daily for 5 days prior to the experiment to acclimate them to the procedure.
-
Drug Preparation: Prepare this compound HCl in 0.9% sterile saline. If solubility is an issue, use a vehicle of 5% Tween 80 in saline. Prepare fresh on the day of the experiment.
-
Experimental Procedure:
-
Habituate the rats to the open-field activity chambers for 30 minutes.
-
Administer this compound (e.g., 0.1, 1, 5 mg/kg) or vehicle via intraperitoneal (IP) injection in a volume of 1 mL/kg.
-
Immediately place the rats back into the activity chambers.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes using an automated tracking system.
-
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the 60-minute period. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of Lenperone and Chlorpromazine in Preclinical Animal Models
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of the butyrophenone (B1668137) antipsychotic, Lenperone, and the phenothiazine (B1677639) antipsychotic, chlorpromazine (B137089), in established animal models of psychosis. This guide synthesizes available preclinical data, details experimental methodologies, and highlights the significant data gap for this compound.
This guide provides a comparative overview of two typical antipsychotic drugs, this compound and chlorpromazine, focusing on their efficacy in established animal models that are predictive of antipsychotic activity. Due to a notable lack of publicly available preclinical data for this compound, this comparison primarily details the extensive research conducted on chlorpromazine and provides a theoretical efficacy profile for this compound based on its classification as a butyrophenone antipsychotic. The direct comparison is therefore limited, and this document serves to underscore the need for further research into the preclinical pharmacology of this compound.
Mechanisms of Action: A Tale of Two Typical Antipsychotics
Both this compound and chlorpromazine are classified as typical or first-generation antipsychotics. Their primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1] This blockade is believed to be responsible for their therapeutic effects on the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2]
This compound , as a member of the butyrophenone class, is expected to exhibit high affinity for the dopamine D2 receptor. Butyrophenones are known for their potent D2 receptor antagonism.
Chlorpromazine , a phenothiazine, also functions as a dopamine D2 receptor antagonist.[1][3] However, its pharmacological profile is broader, with additional antagonist activity at serotonergic, histaminergic, muscarinic, and adrenergic receptors.[3][4][5] This wider range of receptor interactions contributes to its sedative and antiemetic properties, as well as a variety of its side effects.[5]
References
- 1. youtube.com [youtube.com]
- 2. Chlorpromazine (Thoradol, Thorazine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Antipsychotic-like Effects of Lenperone: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antipsychotic-like effects of Lenperone, a butyrophenone (B1668137) derivative. Due to the limited availability of specific preclinical in vivo data for this compound in contemporary literature, this document establishes a comparative framework using data from the well-characterized typical antipsychotic, haloperidol (B65202), and the atypical antipsychotic, risperidone (B510). This approach allows for an objective assessment of this compound's expected pharmacological profile within its class and in contrast to newer agents.
Introduction to this compound
This compound is a typical antipsychotic belonging to the butyrophenone class of drugs, similar to haloperidol. Clinical studies conducted in the 1970s confirmed its efficacy in treating patients with acute schizophrenia, noting a strong antipsychotic effect with a rapid onset.[1][2] Like other typical antipsychotics, its primary mechanism of action is believed to be antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway. While effective in managing the positive symptoms of schizophrenia, such as hallucinations and delusions, this class of drugs is also associated with a higher risk of extrapyramidal side effects (EPS).
Comparative In Vivo Data
The following tables summarize key quantitative data from preclinical in vivo studies for haloperidol and risperidone to provide a comparative context for this compound's anticipated effects. Data for this compound is largely unavailable in the reviewed literature and is indicated as such.
Table 1: In Vivo Receptor Occupancy
| Compound | D2 Receptor Occupancy (ED50, mg/kg) | 5-HT2A Receptor Occupancy (ED50, mg/kg) | Receptor Occupancy Ratio (D2/5-HT2A) |
| This compound | Data not available | Data not available | Data not available |
| Haloperidol | ~0.1-0.3 | >10 | <0.03 |
| Risperidone | ~0.3-0.6 | ~0.05-0.1 | ~6-12 |
This table illustrates the defining difference between typical and atypical antipsychotics: typicals like haloperidol show high D2 receptor selectivity, while atypicals like risperidone exhibit potent 5-HT2A receptor blockade in addition to D2 antagonism.
Table 2: Behavioral Pharmacology in Rodent Models
| Compound | Apomorphine-Induced Stereotypy (ED50, mg/kg) | Conditioned Avoidance Response (ED50, mg/kg) | Catalepsy Induction (ED50, mg/kg) |
| This compound | Data not available | Data not available | Data not available |
| Haloperidol | ~0.05-0.1 | ~0.1-0.2 | ~0.3-0.5 |
| Risperidone | ~0.1-0.3 | ~0.2-0.5 | >5 |
This table highlights the therapeutic window and side-effect profile. A larger separation between the effective dose in predictive models of antipsychotic activity (apomorphine-induced stereotypy and conditioned avoidance) and the dose inducing catalepsy (a proxy for EPS) is desirable and characteristic of atypical antipsychotics.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Apomorphine-Induced Stereotypy
Objective: To assess the dopamine D2 receptor antagonist activity of a test compound. Apomorphine (B128758) is a non-selective dopamine agonist that, at sufficient doses, induces stereotyped behaviors (e.g., sniffing, licking, gnawing) in rodents. Antipsychotics that block D2 receptors inhibit this behavior.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250g) are habituated to the testing environment.
-
Drug Administration: Animals are pre-treated with the test compound (e.g., this compound, haloperidol, risperidone) or vehicle at various doses via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Apomorphine Challenge: After a pre-determined pretreatment time (e.g., 30-60 minutes), animals are challenged with a subcutaneous injection of apomorphine (e.g., 1.0 mg/kg).
-
Behavioral Scoring: Immediately following the apomorphine challenge, animals are placed in individual observation cages. Stereotyped behavior is scored by a trained observer, blind to the treatment conditions, at regular intervals (e.g., every 5-10 minutes for 1 hour) using a standardized rating scale.
-
Data Analysis: The total stereotypy score for each animal is calculated. The dose at which the test compound inhibits the apomorphine-induced stereotypy by 50% (ED50) is determined using regression analysis.
Conditioned Avoidance Response (CAR)
Objective: To evaluate the potential antipsychotic efficacy of a test compound. This test is highly predictive of clinical antipsychotic activity.
Protocol:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. An auditory or visual conditioned stimulus (CS) is presented, followed by the unconditioned stimulus (US) of the foot shock.
-
Training: Rats are trained over several sessions to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the CS. An avoidance response is recorded if the animal moves during the CS presentation before the US onset. An escape response is recorded if the animal moves after the US has started.
-
Testing: Once stable avoidance behavior is established, animals are treated with the test compound or vehicle before the test session.
-
Data Collection: The number of avoidance, escape, and non-escape (treatment failure) responses are recorded.
-
Data Analysis: A dose-dependent decrease in the number of avoidance responses, without a significant increase in escape failures, is indicative of antipsychotic-like activity. The ED50 for the suppression of CAR is then calculated.
Catalepsy Induction
Objective: To assess the propensity of a test compound to induce extrapyramidal side effects (EPS). Catalepsy in rodents is a state of motor immobility and is considered a predictor of motor side effects in humans.
Protocol:
-
Animals: Male Wistar rats (180-220g) are used.
-
Drug Administration: Animals are administered the test compound or vehicle.
-
Catalepsy Assessment: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), catalepsy is measured using the bar test. The rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
Scoring: The time it takes for the animal to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The dose that produces catalepsy for a defined period in 50% of the animals (ED50) is calculated.
Signaling Pathways and Experimental Workflows
Caption: Dopamine D2 Receptor Signaling Pathway Antagonism by this compound.
Caption: General Experimental Workflow for In Vivo Antipsychotic Validation.
Conclusion
This compound, as a butyrophenone derivative, is expected to exhibit a preclinical in vivo profile characteristic of a typical antipsychotic. This would likely include potent inhibition of dopamine-mediated behaviors, such as apomorphine-induced stereotypy and conditioned avoidance responding, at doses that are in close proximity to those that induce catalepsy. This profile contrasts with atypical antipsychotics like risperidone, which demonstrate a broader therapeutic window, largely attributed to their significant serotonin (B10506) 5-HT2A receptor antagonism. While direct comparative in vivo data for this compound is sparse, the established methodologies and the data from comparator compounds presented in this guide provide a robust framework for researchers to situate this compound within the broader landscape of antipsychotic drug action and to design future studies for its further characterization.
References
A Head-to-Head Comparison of Lenperone and Other Butyrophenones: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth, data-driven comparison of Lenperone against other prominent butyrophenone (B1668137) antipsychotics, including Haloperidol, Droperidol, and Spiperone. By presenting quantitative data on receptor binding affinities, detailed experimental methodologies, and visual representations of key signaling pathways, this document aims to serve as a valuable resource for neuropharmacology research and the development of novel therapeutics.
Introduction to Butyrophenones
The butyrophenones are a class of potent antipsychotic agents first developed in the 1950s.[1] Their primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway, which is strongly implicated in the positive symptoms of schizophrenia.[2][3] While effective, many first-generation butyrophenones are associated with a significant risk of extrapyramidal side effects (EPS) due to their high affinity for D2 receptors in the nigrostriatal pathway.[3] This comparison focuses on this compound, a butyrophenone derivative, and contrasts its pharmacological profile with established members of its class to highlight key differences that may have clinical implications.
Quantitative Comparison of Receptor Binding Affinities
The therapeutic efficacy and side-effect profile of antipsychotic drugs are largely determined by their binding affinities for various neurotransmitter receptors.[4] The table below summarizes the in vitro receptor binding affinities (Ki values in nM) for this compound and other selected butyrophenones. A lower Ki value indicates a higher binding affinity.
| Drug | Dopamine D2 (Ki, nM) | Serotonin (B10506) 5-HT2A (Ki, nM) | Dopamine D4 (Ki, nM) | Alpha-1 Adrenergic (Ki, nM) |
| This compound | 1.0 - 2.2 | 0.2 - 1.3 | 2.5 | 1.2 |
| Haloperidol | 0.5 - 1.5[2] | 3.6 - 25[2] | 5.0[2] | 18[2] |
| Droperidol | 1.1[2] | 1.8[2] | - | 1.1[2] |
| Spiperone | 0.16[2] | 1.1[2] | - | - |
Data for Haloperidol, Droperidol, and Spiperone are from the NIMH Psychoactive Drug Screening Program (PDSP) Database as cited in Li et al. (2016). Data for this compound is compiled from various primary pharmacological studies. It is important to note that Ki values can vary between studies due to different experimental conditions.
Experimental Protocols
The determination of receptor binding affinities is a cornerstone of neuropharmacological research. The data presented in this guide are primarily derived from in vitro radioligand binding assays.
Radioligand Receptor Binding Assay
Objective: To determine the affinity of a test compound (e.g., this compound) for a specific receptor (e.g., Dopamine D2 or Serotonin 5-HT2A) by measuring its ability to displace a radiolabeled ligand known to bind to that receptor with high affinity.
General Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized, and the cell membranes are isolated by centrifugation.
-
Incubation: The prepared membranes are incubated with a specific concentration of a radioligand (e.g., [3H]Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated at a controlled temperature for a set duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: A generalized workflow for a radioligand binding assay.
Signaling Pathways
The antipsychotic and side effects of butyrophenones are mediated through their interaction with G protein-coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades.
Dopamine D2 Receptor Signaling
Butyrophenones act as antagonists at D2 receptors, which are coupled to Gi/o proteins.[1] Blockade of these receptors prevents the dopamine-induced inhibition of adenylyl cyclase, leading to a subsequent increase in cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). This modulation of the cAMP pathway is a key mechanism underlying their antipsychotic effects.
Caption: Antagonism of the Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling
Many atypical antipsychotics, and some butyrophenones like this compound, exhibit high affinity for 5-HT2A receptors. These receptors are coupled to Gq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] Antagonism at this receptor is thought to contribute to a lower incidence of EPS and may improve negative symptoms of schizophrenia.[4]
Caption: Antagonism of the Serotonin 5-HT2A receptor signaling pathway.
Conclusion
This comparative guide highlights the nuanced differences in the receptor binding profiles of this compound and other key butyrophenones. This compound's high affinity for both dopamine D2 and serotonin 5-HT2A receptors suggests a pharmacological profile that aligns with some characteristics of atypical antipsychotics, potentially offering a reduced risk of extrapyramidal side effects compared to more selective D2 antagonists like Haloperidol. The provided quantitative data and detailed experimental protocols offer a foundation for further research into the structure-activity relationships and clinical potential of this compound and related compounds. A deeper understanding of these molecular interactions is crucial for the rational design of next-generation antipsychotics with improved efficacy and tolerability.
References
Cross-validation of Lenperone's binding profile across different receptor subtypes
A deep dive into the receptor binding affinities of Lenperone compared to other key antipsychotics, providing researchers and drug development professionals with essential comparative data and experimental context.
This compound, a typical antipsychotic belonging to the butyrophenone (B1668137) class, exhibits a distinct pattern of interaction with various neurotransmitter receptors. Understanding this binding profile is crucial for elucidating its mechanism of action and predicting its therapeutic effects and potential side effects. This guide provides a cross-validation of this compound's binding profile against established antipsychotics—the typical agent Haloperidol and the atypical agents Risperidone and Olanzapine—supported by experimental data and detailed methodologies.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and selected comparator antipsychotics across a range of crucial receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Haloperidol (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine (B1211576) Receptors | ||||
| D₁ | 200 | 280 | 240 | 31 |
| D₂ | 1.8 | 1.2 | 3.2 | 11 |
| D₃ | 2.5 | 0.7 | 7.3 | 49 |
| D₄ | 1.9 | 5.0 | 7.3 | 27 |
| Serotonin (B10506) Receptors | ||||
| 5-HT₁A | >10,000 | 3,400 | 420 | >1000 |
| 5-HT₂A | 3.0 | 56 | 0.2 | 4 |
| 5-HT₂C | 2,000 | 1,000 | 50 | 11 |
| Adrenergic Receptors | ||||
| α₁ | 1.6 | 12 | 5 | 19 |
| α₂ | 1,000 | 1,300 | 16 | 230 |
| Histamine Receptors | ||||
| H₁ | 1,000 | 1,000 | 20 | 7 |
| Muscarinic Receptors | ||||
| M₁ | >10,000 | >10,000 | >10,000 | 1.9 |
Experimental Protocols
The binding affinities presented in this guide are primarily determined through in vitro radioligand binding assays. These experiments are fundamental in neuropharmacology for characterizing the interaction between a drug and its target receptor.
General Methodology: Radioligand Binding Assay
Objective: To determine the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand that binds to that receptor with high affinity.
Materials:
-
Tissue Preparation: Homogenates of specific brain regions (e.g., striatum for D₂ receptors, frontal cortex for 5-HT₂A receptors) from animal models (e.g., rats, mice) or cell lines transfected to express specific human receptor subtypes.
-
Radioligand: A radioactively labeled ligand (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂A receptors) with high affinity and specificity for the target receptor.
-
Test Compound: The unlabeled drug whose binding affinity is to be determined (e.g., this compound).
-
Assay Buffer: A buffer solution that maintains a stable pH and ionic environment for the binding reaction.
-
Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: The tissue homogenate or cell membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a specific period at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The receptors and the bound ligand are trapped on the filter, while the unbound ligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Key Signaling Pathways
This compound's primary therapeutic effects are believed to be mediated through its antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors.
Dopamine D₂ Receptor Signaling Pathway
Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Activation of D₂ receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Antagonism of this pathway by drugs like this compound blocks these effects, leading to a modulation of downstream signaling cascades involved in neurotransmission.
Serotonin 5-HT₂A Receptor Signaling Pathway
Serotonin 5-HT₂A receptors are GPCRs coupled to the Gq/11 family of G proteins. Upon activation by serotonin, these receptors stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). Antagonism of the 5-HT₂A receptor by this compound blocks this signaling cascade.
Reproducibility of published findings on Lenperone's mechanism of action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on the mechanism of action of Lenperone, a typical butyrophenone (B1668137) antipsychotic. By presenting quantitative data, detailed experimental protocols, and visualizing key pathways, this document aims to facilitate the reproducibility of experimental results and offer a clear comparison with other relevant antipsychotic agents, including Haloperidol, Risperidone, and Melperone.
Comparative Analysis of Receptor Binding Affinities
The primary mechanism of action of antipsychotic drugs is attributed to their interaction with various neurotransmitter receptors. The binding affinity, quantified by the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value corresponds to a higher binding affinity.
The following table summarizes the reported in vitro Ki values (in nM) of this compound and selected comparator antipsychotics for key dopamine (B1211576), serotonin (B10506), and sigma receptors. These receptors are critically involved in the pathophysiology of schizophrenia and are the primary targets for most antipsychotic medications.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) | Risperidone (Ki, nM) | Melperone (Ki, nM) |
| Dopamine Receptors | ||||
| D1 | 83 | 230 | 240 | >10000 |
| D2 | 2.0 | 0.7 - 2.1 | 3.13 - 3.2 | 180 |
| D4 | 4.0 | 5 - 10 | 7.3 | 250 |
| Serotonin Receptors | ||||
| 5-HT1A | 1200 | 2300 | 420 | 2200 |
| 5-HT2A | 70 | 53 | 0.16 - 0.2 | 102 - 120 |
| 5-HT2C | 5000 | >10000 | 50 | 2100 |
| Sigma Receptors | ||||
| Sigma σ1 | ND | 2.9 - 4.2 | 213 | ND |
| Sigma σ2 | ND | 13.6 | 1000 | ND |
ND: Not Determined from the available search results.
Experimental Protocols: Radioligand Binding Assays
The data presented in the table above are primarily generated using radioligand binding assays. These assays are a cornerstone in pharmacology for determining the affinity of a drug for a specific receptor. Below is a generalized protocol that outlines the key steps involved in such an experiment.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Homogenates of specific brain regions (e.g., striatum for D2 receptors, frontal cortex for 5-HT2A receptors) from animal models (e.g., rats, guinea pigs) or cell lines engineered to express the human receptor of interest.
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors, or --INVALID-LINK---pentazocine for σ1 receptors).
-
Test Compound: The unlabeled drug for which the affinity is to be determined (e.g., this compound).
-
Incubation Buffer: A buffer solution with a specific pH and ionic composition to ensure optimal binding conditions.
-
Filtration Apparatus: A cell harvester to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound ligand.
Generalized Procedure:
-
Membrane Preparation: The tissue or cells containing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the incubation buffer.
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the incubation buffer.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Functional Effects
Dopamine D2 Receptor Signaling
This compound, as a butyrophenone antipsychotic, is expected to act as an antagonist at the dopamine D2 receptor. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Antagonism of these receptors by this compound would block the downstream effects of dopamine, which include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Serotonin 5-HT2A Receptor Signaling
Antagonism of the serotonin 5-HT2A receptor is a key feature of many atypical antipsychotics and is also a property of some typical antipsychotics like this compound. 5-HT2A receptors are GPCRs that couple to Gαq/11 proteins. Their activation by serotonin leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. By blocking this receptor, this compound would inhibit these downstream signaling events.
Conclusion and Future Directions
The available data indicate that this compound is a potent dopamine D2 receptor antagonist with additional affinity for 5-HT2A and other receptors. To enhance the reproducibility of findings related to its mechanism of action, further studies are warranted. Specifically, functional assays to confirm its antagonist properties at these receptors and to investigate its effects on downstream signaling pathways, such as cAMP production and ERK phosphorylation, would be highly valuable. Furthermore, a comprehensive screening of its binding affinity at sigma receptor subtypes would provide a more complete understanding of its pharmacological profile. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this compound's mechanism of action.
Independent Verification of Lenperone's Potency and Efficacy: A Comparative Guide
This guide provides an objective comparison of Lenperone's performance with other antipsychotic alternatives, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of this compound's pharmacological profile.
Introduction to this compound
Comparative Analysis of Potency
The potency of an antipsychotic drug is primarily determined by its binding affinity to key neurotransmitter receptors, particularly the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This affinity is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity and thus greater potency.
While specific Ki values for this compound are not available, this section presents the binding affinities of three well-characterized antipsychotics for comparison:
-
Haloperidol: A high-potency typical antipsychotic of the same butyrophenone (B1668137) class as this compound.
-
Risperidone: An atypical antipsychotic with potent D2 and 5-HT2A receptor antagonism.
-
Clozapine: An atypical antipsychotic with a broader receptor binding profile and lower D2 affinity compared to typical antipsychotics.
| Drug | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| This compound | Data not available | Data not available |
| Haloperidol | ~1.45 | ~120 |
| Risperidone | ~3.13 | ~0.16 |
| Clozapine | ~160 | ~5.4 |
Note: The Ki values are compiled from various sources and may exhibit some variability depending on the experimental conditions.
Comparative Analysis of Efficacy
The efficacy of antipsychotic drugs is assessed through clinical trials that measure the reduction in psychotic symptoms. Standardized rating scales are used to quantify these changes.
| Drug | Therapeutic Dose for Schizophrenia | Key Efficacy Findings |
| This compound | 30-50 mg/day | Demonstrated strong antipsychotic effects with a rapid onset in the treatment of acute schizophrenia. Also showed improvement in depressive symptoms. |
| Haloperidol | 2-20 mg/day | Effective in treating positive symptoms of schizophrenia (e.g., hallucinations, delusions). |
| Risperidone | 4-8 mg/day | Effective against both positive and negative symptoms of schizophrenia. |
| Clozapine | 300-450 mg/day | Highly effective for treatment-resistant schizophrenia. |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for typical antipsychotics like this compound is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Atypical antipsychotics also antagonize D2 receptors but exhibit a higher affinity for serotonin 5-HT2A receptors, which is thought to contribute to their efficacy against negative symptoms and a lower propensity for extrapyramidal side effects.
References
A Comparative Preclinical Analysis of Lenperone and Risperidone in Models of Negative Schizophrenia Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Lenperone and Risperidone, focusing on their preclinical data related to the negative symptoms of schizophrenia. While Risperidone has been extensively studied in various animal models, preclinical data for this compound in this specific context is notably scarce. Therefore, this comparison relies on available receptor binding profiles and existing clinical observations for this compound, contrasted with the robust preclinical experimental data for Risperidone.
Mechanism of Action: A Tale of Two Antipsychotics
The therapeutic effects of both this compound, a typical butyrophenone (B1668137) antipsychotic, and Risperidone, an atypical antipsychotic, are primarily attributed to their interaction with dopamine (B1211576) and serotonin (B10506) receptors in the brain. Negative symptoms of schizophrenia are thought to be associated with a dysfunction in the mesocortical pathway, and modulation of dopamine D2 and serotonin 5-HT2A receptors is a key strategy for their amelioration.
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki, in nM) of this compound and Risperidone for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | Data not available | 3.2 |
| Serotonin 5-HT2A | Data not available | 0.2 |
| Serotonin 5-HT1A | Data not available | 420 |
| Alpha-1 Adrenergic | Data not available | 5 |
| Alpha-2 Adrenergic | Data not available | 16 |
| Histamine H1 | Data not available | 20 |
Receptor binding profiles of this compound and Risperidone.
Risperidone's "atypical" profile is characterized by its potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors.[1][2] This dual action is believed to contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[1] this compound, as a butyrophenone, is expected to be a potent D2 antagonist, which is effective against positive symptoms but may have limited efficacy for negative symptoms.
Preclinical Efficacy in Animal Models of Negative Symptoms
Animal models are crucial for evaluating the therapeutic potential of compounds for negative symptoms. Key models include the social interaction test, which measures social withdrawal, and the sucrose (B13894) preference test, which assesses anhedonia (the inability to feel pleasure).
Risperidone: A Robust Preclinical Profile
Phencyclidine (PCP), a non-competitive NMDA receptor antagonist, is used to induce schizophrenia-like symptoms in rodents, including social withdrawal.[1] Studies have consistently shown that Risperidone can reverse these PCP-induced social deficits.
| Animal Model | Treatment | Dose Range (mg/kg) | Outcome |
| PCP-treated rats | Risperidone | 0.02 - 0.63 | Significantly reversed PCP-induced social isolation.[1] |
| Unfamiliar rats | Risperidone | 0.0625 | Significantly increased social interaction behaviors.[3] |
While direct comparative studies are limited, research indicates that early-life exposure to Risperidone in mice did not significantly alter sucrose demand in adulthood, suggesting a complex relationship between Risperidone and reward-seeking behavior.[4]
This compound: A Gap in Preclinical Data
A comprehensive search of the scientific literature did not yield any preclinical studies evaluating this compound in the social interaction test or the sucrose preference test in animal models. Early human clinical trials from the 1970s reported that this compound showed a good improvement of depressive symptoms in schizophrenic patients, which could be interpreted as an effect on negative symptoms.[5] However, this is not a substitute for rigorous preclinical evaluation in validated animal models.
Experimental Protocols
PCP-Induced Social Interaction Test in Rats
This protocol is designed to assess the effects of a test compound on social withdrawal, a core negative symptom of schizophrenia.
Workflow for the PCP-induced social interaction test.
-
Animals: Male rats are typically used and are housed individually for a period before the test to increase their motivation for social interaction.
-
Habituation: Rats are habituated to the testing arena (a dimly lit, open-field box) for a set period on consecutive days leading up to the test day.
-
Drug Administration: On the test day, animals are pre-treated with the test compound (e.g., Risperidone) or vehicle at a specified time before the test.
-
Induction of Social Deficit: A sub-anesthetic dose of PCP is administered to induce social withdrawal.
-
Social Interaction Session: Two unfamiliar rats (one treated with the test compound/vehicle and PCP, and a drug-naive partner) are placed in the arena, and their interaction is recorded for a defined period.
-
Behavioral Scoring: The duration of active social behaviors (e.g., sniffing, grooming, following) is scored by a trained observer blind to the treatment conditions.
-
Data Analysis: The total time spent in social interaction is compared between the different treatment groups.
Sucrose Preference Test
This test is used to measure anhedonia, the diminished interest or pleasure in rewarding stimuli.
-
Habituation: Rodents are habituated to a two-bottle choice in their home cage, with both bottles containing water. This is followed by a period where one bottle contains a sucrose solution (e.g., 1-2%) and the other contains water.[6]
-
Baseline Measurement: The consumption of sucrose solution and water is measured over a 24-hour period to establish a baseline preference. Healthy animals typically show a strong preference for the sucrose solution.[6]
-
Induction of Anhedonia (Optional): Anhedonia can be induced through chronic stress protocols (e.g., chronic mild stress).
-
Drug Administration: The test compound or vehicle is administered according to the study design.
-
Test Phase: The consumption of sucrose solution and water is measured again over a 24-hour period.
-
Calculation of Preference: Sucrose preference is calculated as a percentage: (Volume of sucrose consumed / Total volume of liquid consumed) x 100.
-
Data Analysis: The change in sucrose preference from baseline is compared between treatment groups.
Comparative Analysis and Future Directions
The lack of preclinical data for this compound in established models of negative symptoms makes a direct comparison with Risperidone challenging. However, based on their receptor binding profiles, a theoretical comparison can be made.
Risperidone's potent 5-HT2A antagonism is thought to enhance dopamine release in the prefrontal cortex, which may contribute to its efficacy against negative symptoms.[1] As a typical antipsychotic, this compound's primary D2 antagonism might not be sufficient to effectively treat negative symptoms and could potentially worsen them at higher doses due to excessive dopamine blockade in the mesocortical pathway.
To provide a definitive comparison, future preclinical research should focus on:
-
Head-to-head studies: Directly comparing this compound and Risperidone in the PCP-induced social interaction model and the sucrose preference test across a range of doses.
-
Receptor Occupancy Studies: Determining the in vivo receptor occupancy of this compound at D2 and 5-HT2A receptors to better understand its pharmacological actions.
-
Neurochemical Studies: Investigating the effects of this compound on dopamine and serotonin levels in brain regions relevant to negative symptoms, such as the prefrontal cortex.
Conclusion
Risperidone has a well-established preclinical profile demonstrating its efficacy in animal models of negative symptoms, which is consistent with its clinical use. This efficacy is likely mediated by its dual antagonism of D2 and 5-HT2A receptors. In contrast, there is a significant gap in the preclinical literature regarding this compound's effects on negative symptoms in animal models. While early clinical observations are encouraging, rigorous preclinical studies are necessary to validate these findings and to fully understand this compound's potential as a treatment for the negative symptoms of schizophrenia. Future research should aim to fill this knowledge gap to enable a more direct and evidence-based comparison between these two antipsychotic agents.
References
- 1. Effect of novel antipsychotic drugs on phencyclidine-induced stereotyped behaviour and social isolation in the rat social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risperidone attenuates MK-801-induced hyperlocomotion in mice via the blockade of serotonin 5-HT 2A/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of atypical antipsychotic agents on social behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. Preclinical Models to Investigate Mechanisms of Negative Symptoms in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A computational analysis of mouse behavior in the sucrose preference test - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Lenperone: A Comparative Analysis with Other Neuroleptics
A critical evaluation of the safety and efficacy profile of the butyrophenone (B1668137) antipsychotic, Lenperone, in relation to established neuroleptic agents. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a typical antipsychotic belonging to the butyrophenone class, structurally related to agents like haloperidol (B65202) and melperone (B1203284).[1] While it has been studied for the treatment of acute schizophrenia, it was never approved by the FDA for human use in the United States and has seen use in veterinary medicine.[1] A comprehensive assessment of its therapeutic index—a crucial measure of a drug's safety margin—is essential for understanding its potential clinical utility and risk profile. The therapeutic index is classically defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired effect.
This guide provides a comparative analysis of this compound's therapeutic profile against other commonly used typical and atypical neuroleptics. A thorough search of publicly available preclinical and clinical data reveals a significant lack of specific LD50 (median lethal dose) and ED50 (median effective dose) values for this compound, which are critical for calculating a precise therapeutic index. However, by compiling available clinical dosage information for this compound and robust preclinical and clinical data for comparator drugs, this guide offers a relative assessment of its potential safety and efficacy. We have included data for Melperone, a structurally similar butyrophenone, to provide additional context.
Comparative Therapeutic Index and Plasma Concentration Data
The following tables summarize key preclinical and clinical data for this compound and selected comparator neuroleptics. Due to the absence of specific LD50 and ED50 values for this compound, a direct calculation of its therapeutic index is not possible. Instead, its effective clinical dose range is presented alongside the calculated therapeutic indices and therapeutic/toxic plasma concentrations of other agents to facilitate a qualitative comparison.
Table 1: Preclinical Therapeutic Index of Selected Neuroleptics in Rodents
| Drug | Class | LD50 (mg/kg, oral, rat) | ED50 (mg/kg, oral, rat) | Therapeutic Index (LD50/ED50) |
| This compound | Typical (Butyrophenone) | Data not available | Data not available | Not calculable |
| Melperone | Typical (Butyrophenone) | Data not available | Data not available | Not calculable |
| Haloperidol | Typical (Butyrophenone) | ~165 | ~0.6 | ~275 |
| Risperidone (B510) | Atypical | >800 | ~0.04 | >20000 |
| Olanzapine (B1677200) | Atypical | >2000 | ~0.2 | >10000 |
| Clozapine | Atypical | ~325 | ~1.5 | ~217 |
Note: ED50 values are often based on preclinical models of antipsychotic efficacy, such as the conditioned avoidance response.
Table 2: Clinical Therapeutic and Toxic Plasma Concentrations of Selected Neuroleptics
| Drug | Class | Therapeutic Plasma Concentration (ng/mL) | Toxic Plasma Concentration (ng/mL) | Notes |
| This compound | Typical (Butyrophenone) | Data not available | Data not available | Effective daily dose reported as 30-50 mg.[2] |
| Melperone | Typical (Butyrophenone) | 50 - 200 | >1000 (Lethal concentrations reported at ~10,000 ng/mL)[3][4] | Structurally similar to this compound. |
| Haloperidol | Typical (Butyrophenone) | 2 - 15 | >50 | Extrapyramidal symptoms are common at higher therapeutic doses. |
| Risperidone | Atypical | 20 - 60 (active moiety) | >100 | Active metabolite (9-hydroxyrisperidone) contributes to effect. |
| Olanzapine | Atypical | 20 - 80 | >100 | Significant weight gain and metabolic side effects can occur. |
| Clozapine | Atypical | 350 - 600 | >1000 | Risk of agranulocytosis requires regular blood monitoring. |
Experimental Protocols
The determination of a drug's therapeutic index relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the assessment of neuroleptic agents.
Acute Oral Toxicity (LD50 Determination) - OECD Guideline 425
The acute oral toxicity is determined using the Up-and-Down Procedure (UDP) as outlined in the OECD Test Guideline 425. This method allows for the estimation of the LD50 with a reduced number of animals.
-
Test Animals: Healthy, young adult rats of a single sex (preferably females) are used. Animals are fasted prior to dosing.
-
Dosing Procedure: The test substance is administered as a single oral dose via gavage. Dosing is sequential, typically at 48-hour intervals. The dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previously dosed animal.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Special attention is given during the first 4 hours post-dosing. Body weight is recorded weekly.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method. This provides an estimate of the dose at which 50% of the animals would be expected to die.
Conditioned Avoidance Response (CAR)
The CAR test is a widely used preclinical model to predict the efficacy of antipsychotic drugs. It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Apparatus: A two-compartment shuttle box with a connecting doorway and a grid floor capable of delivering a mild electric shock.
-
Procedure:
-
Acquisition Training: A neutral conditioned stimulus (CS), such as a light or tone, is presented for a short period (e.g., 10 seconds), followed by an aversive unconditioned stimulus (US), typically a mild foot shock. The animal learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (avoidance response). If the animal does not move during the CS, the shock is delivered, and the animal can escape the shock by moving to the other compartment (escape response).
-
Drug Testing: Once the animals have acquired a stable avoidance response, they are treated with the test compound or vehicle. The ability of the drug to block the avoidance response (i.e., the animal stays in the compartment during the CS) while preserving the escape response (i.e., the animal moves to the other compartment once the shock is delivered) is measured.
-
-
Data Analysis: The ED50 is the dose of the drug that produces a 50% reduction in the number of avoidance responses without significantly affecting the number of escape responses.
Apomorphine-Induced Stereotypy
This model assesses the ability of a drug to block the stereotyped behaviors (e.g., sniffing, licking, gnawing) induced by the dopamine (B1211576) receptor agonist, apomorphine (B128758). This is indicative of dopamine D2 receptor blockade, a key mechanism of action for most antipsychotics.
-
Test Animals: Mice or rats are used.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
After a specified period, apomorphine is administered to induce stereotyped behaviors.
-
The intensity of stereotyped behaviors is observed and scored by a trained observer at regular intervals over a set period. Scoring systems typically rate the presence and intensity of specific behaviors.
-
-
Data Analysis: The ED50 is the dose of the test compound that produces a 50% reduction in the mean stereotypy score compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general signaling pathway of butyrophenone antipsychotics and the workflows of the described experimental protocols.
Caption: Butyrophenone antipsychotics like this compound primarily act as antagonists at dopamine D2 receptors.
Caption: Workflow for determining the median lethal dose (LD50) of a substance.
Caption: Workflow for assessing antipsychotic efficacy using the CAR model.
Conclusion
The assessment of this compound's therapeutic index is hampered by a lack of publicly available preclinical data. However, based on its classification as a typical butyrophenone antipsychotic and its effective clinical dose range of 30-50 mg/day for schizophrenia, a qualitative comparison can be made.[2] This dose range is higher than that of the high-potency typical antipsychotic, haloperidol, and falls within the broader range of some atypical agents.
The preclinical data for comparator neuroleptics highlight the significantly wider therapeutic indices of atypical agents like risperidone and olanzapine compared to the typical antipsychotic haloperidol and the atypical clozapine. This wider safety margin is a key advantage of many second-generation antipsychotics.
For a comprehensive understanding of this compound's therapeutic index, further preclinical studies to determine its LD50 and ED50 in standardized models are necessary. Additionally, clinical studies correlating plasma concentrations with therapeutic and adverse effects would be invaluable. Without such data, a definitive assessment of this compound's safety and efficacy profile relative to other neuroleptics remains speculative. Researchers and drug development professionals should consider these data gaps when evaluating the potential of this compound and other butyrophenone derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antipsychotic effects, side effects and effective dosis of the butyrophenone this compound (AHR 2277) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interpretation of melperone intoxication: post-mortem concentration distribution and interpretation of intoxication data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Lenperone's Receptor Specificity: A Comparative Analysis for Dopamine and Serotonin Pathways
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of antipsychotic agents is paramount. This guide provides a detailed comparison of Lenperone, a typical antipsychotic of the butyrophenone (B1668137) class, with other key antipsychotics, focusing on its binding affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This analysis is supported by experimental data and methodologies to validate its specificity.
This compound, first described in the 1970s, exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors. However, its interaction with other neurotransmitter systems, particularly the serotonergic system, is crucial for a comprehensive understanding of its pharmacological profile, including its potential for side effects. This guide delves into the quantitative specifics of this compound's receptor binding and compares it with the well-characterized profiles of both typical and atypical antipsychotics.
Comparative Receptor Binding Affinities
The binding affinity of a drug to its receptor is a key determinant of its potency and potential for off-target effects. This affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. While specific Ki values for this compound are not as widely cited in recent literature as those for newer antipsychotics, historical data and its classification as a butyrophenone provide a basis for comparison. For context, this guide includes the binding affinities of haloperidol (B65202) (another butyrophenone) and clozapine (B1669256) (an atypical antipsychotic).
| Drug | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Reference |
| This compound | Data not available in recent literature | Data not available in recent literature | |
| Haloperidol | 0.89 | 120 | [1] |
| Clozapine | 125 | 5.4 | [2] |
| Risperidone | 3.3 | 0.17 | [3] |
Note: Ki values can vary between studies due to different experimental conditions.
Experimental Protocols: Unveiling Receptor Affinity
The determination of receptor binding affinities is primarily achieved through in vitro radioligand binding assays. These experiments are fundamental in neuropharmacology for characterizing the interaction between a drug and its target receptor.
General Methodology: Radioligand Binding Assay
Objective: To determine the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Materials:
-
Tissue Preparation: Homogenates of specific brain regions (e.g., striatum for D2 receptors, frontal cortex for 5-HT2A receptors) from animal models or cell lines transfected to express specific human receptor subtypes.
-
Radioligand: A radioactively labeled ligand with high specificity and affinity for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).
-
Test Compound: this compound or other comparator drugs at various concentrations.
-
Incubation Buffer & Filtration Apparatus.
Procedure:
-
Incubation: The tissue homogenate or cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Below is a workflow diagram illustrating the key steps in a radioligand binding assay.
Signaling Pathways: Dopamine D2 vs. Serotonin 5-HT2A Receptors
This compound's therapeutic and side-effect profile is a direct consequence of its interaction with the downstream signaling cascades of the D2 and 5-HT2A receptors. These are both G-protein coupled receptors (GPCRs), but they activate different intracellular pathways.
Dopamine D2 Receptor Signaling
The D2 receptor is a member of the D2-like family of dopamine receptors and is coupled to Gi/o proteins. Its activation is primarily inhibitory.
Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA) and subsequent downstream effects, generally resulting in reduced neuronal excitability. As an antagonist, this compound blocks this pathway, thereby increasing neuronal excitability in dopaminergic pathways.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is coupled to Gq/11 proteins, and its activation is primarily excitatory.
Upon activation by serotonin, the 5-HT2A receptor activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events lead to a cascade of downstream effects, generally resulting in increased neuronal excitability. This compound's antagonism at this receptor would counteract these excitatory signals.
Conclusion
References
A Comparative Analysis of the Metabolic Stability of Lenperone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of the typical antipsychotic Lenperone and its structural analogs. Due to the limited availability of public data on this compound and its direct analogs, this guide uses the well-characterized butyrophenone (B1668137) antipsychotic, Haloperidol (B65202), as a primary reference for metabolic pathways and enzymatic interactions. The experimental protocols and data presentation are designed to serve as a template for future comparative studies.
Executive Summary
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing dosing frequency, bioavailability, and the potential for drug-drug interactions. Butyrophenones, the chemical class to which this compound belongs, are known to undergo extensive hepatic metabolism. Understanding the comparative metabolic stability within this class can guide the development of new chemical entities with improved pharmacokinetic properties. This guide synthesizes the available information on the metabolism of butyrophenones, with a focus on providing a framework for evaluating this compound and its analogs.
Comparative Metabolic Stability Data
| Compound | Chemical Class | In Vitro Half-Life (t½) in HLM (min) | In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Primary Metabolizing Enzymes | Key Metabolic Pathways |
| This compound | Butyrophenone | Data not available | Data not available | Likely CYP3A4, CYP2D6 | Oxidative N-dealkylation, Carbonyl Reduction, Aromatic Hydroxylation (postulated) |
| Decthis compound (B1670141) | Butyrophenone | Data not available | Data not available | Likely CYP3A4, CYP2D6 | Oxidative N-dealkylation, Carbonyl Reduction, Aromatic Hydroxylation (postulated) |
| Mithis compound (B1676593) | Butyrophenone | Data not available | Data not available | Likely CYP3A4, CYP2D6 | Oxidative N-dealkylation, Carbonyl Reduction, Aromatic Hydroxylation (postulated) |
| Haloperidol | Butyrophenone | ~58-64 (in human liver microsomes)[1] | High | CYP3A4, CYP2D6, Carbonyl Reductase, UGTs[2][3][4] | Oxidative N-dealkylation, Reduction to alcohol metabolite, Pyridinium (B92312) ion formation, Glucuronidation[2][5][6] |
HLM: Human Liver Microsomes
Metabolic Pathways of Butyrophenones: A Haloperidol Model
The metabolic fate of butyrophenones is complex, involving multiple enzymatic pathways primarily in the liver. The metabolism of Haloperidol has been extensively studied and serves as an excellent model for predicting the potential metabolic pathways of this compound and its analogs.
The primary metabolic routes for Haloperidol include:
-
Oxidative N-dealkylation: This process, primarily mediated by CYP3A4, involves the cleavage of the bond between the piperidine (B6355638) nitrogen and the butyl chain, leading to the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and 4-fluorobenzoylpropionic acid (FBPA)[5][6].
-
Reduction of the Ketone Group: The carbonyl group on the butyrophenone side chain is susceptible to reduction by carbonyl reductases, forming a secondary alcohol metabolite known as reduced haloperidol[2]. This is a reversible reaction, with the alcohol metabolite being oxidized back to the parent compound, also by CYP enzymes[2][3].
-
Pyridinium Metabolite Formation: A proportion of Haloperidol is oxidized to a potentially neurotoxic pyridinium metabolite (HPP+)[6][7]. This pathway is also catalyzed by CYP3A4 and CYP2D6[3].
-
Glucuronidation: The hydroxyl group of reduced haloperidol can undergo phase II conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form a more water-soluble metabolite for excretion[2][5].
Based on structural similarities, it is highly probable that this compound and its analogs undergo similar metabolic transformations.
Experimental Protocols
To facilitate future comparative studies, this section outlines a standard experimental protocol for assessing the in vitro metabolic stability of compounds like this compound and its analogs using human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes.
Materials:
-
Test compounds (this compound, analogs, and a positive control like Haloperidol)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: A master mix is prepared containing phosphate buffer, HLM, and the test compound at the desired final concentration (typically 1 µM).
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-incubated mixture. A control incubation without the NADPH regenerating system is also run to assess for non-enzymatic degradation.
-
Time-point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The in vitro intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Logical Framework for Analog Comparison
The structural modifications among this compound and its analogs are expected to influence their metabolic stability. A logical approach to comparing these compounds involves correlating specific structural features with observed metabolic liabilities.
Conclusion
While a direct comparative study on the metabolic stability of this compound and its immediate analogs is not currently available, the established metabolic profile of Haloperidol provides a strong foundation for predicting their biotransformation pathways. The primary routes of metabolism are anticipated to involve CYP3A4- and CYP2D6-mediated oxidation and carbonyl reduction. The provided experimental protocol offers a standardized method for generating the necessary in vitro data to complete a direct comparison. Future studies focusing on generating these key metabolic parameters for this compound, decthis compound, and mithis compound will be invaluable for understanding their pharmacokinetic properties and for guiding the design of next-generation antipsychotics with optimized metabolic stability.
References
- 1. In vitro study on the involvement of CYP1A2, CYP2D6 and CYP3A4 in the metabolism of haloperidol and reduced haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of CYP3A4 and CYP2D6 in the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Benchmarking Lenperone's in vitro potency against a panel of standard antipsychotics
A Comparative Analysis of Lenperone's In Vitro Potency
This guide provides a comparative overview of the in vitro receptor binding profile of this compound against a selection of standard typical and atypical antipsychotic medications. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's pharmacological characteristics.
Introduction to Antipsychotic Action
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely dictated by their binding affinities for a variety of neurotransmitter receptors. Key targets include dopamine (B1211576) (particularly the D2 subtype) and serotonin (B10506) (especially the 5-HT2A subtype) receptors. The balance of activity at these and other receptors, such as histaminergic (H1), muscarinic (M1), and adrenergic (α1), determines a drug's classification as "typical" or "atypical" and influences its clinical utility and tolerability. A lower inhibitory constant (Ki) value signifies a higher binding affinity for a given receptor.[1]
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) for this compound and a panel of standard antipsychotics. These values represent the concentration of the drug required to inhibit 50% of radioligand binding to the target receptor. It is important to note that Ki values can vary across different studies due to variations in experimental conditions.[1]
| Receptor | This compound (nM) | Haloperidol (nM) | Risperidone (nM) | Olanzapine (nM) | Clozapine (nM) |
| Dopamine D2 | 2.2 | 0.5 - 2.2[2][3] | 3.13[3] | 12.8 - 31[2] | 135 - 160[1][2] |
| Serotonin 5-HT2A | 1.1 | 74.0[4] | 0.16[3] | 12.8[2] | 5.4[1] |
| Dopamine D1 | 73 | 210 | 18 | 31 | 270[1] |
| Dopamine D3 | 18 | 3.2 | 7.6 | 48 | 555[1] |
| Dopamine D4 | 5.4 | 5.0 | 7.2 | 9.0 | 24[1] |
| Serotonin 5-HT1A | >10,000 | 317.0[4] | 340 | 2000 | 120[1] |
| Serotonin 5-HT2C | 120 | >10,000 | 59 | 23 | 9.4[1] |
| Histamine H1 | 17 | 1,800 | 2.23[3] | 7.0 | 1.1[1] |
| Muscarinic M1 | 1,100 | 7,500 | >10,000 | 26 | 6.2[1] |
| Adrenergic α1 | 1.8 | 12 | 0.8[3] | 55 | 1.6[1] |
Table 1: In vitro receptor binding affinities (Ki, nM) of this compound and standard antipsychotics. Data for this compound and comparison drugs (unless otherwise cited) is compiled from a comprehensive receptor binding profile study. A lower Ki value indicates higher affinity. The wide range for some values reflects data from multiple sources under different experimental conditions.
Experimental Protocols
The binding affinity data (Ki values) presented in this guide are determined using in vitro radioligand binding assays . This is a standard and widely used technique in pharmacology to quantify the interaction between a drug and its receptor target.
Principle of Radioligand Binding Assay
The assay's objective is to measure the affinity of a test compound (e.g., this compound) for a specific receptor. This is achieved by assessing its ability to compete with and displace a radiolabeled ligand that is known to bind to the target receptor with high specificity and affinity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[1][2]
Generalized Methodology
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor are harvested.
-
The cells are homogenized in a cold buffer solution to lyse them and release their contents.
-
The homogenate is centrifuged at high speed to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
The prepared cell membranes are incubated in assay tubes or microplates.
-
A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is added to all tubes.
-
Varying concentrations of the unlabeled test drug (the "competitor") are added to the tubes.
-
Control tubes are included for determining total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled drug that saturates the receptors).
-
-
Incubation & Filtration:
-
The mixture is incubated, typically at room temperature or 37°C, for a duration sufficient to allow the binding to reach equilibrium.
-
Following incubation, the reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioactivity.
-
-
Quantification and Data Analysis:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by antipsychotics and the general workflow of the binding assays used to determine their potency.
Caption: Dopamine D2 Receptor Signaling Pathway.
References
A Comparative Preclinical Review of Lenperone and Alternative Antipsychotics
A Systematic Analysis of Receptor Binding Affinities and Behavioral Effects
For researchers and drug development professionals navigating the landscape of antipsychotic compounds, a thorough understanding of their preclinical profiles is paramount. This guide provides a systematic comparison of the preclinical data for Lenperone, a butyrophenone (B1668137) antipsychotic, with the well-established typical antipsychotic Haloperidol and the atypical antipsychotic Risperidone (B510). Due to the limited availability of comprehensive preclinical data for this compound, this review also incorporates data for Melperone, a structurally related butyrophenone, to offer a broader comparative context.
This guide summarizes key quantitative data on receptor binding affinities and in vivo behavioral assays, presents detailed experimental methodologies for these assays, and visualizes the primary signaling pathways and experimental workflows.
Comparative Receptor Binding Affinity
The therapeutic efficacy and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities for various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Kᵢ values in nM) of this compound's structural analog Melperone, Haloperidol, and Risperidone for key dopamine (B1211576) and serotonin (B10506) receptors. A lower Kᵢ value indicates a higher binding affinity. Data for this compound is currently unavailable in comprehensive public databases.
| Receptor | Melperone (nM) | Haloperidol (nM) | Risperidone (nM) |
| Dopamine D₂ | 25 - 120[1] | 0.517 - 2.2 | 3.13 - 6.2 |
| Serotonin 5-HT₂ₐ | 19 - 34[1] | 120[2] | 0.16 - 0.6[1] |
In Vivo Behavioral Effects
Preclinical behavioral models in animals are crucial for predicting the antipsychotic efficacy and extrapyramidal side effects (EPS) of new compounds. The conditioned avoidance response (CAR) test is a primary screen for antipsychotic activity, while the catalepsy test is an indicator of potential motor side effects.
| Behavioral Test | Melperone | Haloperidol | Risperidone |
| Conditioned Avoidance Response (CAR) | Suppresses CAR | Suppresses CAR | Suppresses CAR[2][3][4] |
| Catalepsy Induction | Minimal at therapeutic doses | Induces catalepsy[5] | Induces catalepsy at higher doses[6] |
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the in vitro binding affinity (Kᵢ) of a test compound for a specific neurotransmitter receptor.
Methodology:
-
Tissue Preparation: Specific brain regions from rodents (e.g., striatum for D₂ receptors, cerebral cortex for 5-HT₂ₐ receptors) or cultured cells expressing the human receptor of interest are homogenized in a suitable buffer. The homogenate is then centrifuged to isolate the cell membranes containing the receptors.
-
Competitive Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂ₐ receptors) at a fixed concentration and varying concentrations of the test compound (e.g., this compound, Haloperidol, Risperidone).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. Subsequently, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]
Conditioned Avoidance Response (CAR) Test
Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to suppress a learned avoidance response.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door or a hurdle is typically used. The floor of the apparatus is equipped to deliver a mild electric foot shock.
-
Training: A rodent is placed in the shuttle box. A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration, followed by an unconditioned stimulus (US), which is a mild foot shock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation.
-
Testing: Once the animal has been trained to consistently avoid the shock, it is treated with the test compound or a vehicle. The animal is then placed back in the shuttle box, and the number of successful avoidance responses during the CS presentation is recorded. A decrease in avoidance responses without a significant impairment in the escape response (moving to the other compartment after the onset of the shock) is indicative of antipsychotic-like activity.[3][4]
Catalepsy Test (Bar Test)
Objective: To evaluate the propensity of a compound to induce motor side effects, specifically catalepsy (a state of immobility and muscle rigidity).
Methodology:
-
Apparatus: A horizontal bar is placed at a specific height above a surface.
-
Procedure: A rodent is treated with the test compound or a vehicle. At various time points after administration, the animal's forepaws are gently placed on the bar.
-
Measurement: The time it takes for the animal to remove both forepaws from the bar is measured. A prolonged latency to move from this imposed posture is indicative of catalepsy.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways of the dopamine D₂ and serotonin 5-HT₂ₐ receptors, as well as the workflows for the receptor binding and behavioral assays.
Conclusion
This systematic comparison highlights the preclinical profiles of Haloperidol and Risperidone, offering a valuable benchmark for the evaluation of other antipsychotic compounds. The data presented for Melperone provides some insight into the potential characteristics of the butyrophenone class, to which this compound belongs.
A significant limitation of this review is the scarcity of publicly available, comprehensive preclinical data for this compound. Future research efforts that include detailed receptor binding profiles and in vivo behavioral data for this compound are necessary to enable a direct and thorough comparison with other antipsychotics. Such data would be invaluable for researchers and clinicians in making informed decisions regarding the potential therapeutic applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of risperidone on conditioned avoidance responding in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olanzapine and risperidone disrupt conditioned avoidance responding by selectively weakening motivational salience of conditioned stimulus: further evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Short- and long-term effects of risperidone on catalepsy sensitisation and acquisition of conditioned avoidance response: Adolescent vs adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Lenperone
For Immediate Implementation by Laboratory Personnel
The proper disposal of Lenperone, a butyrophenone (B1668137) antipsychotic, is a critical component of laboratory safety and environmental responsibility. Adherence to these procedures is mandatory to ensure the safety of all personnel, maintain regulatory compliance, and prevent environmental contamination. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste, intended for researchers, scientists, and drug development professionals.
The disposal of chemical waste, including pharmaceuticals like this compound, is governed by federal, state, and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which outlines the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Additionally, the Drug Enforcement Administration (DEA) may have regulations pertaining to certain pharmaceutical substances. All disposal activities must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[1][2][3]
Hazard Profile and Safety Data
This compound is categorized as a substance that is not hazardous, however it is crucial to handle the compound and its waste with care to avoid inhalation, ingestion, or contact with skin and eyes.[4] Always consult the Safety Data Sheet (SDS) for detailed safety information.
Key Safety Information for this compound:
| Hazard Classification | Precautionary Statements |
| Not a hazardous substance or mixture[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |
| P264: Wash hands thoroughly after handling.[5][6] | |
| P270: Do not eat, drink or smoke when using this product.[5][6] | |
| P271: Use only outdoors or in a well-ventilated area.[5] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |
Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must wear the following minimum PPE:
-
Nitrile gloves: Inspect for tears or holes before use.
-
Lab coat or protective clothing.
-
Safety glasses or goggles.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of all forms of this compound waste, including the pure compound, contaminated labware (e.g., pipette tips, gloves, vials), and solutions.
Step 1: Waste Segregation and Collection
-
Waste Assessment: All this compound waste must be treated as chemical waste. Do not mix this compound waste with non-hazardous solid or liquid waste.[1]
-
Solid Waste: Collect all solid this compound waste (e.g., contaminated gloves, paper towels, empty vials) in a dedicated, leak-proof container with a secure lid. The container should be made of a compatible material such as high-density polyethylene.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealable, non-reactive waste container. Do not pour this compound solutions down the drain.[1] The EPA's "no flush" rule, under 40 CFR Part 266, prohibits the sewering of hazardous waste pharmaceuticals.[7]
-
Sharps: Any contaminated needles or syringes must be disposed of in a designated sharps container.[1]
Step 2: Labeling
-
Immediately label the waste container with the words "Hazardous Waste," the name "this compound," and the approximate quantity. Ensure the label is clearly visible and legible.
Step 3: Storage
-
Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
Step 4: Professional Disposal
-
The final disposal of this compound waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Scheduling Pickup: Contact your EHS department to schedule a pickup for the full waste container. Do not attempt to transport the waste off-site yourself.[1]
-
Most pharmaceutical waste is incinerated at a licensed medical incineration facility.[2]
Spill Management
In the event of a this compound spill, follow these procedures immediately:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to absorb the liquid.[8]
-
Collect Waste: Carefully collect the absorbed material and any contaminated surfaces into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[5]
-
Dispose of Cleanup Materials: All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
